molecular formula C9H6N2O2 B1358649 1,7-Naphthyridine-3-carboxylic acid CAS No. 250674-49-8

1,7-Naphthyridine-3-carboxylic acid

Cat. No.: B1358649
CAS No.: 250674-49-8
M. Wt: 174.16 g/mol
InChI Key: HJYYQFVLSQWEDJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-3-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and organic synthesis. It serves as a crucial precursor for constructing more complex 1,7-naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds known for a broad spectrum of pharmacological activities . The 1,7-naphthyridine core is of significant research interest, particularly in the development of anti-infective agents. Historical patent literature establishes that this compound derivatives have been extensively investigated for their therapeutic potential . This compound is valued as a building block in synthesizing various fused ring systems. Research indicates that 1,7-naphthyridine derivatives can be obtained from reactions involving precursors like 3-aminopyridine N-oxide and diethyl ethoxymethylenemalonate (EMME) . The carboxylic acid functional group on the naphthyridine ring allows for further derivatization, enabling researchers to create a diverse array of amides, esters, and other functionalized molecules for structure-activity relationship (SAR) studies . Applications and Research Value • Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of biologically active molecules. Its structure is a cornerstone for exploring new chemical entities in drug discovery programs . • Antimicrobial Research: While specific data for this exact molecule is limited, naphthyridine isomers, particularly 1,8-naphthyridine derivatives like nalidixic acid, are well-known for their antibacterial properties, acting as inhibitors of bacterial DNA gyrase and topoisomerase IV . This makes the 1,7-naphthyridine scaffold a compelling area for investigating novel anti-infectives to combat growing antibiotic resistance. • Methodology Development: It is also a valuable compound for developing new synthetic methodologies in organic chemistry, particularly for constructing complex N-heterocyclic systems . Handling and Safety This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

1,7-naphthyridine-3-carboxylic acid
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InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYQFVLSQWEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90625448
Record name 1,7-Naphthyridine-3-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
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CAS No.

250674-49-8
Record name 1,7-Naphthyridine-3-carboxylic acid
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Record name 1,7-Naphthyridine-3-carboxylic acid
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Record name 1,7-naphthyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Naphthyridine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 250674-49-8

Introduction

1,7-Naphthyridine-3-carboxylic acid is a heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a key member of the naphthyridine family—a class of compounds composed of two fused pyridine rings—this scaffold serves as a versatile precursor for the synthesis of a diverse array of biologically active molecules. The strategic placement of nitrogen atoms and the carboxylic acid functionality provides a unique electronic and structural framework, making it a "privileged scaffold" for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic and biological applications.

PropertyValueSource
CAS Number 250674-49-8
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Expected to be a solidGeneral Knowledge
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.General Chemical Principles
Melting Point Not explicitly found in searches, but expected to be high due to the rigid, planar structure and potential for intermolecular hydrogen bonding.General Chemical Principles

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the naphthyridine ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of δ 165-180 ppm.

  • FTIR (cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (174.16).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Gould-Jacobs reaction being a key transformation for the formation of the naphthyridine core. The following is a detailed, two-part experimental protocol adapted from established procedures for analogous naphthyridine systems.[5][6][7]

Part 1: Synthesis of Ethyl 1,7-Naphthyridine-3-carboxylate

This initial step involves the condensation of a suitable aminopyridine precursor with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine-N-oxide (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the reaction mixture with stirring at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: In a separate flask, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250°C.

  • Addition: Slowly add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.

  • Reaction Completion: Maintain the reaction temperature for 30-60 minutes to ensure complete intramolecular cyclization. Monitor the formation of the product by TLC.

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool. The product, Ethyl 1,7-Naphthyridine-3-carboxylate, will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.

Diagram of the Synthesis Workflow (Part 1)

G cluster_0 Part 1: Synthesis of Ethyl 1,7-Naphthyridine-3-carboxylate 3-aminopyridine-N-oxide 3-aminopyridine-N-oxide Intermediate Condensation Intermediate 3-aminopyridine-N-oxide->Intermediate DEEM, 120-130°C DEEM Diethyl ethoxymethylenemalonate Product1 Ethyl 1,7-Naphthyridine-3-carboxylate Intermediate->Product1 Dowtherm A, 250°C

Caption: Synthesis of the ester intermediate.

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis is often preferred as it is an irreversible reaction.[8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the Ethyl 1,7-Naphthyridine-3-carboxylate (1.0 eq) from Part 1 in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq) to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • Isolation: The desired product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram of the Synthesis Workflow (Part 2)

G cluster_1 Part 2: Hydrolysis Product1 Ethyl 1,7-Naphthyridine-3-carboxylate FinalProduct This compound Product1->FinalProduct 1. NaOH, EtOH, Reflux 2. HCl (aq)

Caption: Hydrolysis to the final product.

Applications in Drug Discovery and Development

The 1,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities.

Antiviral Activity against Human Cytomegalovirus (HCMV)

Derivatives of the closely related 1,6-naphthyridine have demonstrated potent antiviral activity against Human Cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.[10] Some of these compounds have shown significantly lower IC₅₀ values compared to the standard-of-care drug, ganciclovir.[10] The proposed mechanism of action for some naphthyridine-based anti-HCMV agents involves the inhibition of the viral pUL89 endonuclease, which is essential for viral genome packaging and cleavage.[11] This represents a novel mechanism of action that could be effective against ganciclovir-resistant strains.

Diagram of the Proposed Anti-HCMV Mechanism of Action

G cluster_2 Proposed Anti-HCMV Mechanism Naphthyridine 1,7-Naphthyridine Derivative pUL89 HCMV pUL89 Endonuclease Naphthyridine->pUL89 Inhibition ViralPackaging Viral Genome Packaging and Cleavage pUL89->ViralPackaging Essential for Replication HCMV Replication ViralPackaging->Replication Leads to

Caption: Inhibition of HCMV replication.

Kinase Inhibition: Targeting PIP4K2A

Recent studies have identified 1,7-naphthyridine analogues as potent and selective inhibitors of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[12] This kinase is implicated in cancer, particularly in tumors with p53 mutations. The inhibition of PIP4K2A can lead to hyperactivation of the AKT signaling pathway and ultimately, apoptosis in cancer cells. The IC₅₀ values of some 1,7-naphthyridine derivatives against PIP4K2A have been reported to be in the nanomolar range.[13]

Antibacterial and Other Activities

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,7-naphthyridine scaffold also holds promise in this area.[14][15][16][17] Additionally, derivatives of 1,7-naphthyridine have been investigated for their potential as antihypertensive agents.

Conclusion

This compound is a high-value chemical entity with significant potential in the development of novel therapeutics. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting viral infections, cancer, and other diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

  • NLM Dataset Catalog. (n.d.). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link]

  • Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16066-16091.
  • Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Publishing. Retrieved from [Link]

  • NIH. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]

  • RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • NIH. (2022). 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]

  • NIH. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • ResearchGate. (2025). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

  • Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. Retrieved from [Link]

  • NIH. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • PubMed. (1984). Pyridonecarboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • PubMed. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,7-Naphthyridine-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. Due to a scarcity of direct experimental data for this specific isomer, this guide synthesizes predicted data, comparative analysis with structurally related analogues, and established experimental protocols to offer a robust framework for its characterization. This document is intended to serve as a foundational resource, empowering researchers to understand, predict, and experimentally validate the critical physicochemical parameters that govern the behavior of this compound in biological and chemical systems.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a class of privileged scaffolds in medicinal chemistry. The specific arrangement of the nitrogen atoms across the six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) imparts distinct electronic and steric properties, profoundly influencing their biological activity and pharmacokinetic profiles. While the 1,8-naphthyridine core, exemplified by the antibacterial agent nalidixic acid, has been extensively studied, the 1,7-isomer remains a comparatively underexplored yet promising scaffold.

This compound, in particular, presents a unique combination of a hydrogen bond-accepting and -donating carboxylic acid moiety with the characteristic electronic landscape of the 1,7-naphthyridine ring system. These features make it a compelling building block for the synthesis of novel therapeutic agents, potentially targeting a diverse range of biological targets.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is to understand its structure and the intrinsic properties that arise from it.

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Formula C₉H₆N₂O₂[2]
Molecular Weight 174.16 g/mol [1]
XlogP 0.6[2]
pKa Not available-
Boiling Point Not available-
Melting Point Not available-

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a drug candidate is a critical factor influencing its absorption and, consequently, its bioavailability. For ionizable molecules such as this compound, solubility is intrinsically linked to the pH of the medium.

Theoretical Considerations

This compound possesses both a weakly acidic carboxylic acid group and weakly basic nitrogen atoms within the naphthyridine ring system. This amphoteric nature suggests that its solubility will be lowest at its isoelectric point and will increase in both acidic and alkaline conditions.

  • In acidic media (low pH): The nitrogen atoms of the naphthyridine ring will become protonated, forming a cationic species. This salt formation is expected to significantly enhance aqueous solubility.

  • In alkaline media (high pH): The carboxylic acid group will deprotonate to form a carboxylate anion, which will also lead to increased aqueous solubility.

For comparison, the related 1,8-naphthyridine derivative, nalidixic acid, is sparingly soluble in water and ether but soluble in most polar organic solvents.[3] Specifically, its solubility in water is reported to be less than 1 mg/mL.[4] It is also soluble in solutions of fixed alkali hydroxides and carbonates.[5]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires experimental determination across a range of physiologically relevant pH values and in various solvent systems. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffer systems.

Materials:

  • This compound (high purity)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

  • Solvents: Deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of each solvent or buffer. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in each solvent, taking into account the dilution factor.

Data Interpretation: The results should be reported as mg/mL or µg/mL at the specified temperature. For pH-dependent solubility, a plot of solubility versus pH will reveal the characteristic U-shaped curve of an amphoteric compound.

Solubility_Determination_Workflow start Start: Pure this compound add_solvent Add excess solid to known volume of solvent/buffer start->add_solvent equilibrate Equilibrate in shaker (24-48h at constant temp.) add_solvent->equilibrate centrifuge Centrifuge to separate solid and supernatant equilibrate->centrifuge withdraw Withdraw clear supernatant centrifuge->withdraw dilute Dilute supernatant withdraw->dilute analyze Analyze concentration (HPLC-UV or UV-Vis) dilute->analyze quantify Quantify using calibration curve analyze->quantify end_node End: Determine solubility (mg/mL) quantify->end_node pKa_Determination_Workflow start Start: Pure this compound dissolve Dissolve in deionized water or co-solvent start->dissolve titrate Titrate with standardized NaOH, recording pH dissolve->titrate plot_curve Plot pH vs. volume of titrant titrate->plot_curve analyze_curve Analyze titration curve (half-equivalence point or derivatives) plot_curve->analyze_curve end_node End: Determine pKa value(s) analyze_curve->end_node

Figure 3: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthyridine ring and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm). The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the nitrogen atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 165-185 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic naphthyridine ring.

  • C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like 1,7-naphthyridine exhibit characteristic π → π* transitions. The presence of the carboxylic acid group and the nitrogen atoms will influence the λmax and molar absorptivity. For nalidixic acid, UV maxima are observed at 258 nm and 330 nm. [6]

Thermal Properties: Melting Point

The melting point of a solid is a fundamental physical property that is indicative of its purity and the strength of its crystal lattice. While an experimental value for this compound is not readily available, a sharp melting point is expected for a pure, crystalline sample. For comparison, the melting point of the related quinoline-3-carboxylic acid is reported to be in the range of 277-280°C. [7]Nalidixic acid has a melting point of 225-231°C. [5][8]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling heterocyclic carboxylic acids should be observed. These compounds should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule of significant interest with the potential for broad applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties, drawing upon predicted data and comparative analysis with structurally related compounds in the absence of direct experimental values. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these critical parameters, thereby facilitating the rational design and development of novel 1,7-naphthyridine-based compounds. A thorough experimental characterization of this scaffold is a crucial next step in unlocking its full potential.

References

  • Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Guidechem. (n.d.). quinoline-3-carboxylic acid 118803-81-9.
  • PubChem. (n.d.). Quinoline-3-carboxylic acid.
  • ChemicalBook. (n.d.). Nalidixic acid | 389-08-2.
  • Home Sunshine Pharma. (n.d.). 1,8-naphthyridine-2-carboxylic Acid CAS 215523-34-5.
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1,7-Naphthyridine-3-carboxylic acid solubility and stability

Note: The values and products are hypothetical and for illustrative purposes, similar to the approach in established technical guides. [7]

Conclusion

This compound stands as a valuable scaffold in modern drug discovery. [1]However, its successful progression through the development pipeline is inextricably linked to a thorough characterization of its physicochemical properties. This guide has outlined the critical importance of both solubility and stability, providing a framework of theoretical understanding coupled with practical, validated experimental protocols.

By systematically evaluating kinetic and thermodynamic solubility, researchers can make informed decisions about lead optimization and formulation. Similarly, comprehensive forced degradation studies illuminate potential liabilities in the molecule's stability, guiding the development of robust formulations and defining appropriate storage conditions. The synthesis of these datasets provides the authoritative grounding required to advance this compound derivatives from promising hits to viable clinical candidates.

References

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Spectroscopic Characterization of 1,7-Naphthyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1,7-naphthyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] As a crucial building block for more complex derivatives with a wide range of pharmacological activities, a thorough understanding of its spectroscopic properties is essential for researchers in organic synthesis and pharmaceutical sciences.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural basis for the observed spectral features.

Molecular Structure and Properties

This compound possesses a rigid, planar bicyclic aromatic core with a carboxylic acid substituent. This structure dictates its chemical and physical properties, which are reflected in its spectroscopic signatures.

  • Molecular Formula: C₉H₆N₂O₂[2]

  • Molecular Weight: 174.16 g/mol [2]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic rings of this compound. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆)
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.8 - 9.0s-
H-48.6 - 8.8s-
H-57.8 - 8.0dJ = 8.0 - 9.0
H-68.2 - 8.4dJ = 8.0 - 9.0
H-89.1 - 9.3s-
COOH12.0 - 14.0br s-
Rationale for Predicted Chemical Shifts
  • Aromatic Protons: The protons on the naphthyridine ring system are expected to appear in the downfield region (7.5-9.5 ppm) due to the aromatic ring current. The presence of two electronegative nitrogen atoms further deshields these protons.

  • H-2, H-4, and H-8: These protons are adjacent to nitrogen atoms and are therefore expected to be the most deshielded. H-8 is anticipated to be the most downfield due to its proximity to the N-7 atom and the anisotropic effect of the neighboring ring.

  • H-5 and H-6: These protons form an AX spin system and are expected to appear as doublets with a typical ortho-coupling constant.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very low field, a characteristic feature of carboxylic acids.[3]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for low solubility in other common NMR solvents and to allow for the observation of the exchangeable carboxylic acid proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.[4]

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument acquire Acquire 1H NMR spectrum (sufficient scans for S/N) instrument->acquire process Process raw data (Fourier transform, phase correction) acquire->process analyze Analyze spectrum (chemical shifts, coupling) process->analyze ms_workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output prepare Prepare dilute solution of sample inject Inject into mass spectrometer prepare->inject ionize Ionize sample (e.g., ESI, EI) inject->ionize separate Separate ions by m/z ratio ionize->separate detect Detect ions separate->detect spectrum Generate mass spectrum detect->spectrum

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and Mass Spec data and the underlying principles, researchers can confidently characterize this important molecule and its derivatives in their synthetic and drug discovery endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

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The 1,7-Naphthyridine-3-Carboxylic Acid Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Biological Activity, Mechanisms, and Evaluation

Abstract

The 1,7-naphthyridine ring system, particularly when functionalized with a 3-carboxylic acid moiety, represents a "privileged scaffold" in medicinal chemistry. This core structure is the foundation for a diverse range of biologically active molecules with significant therapeutic potential. This guide provides an in-depth analysis for researchers and drug development professionals on the prominent biological activities associated with this scaffold, including its anticancer, antibacterial, and antiviral properties. We will explore the key mechanisms of action, delve into critical structure-activity relationships (SAR), present quantitative data, and provide detailed, field-proven experimental protocols for evaluating the efficacy of novel derivatives.

Introduction

Heterocyclic compounds are the cornerstone of modern pharmaceuticals, and among them, nitrogen-containing fused ring systems have proven to be exceptionally fruitful starting points for drug design.[1] The naphthyridine isomers, composed of two fused pyridine rings, have garnered significant interest due to their broad spectrum of biological activities.[2] While the 1,8-naphthyridine scaffold, exemplified by the foundational antibacterial agent nalidixic acid, is historically well-known, the 1,7-naphthyridine isomer has emerged as a versatile and potent core for targeting a distinct range of pathologies.[2][3]

The 1,7-naphthyridine-3-carboxylic acid framework combines the rigid, planar geometry of the fused rings with the critical hydrogen bonding and metal-chelating capabilities of the carboxylic acid and adjacent ketone. This unique combination allows for high-affinity interactions with a variety of biological targets, leading to potent anticancer, antibacterial, and antiviral activities.[4][5] This guide synthesizes the current understanding of this powerful scaffold to provide a comprehensive resource for its application in drug discovery.

Section 1: Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including leukemia, cervical, prostate, and colon cancer.[2][6] Their efficacy stems from the ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of 1,7-naphthyridine derivatives are primarily attributed to the inhibition of key enzymes involved in DNA topology and cellular signaling.

  • Topoisomerase II Inhibition: Like some quinolone-based anticancer agents, certain naphthyridine derivatives function as topoisomerase II inhibitors.[6] These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently trigger apoptotic cell death pathways in rapidly dividing cancer cells.

  • Kinase Inhibition (PIP4K2A): Recent studies have identified Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) as a key therapeutic target.[5] PIP4K2A is linked to tumor inhibition through reactive oxygen species-mediated apoptosis. A library of 1,7-naphthyridine analogues was investigated, revealing that specific derivatives can effectively inhibit PIP4K2A activity, providing a distinct mechanism for their anticancer effects.[5]

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of this scaffold is highly dependent on the nature and position of substituents on the naphthyridine core.

  • N-1 Position: Substitution at the N-1 position is critical. For instance, a 2-thiazolyl group has been identified as a superior substituent for enhancing antitumor activity.[7]

  • C-7 Position: The C-7 position is a key site for modification to improve potency and selectivity. Aminopyrrolidine derivatives at this position have been shown to be particularly effective.[7][8]

  • C-6 Position: While many quinolone-based antibacterials feature a fluorine atom at the equivalent C-6 position, studies on anticancer naphthyridines have shown that a 6-unsubstituted structure can be more potent than its 6-fluoro analogue.[8]

  • C-5 Position: Introduction of bulky or electron-withdrawing groups like chloro or trifluoromethyl at the C-5 position tends to decrease cytotoxic activity.[8]

  • C-2 Position: For some series, a C-2 naphthyl ring was found to be important for cytotoxicity against human cancer cell lines.[6]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activities (IC₅₀) of representative 1,7-naphthyridine derivatives against various human cancer cell lines.

Compound IDModificationsCancer Cell LineIC₅₀ (µM)Reference
Compound 16 C-7 CH₃, C-2 NaphthylHeLa (Cervical)0.7[6][9]
Compound 16 C-7 CH₃, C-2 NaphthylHL-60 (Leukemia)0.1[6][9]
Compound 16 C-7 CH₃, C-2 NaphthylPC-3 (Prostate)5.1[6][9]
AG-7352 C-7 (S,S)-trans-3-methoxy-4-methylaminopyrrolidinylHuman Tumor LinesPotent[8]
Bisleuconothine A Natural Product AlkaloidHCT116 (Colon)3.18[2]
Bisleuconothine A Natural Product AlkaloidSW480 (Colon)2.74[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[10] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 0.2% Nonidet P-40 (NP-40) and 8 mM HCl in isopropanol.[10]

  • 96-well flat-bottom sterile microplates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader (absorbance at 570-600 nm).

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and determine viability (typically >90%). Dilute the cells in complete culture medium to a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and seed 100 µL into each well of a 96-well plate.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11][13]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.[11] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10][11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Anticancer Screening Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization A Compound Synthesis (1,7-Naphthyridine Derivatives) B Primary Cytotoxicity Screen (e.g., MTT Assay vs. Panel of Cancer Cell Lines) A->B C IC50 Determination (Dose-Response Analysis) B->C D Selection of 'Hit' Compounds (Potency & Selectivity Criteria) C->D E Target-Based Assays (e.g., Topoisomerase II, Kinase Inhibition) D->E Advance Hits F Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle Analysis) E->F G Structure-Activity Relationship (SAR) (Synthesis of Analogues) F->G Validate Mechanism H ADME/Tox Profiling (Solubility, Stability, Safety) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Preclinical Candidate I->J Candidate Selection

Caption: General workflow for the discovery and development of novel anticancer agents.

Section 2: Antibacterial Activity

The 4-oxo-1,8-naphthyridine-3-carboxylic acid core of nalidixic acid was the progenitor of the highly successful quinolone class of antibiotics.[3] Similarly, the 1,7-naphthyridine scaffold has been explored for antibacterial agents, leading to potent compounds active against both Gram-positive and Gram-negative bacteria.[14][15]

Mechanism of Action

The primary antibacterial target for this class of compounds is the bacterial Type II topoisomerase family, specifically DNA gyrase and Topoisomerase IV .[3][16]

  • DNA Gyrase: This enzyme is essential in bacteria for introducing negative supercoils into DNA, a process required to relieve torsional stress during replication and transcription. Inhibition of DNA gyrase blocks DNA replication and is lethal to the bacterium.[3][17]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition prevents cell division.

Naphthyridine-3-carboxylic acids bind to the complex formed between the enzyme and bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA, ultimately leading to a bactericidal effect.[18]

Structure-Activity Relationship (SAR) Analysis

Decades of research on related quinolones have established a well-defined SAR for antibacterial activity, which largely translates to the 1,7-naphthyridine scaffold.

  • Core Scaffold: The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential for antibacterial activity, as it is responsible for binding to the DNA-gyrase complex.

  • N-1 Position: Small alkyl groups (e.g., ethyl in enoxacin) or a cyclopropyl group often confer potent activity.[3]

  • C-6 Position: A fluorine atom at this position dramatically increases the spectrum of activity, particularly against Gram-positive bacteria, and enhances gyrase inhibition.[3][14]

  • C-7 Position: This position is crucial for potency, spectrum, and pharmacokinetic properties. Nitrogen-containing heterocycles like piperazine (e.g., enoxacin) or substituted pyrrolidines are common and highly effective.[3][8]

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,7- and 1,8-naphthyridine derivatives against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Enoxacin Gram-positive & Gram-negativeBroad Spectrum[3]
Trovafloxacin Gram-positive & Gram-negativeBroad Spectrum[3][17]
Compound 14 S. aureus ATCC 259231.95[14][19]
Compound 14 E. coli ATCC 259221.95[14][19]
Zabofloxacin Gram-positive & N. gonorrhoeaePotent[3][17]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase enzyme.

  • Relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

  • 5x Assay Buffer: (Final 1x concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

  • Dilution Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol.

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[20]

  • Chloroform:isoamyl alcohol (24:1).

  • Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium bromide.

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 substrate, and sterile water. Aliquot the mix into microfuge tubes for each reaction.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO or water) at various concentrations to the reaction tubes.

  • Controls: Prepare the following controls:

    • Negative Control (Relaxed DNA): Reaction mix with substrate but no enzyme. This shows the migration of the starting material.

    • Positive Control (Supercoiled DNA): Reaction mix with substrate and enzyme, but only the vehicle (e.g., DMSO). This shows the maximum supercoiling activity.

    • Inhibitor Control: A known DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) as a reference.

  • Enzyme Addition: Dilute the DNA gyrase enzyme in ice-cold dilution buffer immediately before use. Add the diluted enzyme to all tubes except the negative control to initiate the reaction.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.[20]

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye. An optional step to improve band resolution is to add Proteinase K (to 50 µg/mL) and incubate for another 15-30 minutes at 37°C to digest the enzyme.[20]

  • Extraction (Optional): Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. The DNA will remain in the upper aqueous phase.

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at a constant voltage (e.g., 90V for 90 minutes) in 1x TAE buffer also containing ethidium bromide.

  • Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled DNA product migrates faster through the gel than the relaxed DNA substrate. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) can be estimated by the disappearance of the supercoiled band and the reappearance of the relaxed band.

Visualization: Mechanism of DNA Gyrase Inhibition

G cluster_inhibitor A Relaxed Bacterial DNA C Gyrase-DNA Complex A->C Binding B DNA Gyrase B->C E Supercoiled DNA (Replication Proceeds) C->E Strand Passage & Resealing G Ternary Complex (Gyrase-DNA-Inhibitor) C->G D ATP Hydrolysis D->C F 1,7-Naphthyridine Inhibitor F->G H DNA Double-Strand Breaks (Replication Fork Collapse) G->H Stabilizes Cleavage I Bactericidal Effect H->I

Caption: Inhibition of bacterial DNA gyrase by 1,7-naphthyridine derivatives.

Section 3: Antiviral Activity

The versatility of the naphthyridine scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[1][4]

Mechanism of Action

The mechanisms of antiviral action are diverse and depend on the specific viral target. For HIV, a prominent mechanism for related compounds is the inhibition of HIV integrase , an enzyme essential for integrating the viral DNA into the host cell's genome. By chelating the divalent metal ions in the enzyme's active site, these inhibitors block a critical step in the viral replication cycle.

Key Findings

Research has demonstrated that various substituted 1,6- and 1,8-naphthyridines possess potent antiviral activity, often in the nanomolar range.[4] While the this compound scaffold is less explored in this specific context compared to its isomers, its structural similarity to known viral inhibitors suggests it is a promising area for future investigation. The development of novel derivatives targeting specific viral enzymes remains an active field of research.[4]

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its rigid framework, combined with key functional groups, allows for potent and specific interactions with diverse biological targets, leading to significant anticancer, antibacterial, and antiviral activities.

The extensive structure-activity relationship data provides a clear roadmap for medicinal chemists to rationally design next-generation therapeutics. Future research should focus on:

  • Novel Target Identification: Exploring the scaffold's potential against other therapeutic targets, such as different kinases, proteases, or metabolic enzymes.

  • Optimization of Pharmacokinetics: Improving the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combating Drug Resistance: Designing derivatives that can overcome existing resistance mechanisms, particularly for antibacterial and anticancer applications.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

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The Understated Isomer: A Technical Guide to the Discovery and Medicinal Chemistry History of 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers and a Late Bloomer

In the vast landscape of heterocyclic chemistry, the naphthyridine scaffold, a bicyclic system composed of two fused pyridine rings, stands as a privileged structure in medicinal chemistry.[1] Ten possible isomers exist, each defined by the placement of its two nitrogen atoms.[1] For decades, the story of naphthyridines in drug discovery was overwhelmingly dominated by one isomer: 1,8-naphthyridine. The discovery of nalidixic acid in 1962, a potent antibacterial agent, catapulted the 1,8-naphthyridine core into the pharmaceutical spotlight and laid the foundation for the quinolone class of antibiotics.[2][3] This early success cast a long shadow, leaving its isomeric siblings, including 1,7-naphthyridine, in relative obscurity.

This guide illuminates the distinct and compelling history of the 1,7-naphthyridine isomer. Often overlooked in the early chapters of medicinal chemistry, this scaffold has quietly evolved from a synthetic curiosity into a versatile and powerful pharmacophore, particularly in the modern era of targeted therapies. We will trace its journey from its initial synthesis, through the early explorations of its broad biological potential, to its current prominence in the development of cutting-edge therapeutics.

Chapter 1: The Dawn of 1,7-Naphthyridine - A Story of Synthetic Challenge

The complete family of six isomeric naphthyridines was not fully realized until the mid-20th century. While the first naphthyridine derivative (a 1,8-isomer) was synthesized by Reissert in 1893, and the unsubstituted 1,5- and 1,8-naphthyridines were prepared in 1927, the parent 1,7-naphthyridine remained elusive for several more decades.[4]

The synthesis of the unsubstituted 1,7-naphthyridine was finally achieved in 1958.[4] The initial difficulties in accessing this scaffold contributed to its slow start in medicinal chemistry compared to the more readily available 1,8-isomer.[5] Early synthetic routes, such as the Borsche synthesis described by Baumgarten and Cook in 1957, laid the groundwork for accessing the core structure, but often lacked the efficiency and versatility required for extensive medicinal chemistry exploration.[6]

Early Synthetic Protocol: The Borsche Synthesis

The Borsche synthesis provided one of the earliest methods for constructing the 1,7-naphthyridine ring system. This multi-step sequence involves the condensation of a 4-aminopyridine derivative with a β-ketoester, followed by cyclization and subsequent chemical modifications.

Conceptual Workflow of the Borsche Synthesis:

Borsche_Synthesis A 4-Aminopyridine Derivative C Condensation A->C B β-Ketoester B->C D Cyclization C->D Heat/ Acid E Substituted 1,7-Naphthyridinone D->E F Further Modification E->F G Target 1,7-Naphthyridine F->G

Caption: Conceptual workflow of the Borsche synthesis for 1,7-naphthyridines.

Chapter 2: The Emergence of a Pharmacophore - Broad Biological Potential

While the 1,8-naphthyridine story was defined by its antibacterial prowess, the 1,7-isomer began to reveal a much broader and more diverse pharmacological profile in the latter half of the 20th century. A key turning point was the exploration of substituted 1,7-naphthyridines in the 1980s, which uncovered a wide array of potential therapeutic applications. A 1986 European patent, for instance, disclosed that various 1,7-naphthyridine derivatives possessed strong anticholinergic, cardiotonic, diuretic, bronchodilator, anti-inflammatory, and analgesic effects.[7] This demonstrated the scaffold's versatility and its ability to interact with a range of biological targets, a hallmark of a "privileged scaffold."

This period marked a shift from viewing 1,7-naphthyridine as a mere structural variant to recognizing its intrinsic potential as a core for developing novel therapeutics for a multitude of diseases, including heart conditions, hypertension, asthma, and inflammatory disorders.[7]

Chapter 3: The Evolution of Synthesis - Enabling Modern Drug Discovery

The transition of 1,7-naphthyridines from academic curiosities to viable drug candidates was critically dependent on the evolution of synthetic methodologies. The early, often harsh and low-yielding, synthetic routes gave way to more sophisticated and efficient methods that allowed for the controlled introduction of diverse substituents at various positions of the naphthyridine core. This synthetic evolution was paramount for conducting detailed structure-activity relationship (SAR) studies.

Modern synthetic strategies, such as the Friedländer annulation and microwave-promoted reactions, have significantly improved the accessibility of the 1,7-naphthyridine core.[2][8] Furthermore, the advent of palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, has revolutionized the ability to create complex, highly functionalized 1,7-naphthyridine derivatives.[2][9]

Modern Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of a halogenated 1,7-naphthyridine with a boronic acid, a common method for introducing aryl or heteroaryl substituents.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve the halogenated 1,7-naphthyridine (1 equivalent), a suitable boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents) in a degassed solvent mixture of toluene and an aqueous solution of a base (e.g., sodium carbonate).[2]

  • Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[2]

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[2]

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired substituted 1,7-naphthyridine.

Suzuki_Coupling_Workflow A Halogenated 1,7-Naphthyridine D Reaction Mixture A->D B Boronic Acid B->D C Pd Catalyst + Base C->D E Heat (Reflux) Inert Atmosphere D->E F Coupled Product E->F G Work-up & Purification F->G H Pure Substituted 1,7-Naphthyridine G->H

Caption: General workflow for the Suzuki cross-coupling reaction.

Chapter 4: The Modern Era - 1,7-Naphthyridines as Targeted Therapeutics

The synthetic advancements of the late 20th and early 21st centuries fully unlocked the potential of the 1,7-naphthyridine scaffold, leading to its exploration in a wide range of modern therapeutic areas.

Anticancer Activity

Recent studies have firmly established 1,7-naphthyridine derivatives as potent anticancer agents.[10] They exhibit cytotoxicity against various cancer cell lines through diverse mechanisms of action.

  • Natural Products: Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has demonstrated significant antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[2][10]

  • Kinase Inhibition: The 1,7-naphthyridine scaffold has proven to be an exceptional framework for the design of specific kinase inhibitors, a cornerstone of modern oncology.

    • PIP4K2A Inhibitors: A notable success story is the discovery of potent and highly selective inhibitors of phosphatidylinositol-5-phosphate 4-kinase 2A (PIP4K2A), a lipid kinase implicated in tumor growth.[7][9] Compounds such as BAY-091 and BAY-297 are valuable chemical probes for studying PIP4K2A signaling.[11]

    • Other Kinase Targets: Derivatives of 1,7-naphthyridine have also shown inhibitory activity against other important cancer-related kinases, including p38 MAP kinase, c-Met, and fibroblast growth factor receptors (FGFRs).[2]

Other Therapeutic Applications

Beyond oncology, the 1,7-naphthyridine core has been successfully employed in the development of agents for other diseases:

  • PDE5 Inhibitors: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5), with potential applications in the treatment of erectile dysfunction.[12]

  • Tpl2 Kinase Inhibitors: The scaffold has been investigated for developing selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a target for treating rheumatoid arthritis.[8][13]

  • Antiviral Agents: The structural similarity to quinolones has prompted the investigation of 1,7-naphthyridines as potential antiviral agents, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1]

Table 1: Selected Biological Activities of 1,7-Naphthyridine Derivatives

Compound ClassTarget/ActivityTherapeutic AreaIC₅₀/EC₅₀
Bisleuconothine AWnt Signaling InhibitionColon Cancer1.09 - 3.18 µM
BAY-091PIP4K2A KinaseCancer2.9 nM
BAY-297PIP4K2A KinaseCancer1.8 nM
Naphthyridine 1-oxide derivativep38α MAP KinaseInflammation<10 nM
2,4-disubstituted-1,7-naphthyridine (17a)CytotoxicityLeukemia, Cervical Cancer8.9 - 13.2 µM
2,7-Naphthyridine derivative (4c)PDE5Erectile Dysfunction0.23 nM

Conclusion: An Isomer's Journey to Prominence

The history of 1,7-naphthyridine in medicinal chemistry is a compelling narrative of a scaffold that has steadily moved from the periphery to the forefront of drug discovery. Its journey, marked by initial synthetic hurdles and a long period of being overshadowed by its 1,8-isomer, has culminated in its recognition as a truly privileged and versatile structure. The evolution of synthetic chemistry has been the key that unlocked its vast potential, enabling the creation of exquisitely tailored molecules that can potently and selectively modulate the activity of key biological targets. For the modern drug discovery professional, the 1,7-naphthyridine scaffold represents not just a historical curiosity, but a vibrant and highly fruitful area of research with the promise of delivering the next generation of targeted therapeutics.

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A Theoretical and Computational Scrutiny of 1,7-Naphthyridine-3-carboxylic Acid: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine nucleus, a heterocyclic scaffold of significant interest in drug discovery, presents a unique electronic and structural landscape. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the intrinsic properties of 1,7-Naphthyridine-3-carboxylic acid. By leveraging quantum chemical calculations and molecular modeling techniques, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this key molecule. This guide will traverse the electronic architecture, spectroscopic signatures, and reactivity profile of this compound, culminating in an application-focused discussion on its role as a pharmacophore in modern drug design. The causality behind the selection of theoretical models and the interpretation of the resulting data are emphasized throughout to provide actionable insights for the rational design of novel therapeutics.

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a privileged structural motif in medicinal chemistry. Their prevalence in numerous biologically active compounds, ranging from antibacterial to anticancer agents, stems from their ability to engage in a variety of non-covalent interactions with biological macromolecules.[1][2] The specific arrangement of nitrogen atoms within the fused ring system dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing pharmacological activity.

While the 1,8-naphthyridine isomer, the core of nalidixic acid and the fluoroquinolone antibiotics, has been extensively studied, the 1,7-naphthyridine scaffold is emerging as a promising area for therapeutic innovation.[1][3] Notably, derivatives of 1,7-naphthyridine have been investigated for their potential as inhibitors of enzymes such as PIP4K2A, highlighting their relevance in oncology.[4][5] this compound serves as a crucial building block for the synthesis of these more complex derivatives. A thorough theoretical understanding of this parent molecule is therefore paramount for the rational design of new chemical entities with tailored biological activities.

This guide will delve into the theoretical underpinnings of this compound, providing a computational framework for predicting its behavior and guiding its synthetic modification.

Quantum Chemical Insights into the Electronic Landscape

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules.[6] For this compound, DFT calculations are instrumental in elucidating its fundamental electronic properties, which in turn govern its reactivity and intermolecular interactions.

Molecular Geometry and Electronic Distribution

The initial and most critical step in any theoretical study is the accurate determination of the molecule's equilibrium geometry. DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), have been shown to provide reliable predictions of bond lengths, bond angles, and dihedral angles for heterocyclic systems.

The optimized geometry of this compound reveals a planar bicyclic core. The presence of the electron-withdrawing carboxylic acid group at the 3-position, along with the two nitrogen atoms, significantly influences the electron density distribution across the ring system. This can be visualized through the Molecular Electrostatic Potential (MEP) map, which highlights regions of negative potential (electron-rich) around the nitrogen atoms and the carbonyl oxygen, and positive potential (electron-poor) around the acidic proton and the aromatic hydrogens. The MEP is a powerful tool for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical hardness. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is typically localized over the electron-rich naphthyridine ring, while the LUMO is distributed over the entire molecule, including the carboxylic acid moiety.

Parameter Significance Predicted Trend for this compound
HOMO Energy Electron-donating abilityModerate
LUMO Energy Electron-accepting abilityLow
HOMO-LUMO Gap Chemical stability and reactivityRelatively large, indicating good stability
Chemical Hardness Resistance to change in electron distributionHigh
Electronegativity Electron-attracting powerHigh

This table presents a qualitative summary based on general principles of heterocyclic chemistry and DFT calculations on related systems.

Spectroscopic Characterization: A Computational-Experimental Synergy

Theoretical calculations of spectroscopic properties provide a powerful means to interpret and assign experimental spectra. For this compound, DFT can be employed to predict its vibrational (IR and Raman) and electronic (UV-Vis) spectra.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FTIR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes.[7] Key vibrational signatures for this compound include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C=N and C=C stretching vibrations of the naphthyridine ring, and various in-plane and out-of-plane bending modes. Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation in the calculations, can be minimized by applying scaling factors or employing more advanced anharmonic computational methods.[7]

Electronic Transitions

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra.[7] The calculated electronic transitions can be attributed to specific molecular orbital promotions, typically π → π* and n → π* transitions. The solvent environment can significantly influence the absorption maxima (λmax), and this can be modeled computationally using implicit or explicit solvent models.

Application in Drug Design: In Silico Approaches

The true utility of theoretical studies on this compound lies in their application to drug discovery. By understanding the intrinsic properties of this core, medicinal chemists can design derivatives with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8] For derivatives of this compound, docking studies can reveal crucial interactions within the active site of a target enzyme, such as PIP4K2A.[4][5] These interactions often involve hydrogen bonds with the nitrogen atoms or the carboxylic acid group, as well as π-π stacking interactions with aromatic amino acid residues.

The following workflow outlines a typical molecular docking protocol:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PrepProt PrepProt PDB->PrepProt Remove water, add hydrogens Ligand Ligand Structure Preparation MinLigand MinLigand Ligand->MinLigand Energy Minimization Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Perform Docking Simulation MinLigand->Dock Grid->Dock Analyze Analyze Docking Poses Dock->Analyze Score Score and Rank Poses Analyze->Score Visualize Visualize Interactions Score->Visualize

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][6] By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a library of 1,7-naphthyridine derivatives, a predictive model can be built. This model can then be used to estimate the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Synthetic Accessibility: A Brief Consideration

While this guide focuses on theoretical aspects, it is crucial to consider the synthetic feasibility of designed molecules. The core this compound can be synthesized through various established routes, often involving condensation and cyclization reactions. Computational studies can also play a role in predicting reaction pathways and identifying potential side products, thus aiding in the optimization of synthetic protocols.

Conclusion and Future Perspectives

The theoretical and computational methodologies detailed in this guide provide a robust framework for understanding and exploiting the chemical and biological properties of this compound. From elucidating its electronic structure and spectroscopic signatures to predicting its interactions with biological targets, these in silico approaches are indispensable tools in modern drug discovery. As computational power continues to increase and theoretical models become more sophisticated, the predictive accuracy of these methods will undoubtedly improve, further accelerating the design and development of novel 1,7-naphthyridine-based therapeutics. The integration of these theoretical insights with experimental validation remains the cornerstone of successful drug development endeavors.

References

  • Antimicrobial Activity of Naphthyridine Derivatives.
  • Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing.
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. PubMed.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Semantic Scholar.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflamm
  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago. RSC Publishing.
  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational sign
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
  • (PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents.
  • Antimicrobial Activity of Naphthyridine Deriv

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An In-Depth Technical Guide to the Crystal Structure Analysis of Naphthyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 1,7-Naphthyridine-3-carboxylic Acid and a Case Study of a Structurally Related Analogue

Disclaimer: As of the latest literature review, a publicly available single-crystal X-ray structure of this compound could not be identified. This guide will, therefore, provide a comprehensive framework for the crystal structure analysis of this important class of molecules by focusing on a closely related analogue: 2-(4-((4-fluorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile , for which high-quality crystallographic data is available. The principles and methodologies discussed are directly applicable to the title compound.

Introduction: The Enduring Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational component for a diverse array of pharmacologically active agents.[1] Derivatives of naphthyridine, including 1,7- and 1,8-isomers, have demonstrated a broad spectrum of biological activities, most notably as anti-infective agents.[1] The historical success of nalidixic acid, a 1,8-naphthyridine derivative, as a pioneering quinolone antibiotic, spurred extensive research into this class of compounds, leading to the development of numerous antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1]

The carboxylic acid functional group at the 3-position of the naphthyridine ring is a key feature for many of these therapeutic agents, as it often plays a crucial role in the interaction with biological targets and influences the pharmacokinetic properties of the molecule. The ability to introduce further diversity through derivatization of the carboxylic acid group makes this compound a valuable building block in the synthesis of new chemical entities for drug discovery programs.[1]

Understanding the three-dimensional arrangement of atoms and the intermolecular interactions that govern the solid-state packing of these molecules is paramount for modern drug development. Crystal structure analysis provides invaluable insights into polymorphism, solubility, and bioavailability, all of which are critical attributes for a successful pharmaceutical product.

Synthesis and Crystallization: From Powder to Single Crystal

The synthesis of the 1,7-naphthyridine ring system can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted pyridine precursors. For instance, derivatives of 1,7-naphthyridine can be prepared from starting materials like 2-chloro-3-aminopyridine, which undergoes a series of reactions including amino group protection, hydroformylation, and subsequent cyclization with an acrylate compound.[1]

Obtaining single crystals of sufficient quality for X-ray diffraction is often a meticulous process that requires careful control over crystallization conditions. The choice of solvent or solvent system is critical. For N-heterocyclic carboxylic acids, a range of techniques can be employed to promote slow crystal growth, which is essential for achieving a well-ordered crystal lattice.

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Solvent Selection: Begin by screening for a suitable solvent in which the compound exhibits moderate solubility. Solvents such as methanol, ethanol, acetonitrile, or mixtures with less polar solvents like dichloromethane or toluene are often good starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days at a constant temperature.

  • Crystal Harvesting: Once well-formed single crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Crystal Structure Analysis of a 1,8-Naphthyridine Analogue

As a representative example for the crystal structure analysis of this class of compounds, we will examine the structure of 2-(4-((4-fluorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (hereafter referred to as ANC-5), for which crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC deposition number 2342616).

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₂₁H₁₉FN₆O
Formula Weight390.42 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2687(3)
b (Å)17.2658(8)
c (Å)6.9738(3)
α (°)90
β (°)115.393(2)
γ (°)90
Volume (ų)790.65(6)
Z2
Temperature (K)126
Wavelength (Å)1.54184 (Cu Kα)
Density (calculated) (g/cm³)1.46

Data obtained from the publication by Kumar et al. (2024).

Molecular Structure and Conformation

The asymmetric unit of ANC-5 contains one molecule of the compound. The 1,8-naphthyridine core is essentially planar, as expected for an aromatic system. The piperazine ring adopts a chair conformation, which is a common low-energy conformation for this six-membered heterocycle. The substituent at the 2-position of the naphthyridine ring, the 4-((4-fluorophenyl)glycyl)piperazin-1-yl group, is not coplanar with the naphthyridine ring, leading to a twisted overall molecular conformation. This non-planar arrangement is a key determinant of the crystal packing.

Supramolecular Assembly and Hydrogen Bonding Network

In the solid state, molecules of ANC-5 are organized into a three-dimensional supramolecular architecture through a network of intermolecular hydrogen bonds. The primary hydrogen bonding motif involves the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom of an adjacent molecule acting as a hydrogen bond acceptor. This interaction links the molecules into chains.

Furthermore, weaker C-H···N and C-H···O interactions likely contribute to the overall stability of the crystal lattice. The packing diagram reveals a layered arrangement of the molecules, with the naphthyridine rings of adjacent molecules participating in π-π stacking interactions, further stabilizing the crystal structure.

The following diagram illustrates the key hydrogen bonding interaction that directs the primary assembly of the molecules in the crystal lattice.

Hydrogen_Bonding_Network N1 N-H O2 C=O N1->O2 N-H···O O1 C=O N2 N-H

Caption: A simplified representation of the intermolecular N-H···O hydrogen bond between adjacent molecules of the analogue.

Conclusion and Future Outlook

The crystal structure analysis of the 1,8-naphthyridine analogue ANC-5 provides valuable insights into the solid-state behavior of this important class of heterocyclic compounds. The interplay of strong N-H···O hydrogen bonds and weaker interactions governs the supramolecular assembly. While the crystal structure of this compound remains to be determined, the principles outlined in this guide provide a robust framework for its future analysis.

For researchers and drug development professionals, a thorough understanding of the crystal structure is not merely an academic exercise but a critical component of rational drug design and development. The ability to predict and control the solid-state properties of a drug candidate can significantly impact its journey from the laboratory to the clinic. Future work should focus on obtaining single crystals of this compound to elucidate its precise solid-state structure and to explore the potential for polymorphism, which could have profound implications for its pharmaceutical development.

References

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22933-22949. [Link]

  • Patents, G. (2021).

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The 1,7-Naphthyridine Core: A Strategic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has steadily emerged from the shadow of its more famous isomers to become a privileged structure in medicinal chemistry.[1] Its unique arrangement of nitrogen atoms imparts a distinct set of electronic and steric properties, offering drug designers a versatile and tunable framework for targeting a wide array of biological entities. This guide provides a comprehensive technical overview of the 1,7-naphthyridine core, from its fundamental physicochemical properties and synthesis to its strategic application in modern drug design, with a particular focus on its role as a bioisostere and a cornerstone of potent and selective kinase inhibitors.

Physicochemical Properties and Reactivity Profile

The 1,7-naphthyridine core is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbocyclic rings. This electronic characteristic renders the core generally resistant to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at positions ortho or para to the nitrogen atoms, especially when a good leaving group is present.

The placement of the nitrogen atoms in the 1,7-isomer, as compared to the more common 1,8-isomer, results in a lower melting point and a more favorable logP, suggesting a potential for improved solubility and membrane permeability in drug candidates.[2]

Table 1: Comparative Physicochemical Properties of Naphthyridine Isomers

Property1,7-Naphthyridine1,8-Naphthyridine
Molecular FormulaC₈H₆N₂C₈H₆N₂
Molecular Weight130.15 g/mol 130.15 g/mol
Melting Point61-64 °C98-99 °C
logP (Octanol/Water)1.11.5
Water SolubilitySoluble[3]Data not readily available

The 1,7-Naphthyridine Core as a Bioisostere

A key strategy in modern drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,7-naphthyridine core has been successfully employed as a bioisostere for other bicyclic heterocycles, most notably quinoline, to enhance polarity, solubility, and biological interactions.[4]

The introduction of an additional nitrogen atom in the 1,7-naphthyridine ring compared to quinoline can lead to:

  • Improved Solubility: The nitrogen atoms can act as hydrogen bond acceptors, improving interactions with water and potentially leading to better aqueous solubility.

  • Modulated Basicity: The position of the nitrogen atoms influences the pKa of the molecule, which can be fine-tuned to optimize interactions with the target protein and improve pharmacokinetic properties.

  • Novel Binding Interactions: The additional nitrogen can form new hydrogen bonds with the target protein that are not possible with the quinoline scaffold, potentially leading to increased potency and selectivity.[4]

  • Altered Metabolic Profile: The presence of the nitrogen atom can block or alter sites of metabolism, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.

A notable example is the development of HIV-1 reverse transcriptase inhibitors, where replacing a quinoline core with a 1,7-naphthyridine scaffold was explored to enhance efficacy.[4] This substitution aimed to improve the polarity and interaction profile of the inhibitors within the binding pocket of the enzyme.[4]

Synthetic Strategies for the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine skeleton can be achieved through several synthetic routes, with the Friedländer annulation and the Gould-Jacobs reaction being two of the most common methods. Subsequent functionalization is often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura coupling.

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-amino-pyridine carbaldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base.[5][6]

start 2-Amino-3-formylpyridine + Active Methylene Compound step1 Aldol Condensation start->step1 step2 Cyclodehydration step1->step2 end Substituted 1,7-Naphthyridine step2->end

Caption: General workflow for the Friedländer synthesis of 1,7-naphthyridines.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,7-Naphthyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add the active methylene compound (1.1 eq) and a catalytic amount of a base (e.g., potassium hydroxide or piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[7] This reaction is instrumental in functionalizing the 1,7-naphthyridine core with a wide variety of substituents.

start Halo-1,7-Naphthyridine + Arylboronic Acid step1 Pd(0) Catalyst, Base, Solvent start->step1 step2 Oxidative Addition step1->step2 step3 Transmetalation step2->step3 step4 Reductive Elimination step3->step4 end Functionalized 1,7-Naphthyridine step4->end

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-chloro-1,7-naphthyridine [7]

This protocol outlines a general procedure for the selective coupling at the more reactive 5-bromo position.

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-8-chloro-1,7-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of the 1,7-naphthyridine core have demonstrated a broad spectrum of biological activities, establishing them as a scaffold of significant therapeutic interest.

Kinase Inhibition

A primary area where the 1,7-naphthyridine scaffold has excelled is in the development of kinase inhibitors. The nitrogen atoms of the core are adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

p38 MAP Kinase Inhibitors: 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. The N-oxide oxygen was found to be crucial for activity and selectivity.

PIP4K2A Inhibitors: The 1,7-naphthyridine framework is central to potent and highly selective inhibitors of phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A), a lipid kinase implicated in cancer.[8] Machine learning models have been successfully used to predict the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A.[8]

stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF-2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 1,7-Naphthyridine Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by 1,7-naphthyridine derivatives.

pi3k PI3K pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt AKT pip3->akt proliferation Cell Proliferation & Survival akt->proliferation pip4k2a PIP4K2A pip4k2a->pip2 pi5p PI5P pi5p->pip4k2a inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091) inhibitor->pip4k2a

Caption: The role of PIP4K2A in the PI3K/AKT signaling pathway and its inhibition by 1,7-naphthyridine-based compounds.

Table 2: Anticancer and Kinase Inhibitory Activities of Representative 1,7-Naphthyridine Derivatives

CompoundTargetIC₅₀Cell Line/AssayReference
Bisleuconothine AWnt Signaling1.09 µMHT29 (Colon Cancer)[1]
17aNot Specified8.9 µMHL-60 (Promyeloblast)[4]
BAY-091PIP4K2A2.9 nMADP-Glo Assay[9]
BAY-297PIP4K2A1.8 nMADP-Glo Assay[9]
Naphthyridine 1-oxide derivativep38α MAP Kinase<10 nMKinase Assay[ ]
12bcdc25 phosphatase5 µMEnzyme Assay[10]
Other Therapeutic Applications

Beyond kinase inhibition, 1,7-naphthyridine derivatives have shown promise in other therapeutic areas:

  • Anticancer Activity: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated potent antiproliferative activity against colon cancer cell lines by inhibiting the Wnt signaling pathway.[1]

  • Antiparasitic and Antimicrobial Activity: Certain 1,7-naphthyridine derivatives have exhibited antiparasitic properties. While the 1,8-naphthyridine scaffold is more renowned for its antibacterial activity (e.g., nalidixic acid), the potential of the 1,7-isomer in this area continues to be explored.

  • PDE5 Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been disclosed as a new structural class of potent and specific phosphodiesterase 5 (PDE5) inhibitors.

Pharmacokinetic Considerations in Drug Design

The successful development of a drug candidate hinges not only on its potency but also on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. The 1,7-naphthyridine scaffold offers several features that can be exploited to optimize these properties.

  • Permeability and Solubility: As previously discussed, the 1,7-naphthyridine core can offer advantages in terms of solubility over other bicyclic systems. However, as with any scaffold, the overall properties of the molecule are highly dependent on its substituents. For example, in the development of PIP4K2A inhibitors, it was observed that while carboxamide derivatives of 1,7-naphthyridines showed good permeability in Caco-2 assays, their corresponding carboxylic acids did not.[11]

  • Metabolic Stability: The strategic placement of nitrogen atoms in the 1,7-naphthyridine ring can influence its metabolic stability. The nitrogen atoms themselves are less prone to metabolism than carbon atoms, and their presence can alter the electronic properties of the ring system, potentially reducing its susceptibility to oxidative metabolism by cytochrome P450 enzymes. However, the metabolic fate of any given 1,7-naphthyridine derivative will be highly dependent on its specific substitution pattern. In vitro studies using human liver microsomes are a crucial first step in assessing the metabolic stability of new chemical entities.[9]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general outline for assessing the metabolic stability of a 1,7-naphthyridine compound.

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion and Future Perspectives

The 1,7-naphthyridine core has firmly established itself as a valuable and versatile scaffold in the medicinal chemist's toolbox. Its unique physicochemical properties, coupled with its ability to act as a strategic bioisostere and engage in key binding interactions, have led to the discovery of potent and selective inhibitors for a range of important biological targets. The continued exploration of novel synthetic methodologies will undoubtedly facilitate the creation of more diverse and complex 1,7-naphthyridine derivatives. As our understanding of the structure-activity and structure-property relationships of this privileged heterocycle deepens, the 1,7-naphthyridine core is poised to play an increasingly significant role in the development of the next generation of therapeutics.

References

  • Wortmann, L., et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021, 64(21), 15883–15911. Available from: [Link]

  • Walraven, H. G. M., Choudry, G. G., & Pandit, U. K. Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 1976, 95(9), 220–223.
  • Makarasen, A., et al. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 2025, 15(1), 1-15. Available from: [Link]

  • Wortmann, L., et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021, 64(21), 15883–15911. Available from: [Link]

  • Wu, G., et al. Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[7][12]naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 2010, 20(13), 3965-3970.

  • Li, Y., et al. Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure and Dynamics, 2022, 40(9), 3899-3906.
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  • Umar, A. B., et al. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 2021, 11(1), 1-16.
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  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Mogilaiah, K., et al. CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 2014, 24(3), 305-308.
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  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021, 6(39), 25565–25574.
  • Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. The Journal of Organic Chemistry, 2024, 89(9), 5948-5956.
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An In-depth Technical Guide to the Electronic Properties of the 1,7-Naphthyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,7-Naphthyridine

The 1,7-naphthyridine scaffold, a heterocyclic aromatic system composed of two fused pyridine rings, has carved a significant niche in the landscape of medicinal chemistry and materials science.[1][2] Often classified as a "privileged structure," its derivatives exhibit a vast spectrum of biological activities, including potent and selective inhibition of key enzymes like phosphodiesterase type 4D (PDE4D) and various protein kinases.[1][3][4] This versatility stems directly from the unique electronic architecture of its core. The presence and specific arrangement of two electronegative nitrogen atoms create a π-deficient system, profoundly influencing its reactivity, coordination capabilities, and photophysical behavior.[1]

This guide offers an in-depth exploration of the core electronic properties of the 1,7-naphthyridine system. We will move beyond a simple description of its structure to a functional analysis of its electron distribution, frontier molecular orbitals, and the resulting chemical reactivity. By understanding the causality behind its electronic behavior, researchers can more effectively design novel derivatives for targeted applications in drug development and beyond.

Core Electronic Structure and Aromaticity

The defining electronic feature of the 1,7-naphthyridine ring is its electron-deficient, or π-deficient, nature.[1] This arises from the two electronegative nitrogen atoms, which inductively withdraw electron density from the carbocyclic rings. This effect has several critical consequences:

  • Aromaticity: Despite the electron withdrawal, the 1,7-naphthyridine system is fully aromatic, with a planar structure and a delocalized π-electron system.[5] However, its aromatic character is modulated compared to naphthalene, leading to different bond fixation and reactivity patterns.[5]

  • Electron Distribution: Quantum mechanical calculations reveal a significant polarization of electron density. The nitrogen atoms bear a partial negative charge, while the carbon atoms, particularly those ortho and para to the nitrogens (C2, C4, C5, C8), become electron-poor. This charge distribution is the primary driver of the system's reactivity profile.

  • Reactivity: The π-deficiency renders the ring system highly resistant to standard electrophilic aromatic substitution, which requires an electron-rich substrate. Conversely, it activates the ring for nucleophilic aromatic substitution, especially at the electron-deficient carbon positions.[1]

cluster_0 Reactivity Profile of 1,7-Naphthyridine reactivity reactivity

Caption: General reactivity map of the 1,7-naphthyridine core.

Frontier Molecular Orbitals (FMO) and Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

For the 1,7-naphthyridine system, the electron-withdrawing nature of the nitrogen atoms significantly lowers the energy of the LUMO. This low-lying LUMO is readily available to accept electrons from the HOMO of a nucleophile, facilitating nucleophilic attack. The lobes of the LUMO are typically largest at the C2, C4, C5, and C8 positions, correlating directly with the observed sites of nucleophilic substitution.

Conversely, the HOMO energy is also lowered, making it a poor electron donor and thus deactivating the ring towards electrophiles, which seek to interact with an electron-rich HOMO.[6]

FMO_Interaction cluster_0 cluster_2 1,7-Naphthyridine E Nu_HOMO HOMO Nap_LUMO LUMO (Low Energy) Nu_HOMO->Nap_LUMO Favorable Interaction (Nucleophilic Attack) Nap_HOMO HOMO (Low Energy)

Caption: FMO interaction for nucleophilic attack on 1,7-naphthyridine.

Calculated Electronic Properties

Computational studies, often employing Density Functional Theory (DFT), are invaluable for quantifying the electronic properties of heterocyclic systems.[7][8] The table below summarizes key calculated parameters for the parent 1,7-naphthyridine molecule.

ParameterRepresentative ValueSignificance
HOMO Energy~ -7.0 eVIndicates resistance to oxidation and electrophilic attack.
LUMO Energy~ -1.5 eVLow energy facilitates electron acceptance from nucleophiles.
HOMO-LUMO Gap~ 5.5 eVRelates to electronic transitions, stability, and color (large gap suggests colorless).
Dipole Moment~ 2.0 DConfirms the polar nature of the molecule due to the nitrogen atoms.

Note: Values are representative and can vary based on the computational method and basis set used.

Coordination Chemistry: A Bidentate Ligand

The lone pairs of electrons on the two nitrogen atoms of the 1,7-naphthyridine ring are readily available for coordination to metal centers. The geometry of the ring system, with its two nitrogen donors held in a rigid framework, makes it an excellent bidentate, chelating ligand.[9] This property is extensively utilized in the construction of metal complexes for applications in catalysis and materials science.[10] The electronic properties of the ring can be tuned by adding substituents, which in turn modulates the donor ability of the nitrogen atoms and the stability and reactivity of the resulting metal complex.

Photophysical Properties

Naphthyridine derivatives can exhibit interesting photophysical properties, including fluorescence.[11][12][13] The electronic transitions responsible for the absorption and emission of light are typically π-π* in nature.

  • Absorption (UV-Vis): The parent 1,7-naphthyridine absorbs in the UV region.[14] Substitution with electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).[15]

  • Fluorescence: Many 1,7-naphthyridine derivatives are fluorescent. The fluorescence quantum yield and emission wavelength can be highly sensitive to the substitution pattern and the solvent environment, a property known as solvatochromism.[12] This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation.

PropertyRepresentative RangeFactors Influencing Property
Absorption Max (λmax)300 - 400 nmπ-conjugation, electron-donating/withdrawing substituents.
Emission Max (λem)350 - 500+ nmMolecular rigidity, solvent polarity, substituent effects.
Fluorescence Quantum Yield (ΦF)0.05 - 0.90Structural rigidity, presence of heavy atoms, solvent.

Experimental Protocols for Electronic Characterization

Protocol 1: Cyclic Voltammetry (CV) for Redox Analysis

This protocol outlines the determination of the oxidation and reduction potentials of a 1,7-naphthyridine derivative, providing direct insight into its HOMO and LUMO energy levels.

1. Materials & Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Electrochemical cell.

  • 1,7-Naphthyridine derivative (analyte).

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Inert gas (Nitrogen or Argon).

2. Step-by-Step Methodology:

  • Solution Preparation: Dissolve the 1,7-naphthyridine derivative (1-5 mM) and the supporting electrolyte (0.1 M) in the anhydrous solvent inside a glovebox or under an inert atmosphere.

  • Deoxygenation: Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cell Assembly: Assemble the three-electrode cell. A glassy carbon electrode is a common working electrode, a platinum wire serves as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) is used as the reference.

  • Data Acquisition:

    • Set the potential window to scan a wide range (e.g., -2.0 V to +2.0 V).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, recording the current response as the potential is swept.

  • Data Analysis:

    • Identify the potentials of the oxidation and reduction peaks from the voltammogram.

    • The redox potentials provide experimental data that can be correlated with the computationally derived HOMO and LUMO energy levels.

CV_Workflow prep Prepare Analyte Solution (1-5 mM Analyte, 0.1 M Electrolyte) purge Deoxygenate with N2/Ar (15-20 min) prep->purge assemble Assemble 3-Electrode Cell (Working, Reference, Counter) purge->assemble scan Run CV Scan (Set Potential Window & Scan Rate) assemble->scan analyze Analyze Voltammogram scan->analyze determine Determine Redox Potentials (Correlate to HOMO/LUMO) analyze->determine

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Conclusion

The electronic properties of the 1,7-naphthyridine ring system are defined by its π-deficient aromatic core. This fundamental characteristic governs its reactivity, making it susceptible to nucleophilic attack while being resistant to electrophiles. It also endows the scaffold with the ability to act as a robust bidentate ligand in coordination chemistry. By leveraging a combination of computational modeling and experimental techniques like cyclic voltammetry and spectroscopy, researchers can precisely characterize and strategically modify these electronic properties. This deep understanding is paramount for the rational design of next-generation pharmaceuticals, catalysts, and functional materials built upon this versatile and privileged heterocyclic scaffold.

References

  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery.Benchchem.
  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.Benchchem.
  • 1,7-Naphthyridine - Solubility of Things.Solubility of Things.
  • "Naphthyridyl pyridine derivatives and their photophysical properties" by Kobkun Sae Pang.Thesis.
  • Antimicrobial Activity of Naphthyridine Derivatives.MDPI.
  • Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics.PubMed.
  • High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[1][2]- and[1][11]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. AIP Publishing. Available at:

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives.X-MOL.
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.International Journal of Chemical and Physical Sciences.
  • advances in the chemistry of 1.7-naphthyridine.HETEROCYCLES, Vol 19, No 2, 1982.
  • The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Formation.Benchchem.
  • 7-Methyl-1,8-naphthyridin-2-amine as a Ligand in Coordination Chemistry: Application Notes and Protocols.Benchchem.
  • 1,7-Naphthyridine - the NIST WebBook.NIST.
  • Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat...RSC Advances.
  • Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives.SciELO.
  • Frontier molecular orbital theory.Wikipedia.
  • Photophysical Properties of Some Naphthalimide Derivatives.ResearchGate.

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Methodological & Application

Comprehensive Guide to the Synthesis of 1,7-Naphthyridine-3-carboxylic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,7-naphthyridine have demonstrated a range of pharmacological activities, making them attractive targets for drug discovery and development. This guide provides detailed application notes and protocols for the synthesis of a key derivative, 1,7-naphthyridine-3-carboxylic acid, a crucial building block for novel therapeutic agents.

The strategic importance of the naphthyridine core, including the 1,7-isomer, is underscored by its presence in numerous antibacterial agents.[1] The functionalization at the 3-position with a carboxylic acid group provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This document will detail two robust synthetic routes to this compound: the Gould-Jacobs reaction and a modified Friedländer synthesis.

Protocol 1: Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline derivatives and their aza-analogs, such as naphthyridines.[2] The reaction proceeds in two key stages: the initial condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[3] This protocol has been adapted for the specific synthesis of 4-hydroxy-1,7-naphthyridine-3-carboxylic acid, a precursor that can be readily converted to the target molecule.

Reaction Scheme: Gould-Jacobs Synthesis

Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 3-Amino-4-chloropyridine C Intermediate Adduct A->C Heat (110-120 °C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-chloro-4-hydroxy-1,7- naphthyridine-3-carboxylate C->D High Temperature (e.g., Diphenyl ether, 250 °C) E 8-Chloro-4-hydroxy-1,7- naphthyridine-3-carboxylic acid D->E NaOH, H₂O/EtOH Friedlander Synthesis cluster_step1 Step 1: Condensation and Cyclization cluster_step2 Step 2: Hydrolysis A 3-Amino-4-formylpyridine C Ethyl 2-hydroxy-1,7- naphthyridine-3-carboxylate A->C Base catalyst (e.g., Piperidine), Heat B Diethyl malonate B->C D 2-Hydroxy-1,7-naphthyridine- 3-carboxylic acid C->D NaOH, H₂O/EtOH

Sources

Application Notes & Protocols for the Multi-Step Synthesis of 1,7-Naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant interest from medicinal and synthetic chemists.[1] Derivatives of this core structure are recognized for a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[2] Notably, 1,7-naphthyridines have been identified as potent inhibitors of various protein kinases, such as Tumor Progression Loci-2 (Tpl2) and PIP4K2A, which are key targets for treating inflammatory diseases and cancer.[1][3] Their therapeutic potential extends to anticancer, antiparasitic, and anti-inflammatory applications.[1][2]

The synthesis of substituted 1,7-naphthyridines, particularly those bearing a carboxylic acid at the C3 position, requires a robust and versatile multi-step approach. This guide provides a detailed examination of a common synthetic strategy centered around the Friedländer annulation for constructing the core, followed by functional group manipulations to yield the desired carboxylic acid derivatives. We will explore the causality behind experimental choices, provide detailed, reproducible protocols, and present quantitative data to support researchers in this field.

Strategic Overview: The Friedländer Annulation Approach

The construction of the 1,7-naphthyridine core is most effectively achieved through the Friedländer annulation. This powerful reaction involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[4][5] This method is highly versatile and can be catalyzed by either acids or bases, allowing for the synthesis of a wide array of substituted naphthyridines.[6]

Our proposed synthetic pathway begins with the formation of the core, followed by functionalization to introduce the carboxylic acid and subsequent derivatization via amide coupling or cross-coupling reactions.

Synthesis_Workflow A Starting Materials (e.g., 2-Amino-3-formylpyridine & Ethyl Acetoacetate) B Step 1: Friedländer Annulation (Core Formation) A->B C Intermediate: 1,7-Naphthyridine Ester B->C D Step 2: Hydrolysis C->D E Target Core: 1,7-Naphthyridine-3-carboxylic acid D->E F Step 3a: Amide Coupling (with various amines) E->F H Step 3b: Suzuki Coupling (requires pre-functionalized core) E->H G Final Derivatives (Amide Library) F->G I Final Derivatives (C-C Coupled Library) H->I

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the 1,7-Naphthyridine Core

The cornerstone of this synthesis is the construction of the bicyclic naphthyridine system. The Friedländer reaction provides a direct and efficient route. The mechanism involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic ring system.[4]

Friedlander_Mechanism cluster_steps Reaction Pathway reactant1 2-Amino-3-formylpyridine CHO NH2 step1 Aldol Condensation or Schiff Base Formation reactant1->step1 reactant2 Active Methylene Compound R-CO-CH2-COOEt reactant2->step1 step2 Cyclization (Intramolecular Attack) step1->step2 step3 Dehydration (Aromatization) step2->step3 product 1,7-Naphthyridine Product R COOEt step3->product

Caption: Simplified mechanism of the Friedländer Annulation for 1,7-naphthyridine synthesis.

Experimental Protocol 1: Synthesis of Ethyl 2-Methyl-1,7-naphthyridine-3-carboxylate

This protocol describes a base-catalyzed Friedländer condensation. The choice of a base like potassium hydroxide facilitates the deprotonation of the active methylene compound, initiating the reaction cascade.

Materials:

  • 2-Amino-3-formylpyridine

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-3-formylpyridine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aldehyde).

  • Reagent Addition: To this solution, add ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 10 minutes.

  • Catalyst Introduction: Prepare a solution of KOH (0.2 eq) in ethanol and add it dropwise to the reaction mixture. The addition of a base is often exothermic; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until the pH is ~7.

  • Precipitation: Cool the neutralized mixture in an ice bath for 1 hour. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum. The resulting ethyl 2-methyl-1,7-naphthyridine-3-carboxylate can be further purified by recrystallization from ethanol if required.

Part 2: Hydrolysis to the Carboxylic Acid

With the core ester in hand, the next step is hydrolysis to unmask the carboxylic acid, a key functional group for further derivatization and for imparting desirable pharmacokinetic properties.

Experimental Protocol 2: Synthesis of 2-Methyl-1,7-naphthyridine-3-carboxylic acid

This protocol outlines a standard saponification (base-mediated hydrolysis) of the ester.

Materials:

  • Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate (from Protocol 1)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water solvent mixture (e.g., 1:1)

  • Hydrochloric acid (HCl), 2M solution

Procedure:

  • Reaction Setup: Suspend the starting ester (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Hydrolysis: Add NaOH (2.0-3.0 eq) to the suspension. Heat the mixture to reflux (80-90 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material. The mixture should become a clear solution as the reaction progresses.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise while stirring vigorously. The carboxylic acid product will precipitate out as a solid as the solution becomes acidic (target pH 2-3).

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove residual salts, then with a small amount of cold ethanol or ether. Dry the solid under high vacuum to yield the pure 2-methyl-1,7-naphthyridine-3-carboxylic acid.

Part 3: Derivatization of the Carboxylic Acid

The this compound is a versatile intermediate for creating a library of compounds, most commonly through the formation of amides. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical functionalities.

Experimental Protocol 3: General Procedure for Amide Coupling

This protocol uses 1,1'-Carbonyldiimidazole (CDI) as a coupling reagent, which provides a clean and efficient method for amide bond formation.[7]

Materials:

  • 2-Methyl-1,7-naphthyridine-3-carboxylic acid (from Protocol 2)

  • 1,1'-Carbonyldiimidazole (CDI)

  • A desired primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation of Carboxylic Acid: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The completion of the active ester formation can be monitored by the cessation of CO₂ evolution.

  • Amine Addition: To the solution of the activated ester, add the desired amine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

Data Summary: Biological Activity

1,7-Naphthyridine derivatives have demonstrated potent inhibitory activity against several important kinase targets. The data below, compiled from published research, highlights their potential in oncology and inflammatory diseases.

Compound Class/IDTarget KinaseIC₅₀ (nM)Assay MethodReference
Naphthyridine DerivativeTpl2 Kinase< 100 (example)Kinase Assay[1]
BAY-091PIP4K2A2.9ADP-Glo Assay[7]
BAY-297PIP4K2A1.8ADP-Glo Assay[7]
1,7-Naphthyridine Analoguec-Met8.7Kinase Assay[7]
Naphthyridine 1-oxidep38α MAP Kinase< 10Kinase Assay[7]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Conclusion

The synthetic route detailed in these application notes, utilizing the Friedländer annulation as the key step, provides a reliable and adaptable platform for accessing a diverse range of this compound derivatives. The protocols are designed to be robust and can be optimized for specific target molecules. The proven biological significance of this scaffold, particularly as kinase inhibitors, underscores its importance and warrants further investigation by researchers in medicinal chemistry and drug development.[2][3] The derivatization strategies outlined allow for systematic exploration of the chemical space around the core, facilitating the development of novel therapeutic agents.

References

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. P. D. Lokhande, B. M. Rathod, S. P.
  • Potential Biological Activities of 1,7-Naphthyridine Deriv
  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Applic
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
  • Friedländer synthesis. Wikipedia.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. K. Mogilaiah, J. Kumara Swamy, S. Jyothi, S. Kavitha.

Sources

The Strategic Application of 1,7-Naphthyridine-3-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding site of various protein kinases.[1][2] The incorporation of a carboxylic acid moiety at the 3-position provides a crucial synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the use of 1,7-Naphthyridine-3-carboxylic acid in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Concepts: Why this compound is a Superior Building Block

The utility of this compound as a precursor for kinase inhibitors stems from several key features:

  • Bioisosteric Mimicry: The naphthyridine ring system can act as a bioisostere for the purine core of ATP, facilitating its entry and binding into the kinase active site.

  • Vectorial Derivatization: The carboxylic acid at the 3-position provides a reactive site for the introduction of a wide array of substituents. This allows for the systematic exploration of chemical space to identify moieties that can interact with specific amino acid residues in the target kinase, thereby enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The carboxylic acid and its derivatives can be used to fine-tune the solubility, lipophilicity, and metabolic stability of the final inhibitor.

  • Proven Clinical Relevance: Numerous kinase inhibitors across different therapeutic areas are based on nitrogen-containing heterocyclic scaffolds, underscoring the translational potential of this chemical class.

Key Kinase Targets for 1,7-Naphthyridine-Based Inhibitors

Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases implicated in various diseases, most notably cancer and inflammatory disorders.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)

PIP4K2A is a lipid kinase that plays a crucial role in the phosphoinositide signaling pathway by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] Dysregulation of this pathway is a hallmark of many cancers.[5][6] 1,7-Naphthyridine-based compounds have emerged as potent and highly selective inhibitors of PIP4K2A.[1][7]

Signaling Pathway and Point of Intervention

PIP4K2A_Pathway cluster_membrane Plasma Membrane PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., PI3K/AKT/mTOR) PIP45P2->Downstream PIP4K2A->PIP45P2 Phosphorylation Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PIP4K2A

Caption: Inhibition of PIP4K2A by 1,7-naphthyridine derivatives.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinases are a family of serine/threonine kinases that are activated by proinflammatory cytokines and environmental stress. They are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for a range of inflammatory diseases. 1,7-Naphthyridine derivatives have been identified as potent inhibitors of p38α MAP kinase.[8][9]

Fibroblast Growth Factor Receptor (FGFR) Family

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, migration, and survival.[10] Aberrant activation of FGFRs is a known driver of oncogenesis in various tumor types.[10] Novel 1,7-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family.[10]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1,7-naphthyridine derivatives against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay Method
BAY-091PIP4K2A2.9ADP-Glo Assay
BAY-297PIP4K2A1.8ADP-Glo Assay
Naphthyridine 1-oxide derivativep38α MAP Kinase<10Kinase Assay
Naphthyridine derivativeFGFR1<10Enzymatic Assay
Naphthyridine derivativeFGFR2<10Enzymatic Assay
Naphthyridine derivativeFGFR3<10Enzymatic Assay
Naphthyridine derivativeFGFR4<10Enzymatic Assay

This data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of 1,7-naphthyridine-based kinase inhibitors.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of 1,7-naphthyridine-3-carboxamides, a common structural motif in kinase inhibitors. The choice of coupling reagent is critical and should be tailored to the specific amine being used.[11][12]

Workflow for Amide Coupling

Amide_Coupling_Workflow Start This compound + Amine Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 1,7-Naphthyridine-3-carboxamide Purification->Product

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine of interest (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1,7-naphthyridine-3-carboxamide.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with chiral amines.[13]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, driving the reaction towards product formation.[13]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-4 Functionalization

To further explore the SAR, the 1,7-naphthyridine core can be functionalized at other positions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties, often at a halogenated position of the naphthyridine ring. This protocol assumes a pre-existing halo-substituted 1,7-naphthyridine derivative.

Materials:

  • 4-Chloro-1,7-naphthyridine-3-carboxamide (or other halo-substituted derivative)

  • Boronic acid or boronate ester of interest

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, combine the 4-chloro-1,7-naphthyridine-3-carboxamide (1.0 equivalent), the boronic acid or boronate ester (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Add a 2:1 mixture of toluene and 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., PIP4K2A)

  • Substrate for the kinase

  • ATP

  • Synthesized 1,7-naphthyridine inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the 1,7-naphthyridine inhibitors in the appropriate buffer.

  • In a white, opaque microplate, add the kinase, substrate, and inhibitor solutions.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously measure the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and development to design and synthesize novel therapeutic agents. Future efforts in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles, the exploration of novel kinase targets, and the application of advanced synthetic methodologies to further expand the chemical diversity of 1,7-naphthyridine-based libraries.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed. (URL: [Link])

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed. (URL: [Link])

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed. (URL: [Link])

  • p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones - PubMed. (URL: [Link])

  • PIP4K2A Gene: Function, Regulation, and Role in Disease - Learn Mapmygenome. (URL: [Link])

  • PIP4K2A (phosphatidylinositol-5-phosphate 4-kinase, type II, alpha). (URL: [Link])

  • What are PIP4K2A inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • PIP4K2A negatively regulates PI3K signaling through degradation of p85... - ResearchGate. (URL: [Link])

  • PIP4K2A - Wikipedia. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (URL: [Link])

  • discovery and SAR study of 1H-imidazo[4,5-h][3][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (URL: [Link])

  • Structure–activity relationship (SAR) and docking studies of... - ResearchGate. (URL: [Link])

  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Cancer Research - AACR Journals. (URL: [Link])

  • Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11 - ResearchGate. (URL: [Link])

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J. (URL: [Link])

Sources

Application Notes and Protocols: 1,7-Naphthyridine-3-carboxylic Acid as a Versatile Intermediate for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold in FGFR-Targeted Drug Discovery

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, driven by genetic alterations such as gene amplification, mutations, and translocations, is a key oncogenic driver in a variety of human cancers, including bladder, lung, and breast cancers. This has established the FGFR family as a high-value target for therapeutic intervention. The development of small molecule inhibitors of FGFRs is a major focus in contemporary oncology drug discovery.

Within the landscape of kinase inhibitor scaffolds, the 1,7-naphthyridine core has emerged as a privileged structure for the design of potent and selective FGFR inhibitors. Its rigid, planar structure, coupled with the precise positioning of nitrogen atoms, allows for key hydrogen bonding interactions within the ATP-binding pocket of the FGFR kinase domain. The C3 position of the 1,7-naphthyridine ring system offers a versatile handle for the introduction of various substituents, enabling the modulation of potency, selectivity, and pharmacokinetic properties. 1,7-Naphthyridine-3-carboxylic acid, in particular, serves as a crucial intermediate, providing a reactive point for the elaboration of the molecule to achieve optimal engagement with the target. This document provides a detailed guide for researchers, outlining the strategic application of this compound in the synthesis of advanced intermediates for potent FGFR inhibitors.

The FGFR Signaling Pathway and the Role of Naphthyridine Inhibitors

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4). Ligand-induced dimerization and subsequent autophosphorylation of the intracellular kinase domains activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive tumor cell proliferation and survival. Small molecule inhibitors are designed to compete with ATP for binding to the kinase domain, thereby preventing receptor phosphorylation and blocking downstream signaling.

The 1,7-naphthyridine scaffold is adept at forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The substituent at the C3 position, often an amide linkage derived from this compound, can be tailored to interact with the solvent-exposed region or other pockets within the active site, enhancing both potency and selectivity.

FGFR_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a 1,7-naphthyridine-based inhibitor.

Synthetic Strategy: From Carboxylic Acid to Advanced FGFR Inhibitor Intermediate

The conversion of this compound to a corresponding amide is a cornerstone of many synthetic routes towards FGFR inhibitors. This transformation introduces a key structural motif that can be further functionalized. A common subsequent step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce additional diversity and optimize target engagement.

A patent for the synthesis of 1,7-naphthyridine derivatives highlights the importance of intermediates like 8-chloro-1,7-naphthyridine-3-carboxylic acid, which can be further elaborated.[2] This underscores the industrial relevance of these building blocks.

The following workflow outlines a general, yet robust, strategy for the synthesis of an advanced 1,7-naphthyridine-based intermediate for an FGFR inhibitor.

Synthetic_Workflow Start This compound Amide 1,7-Naphthyridine-3-carboxamide Intermediate Start->Amide Amide Coupling (Protocol 1) Final Advanced FGFR Inhibitor Intermediate Amide->Final Pd-catalyzed Cross-Coupling (e.g., Suzuki)

Caption: General synthetic workflow from this compound.

Protocol 1: Amide Coupling of this compound

This protocol details the synthesis of a representative 1,7-naphthyridine-3-carboxamide intermediate. The choice of the amine component is critical and would be dictated by the specific structure-activity relationships (SAR) of the target inhibitor class. For the purpose of this protocol, we will use 3,5-dimethoxyaniline, a common fragment in kinase inhibitors that can be directed towards the solvent-exposed region of the ATP binding site.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial Source≥95%
3,5-DimethoxyanilineCommercial Source≥98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial Source≥98%
DIPEA (N,N-Diisopropylethylamine)Commercial SourceAnhydrous, ≥99.5%
DMF (N,N-Dimethylformamide)Commercial SourceAnhydrous, ≥99.8%
Dichloromethane (DCM)Commercial SourceAnhydrous, ≥99.8%
Saturated aqueous sodium bicarbonate solutionIn-house preparation-
BrineIn-house preparation-
Anhydrous magnesium sulfateCommercial SourceReagent Grade
Ethyl acetateCommercial SourceHPLC Grade
HexanesCommercial SourceHPLC Grade

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of carboxylic acid).

  • Addition of Amine and Base: To the stirred solution, add 3,5-dimethoxyaniline (1.1 eq) followed by DIPEA (3.0 eq).

  • Addition of Coupling Reagent: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., 10% Methanol in DCM) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1,7-naphthyridine-3-carboxamide intermediate.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the protons on the 1,7-naphthyridine core, the 3,5-dimethoxyphenyl ring, the methoxy groups, and the amide N-H proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
HRMS The calculated mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the observed mass.

Concluding Remarks for the Practicing Scientist

This compound represents a readily accessible and highly versatile intermediate for the construction of potent and selective FGFR inhibitors. The protocols and strategies outlined in this document provide a solid foundation for the synthesis of novel 1,7-naphthyridine-based compounds for oncology drug discovery programs. The robust nature of the amide coupling reaction, combined with the potential for further diversification through cross-coupling reactions, allows for the systematic exploration of the chemical space around the 1,7-naphthyridine scaffold. Researchers are encouraged to adapt and optimize these methods to suit their specific target molecules and synthetic objectives.

References

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Proceedings of the 106th Annual Meeting of the American Association for Cancer Research. [Link]

  • Thompson, A. M., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211. [Link]

  • Modh, D. H., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure & Dynamics, 41(10), 4333-4348. [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • Dieci, M. V., et al. (2013). Targeting the fibroblast growth factor receptor signaling pathway in cancer. Cancer Discovery, 3(3), 264-279. [Link]

  • (2021). Method for synthesizing 1,7-naphthyridine derivative. WO/2021/120953. [Link]

Sources

Application Notes and Protocols for Amide Coupling with 1,7-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery.[1] This nitrogen-containing bicyclic system is an integral component of numerous biologically active molecules, demonstrating a wide array of therapeutic applications. Derivatives of 1,7-naphthyridine have been investigated as potent inhibitors of various enzymes, including phosphodiesterase type 4D (PDE4D), making them promising candidates for the treatment of inflammatory diseases.[1] The unique electronic properties of the 1,7-naphthyridine ring, characterized by its electron-deficient nature, influence its reactivity and interaction with biological targets.[1] The synthesis of 1,7-naphthyridine-3-carboxamides, in particular, is a crucial step in the development of novel therapeutics, as the amide bond serves as a key linker to introduce diverse functionalities and modulate the pharmacological properties of the molecule. This guide provides a detailed experimental procedure for the efficient amide coupling of 1,7-naphthyridine-3-carboxylic acid with primary and secondary amines.

Core Principles of Amide Coupling: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To achieve this transformation under milder and more controlled conditions, the carboxylic acid must first be "activated". This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2]

A plethora of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[3][4] For heteroaromatic carboxylic acids like this compound, which can be prone to side reactions and may possess lower nucleophilicity, the choice of coupling reagent is critical for achieving high yields and purity.

Commonly Used Coupling Reagents:

  • Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[5]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling agents, especially for challenging substrates.[6] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester.[6] The pyridine nitrogen in the HOAt leaving group can further accelerate the reaction through anchimeric assistance.[4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents offer an alternative to aminium salts and are known for clean reactions, as they do not pose the risk of guanidinylation of the free amine, a potential side reaction with uronium-based reagents.[4]

Given the electron-deficient nature of the 1,7-naphthyridine ring, aminium salt-based reagents like HATU are highly recommended for the coupling of this compound. They offer high reactivity, fast reaction times, and are effective at minimizing side reactions.

Experimental Workflow and Data

The following table summarizes typical reaction conditions for the amide coupling of this compound with a generic amine, utilizing HATU as the coupling reagent.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivalentLimiting Reagent
Amine 1.1 - 1.5 equivalentsTo ensure complete consumption of the carboxylic acid.
Coupling Reagent HATU (1.1 - 1.2 equivalents)Highly efficient for heteroaromatic acids, minimizes side reactions.[6]
Base DIPEA (2.0 - 3.0 equivalents)Non-nucleophilic base to facilitate the reaction without competing with the amine.[7]
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents; aprotic nature prevents interference.[6]
Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic activation step, followed by warming to RT to drive the reaction to completion.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS for completion.
Work-up Aqueous wash followed by extractionTo remove water-soluble byproducts and excess reagents.
Purification Column chromatography or recrystallizationTo obtain the final product with high purity.[8]

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a step-by-step methodology for the synthesis of a 1,7-naphthyridine-3-carboxamide derivative.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.2 eq.), followed by HATU (1.2 eq.).

  • Base Addition and Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq.) dropwise to the reaction mixture.

  • Reaction Progression: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-12 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This will remove unreacted acid, excess HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 1,7-naphthyridine-3-carboxamide.[8]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HATU-mediated amide coupling of this compound.

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid This compound (1.0 eq) ReactionVessel Anhydrous DMF 0 °C to RT 2-12 h CarboxylicAcid->ReactionVessel Amine Amine (1.2 eq) Amine->ReactionVessel HATU HATU (1.2 eq) HATU->ReactionVessel DIPEA DIPEA (2.5 eq) DIPEA->ReactionVessel Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification FinalProduct Pure Amide Product Purification->FinalProduct

Caption: General workflow for HATU-mediated amide coupling.

Trustworthiness and Self-Validation

The provided protocol is designed to be self-validating through in-process controls and final product analysis.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot/peak indicates the progression of the reaction. Stalling of the reaction may necessitate the addition of more coupling reagent or base.

  • Work-up Efficacy: The aqueous work-up is designed to remove the majority of impurities. A successful work-up will yield a crude product that is significantly cleaner than the raw reaction mixture, facilitating easier final purification.

  • Purification and Characterization: The final validation of the procedure comes from the purification and characterization of the product. A successful reaction will yield the desired amide, which can be purified to >95% (as determined by HPLC or NMR). The identity of the compound must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.

By adhering to these steps, researchers can confidently execute the amide coupling of this compound and validate the success of the experimental procedure.

References

  • ACS Publications. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF. Available at: [Link]

  • National Institutes of Health. (2019). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. PMC. Available at: [Link]

  • ACS Publications. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Google Patents. (2021). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • ResearchGate. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. Available at: [Link]

  • MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Communications in Analytical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Reddit. (2023). HATU coupling - what's the best order?. r/Chempros. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 4. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. Available at: [Link]

  • National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • National Institutes of Health. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. Available at: [Link]

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Application Note & Protocol: Quantitative Analysis of 1,7-Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,7-Naphthyridine-3-carboxylic acid

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. This compound, as a key synthetic intermediate or a potential active pharmaceutical ingredient (API) itself, requires precise and reliable quantification across different stages of drug discovery and development. From assessing purity in synthetic batches to determining concentrations in complex biological matrices for pharmacokinetic studies, the choice of analytical method is paramount to generating trustworthy and reproducible data.

This document provides a detailed guide to the primary analytical methodologies for the quantification of this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale, enabling scientists to select, develop, validate, and troubleshoot methods tailored to their specific analytical challenges. The protocols described are grounded in established principles and adhere to international validation standards, such as the ICH Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3]

Method Selection: A Triad of Analytical Techniques

The optimal method for quantifying this compound depends on the sample matrix, required sensitivity, and available instrumentation. Three core techniques are presented, each with distinct advantages:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse of pharmaceutical analysis. It offers excellent selectivity and precision for quantifying the compound in bulk materials, formulations, and during process monitoring.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis. Its unparalleled sensitivity and specificity allow for the accurate measurement of picogram-level concentrations in complex biological fluids like plasma and urine.[4]

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective technique. While lacking the selectivity of chromatography, it is highly suitable for straightforward applications like quantifying pure compounds in solution or for high-throughput screening where a chromophore is present.[5]

The logical workflow for method selection and implementation is outlined below.

G cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Implementation Goal Define Analytical Need (Purity, Bioanalysis, etc.) Select Complex Matrix? (e.g., Plasma) Goal->Select HPLC HPLC-UV (Purity, Assay) Select->HPLC  No LCMS LC-MS/MS (Bioanalysis, Trace) Select->LCMS  Yes Develop Method Development HPLC->Develop LCMS->Develop UV UV-Vis (Pure Substance) UV->Develop Simpler cases Validate Method Validation (ICH Q2(R2)) Develop->Validate Routine Routine Analysis Validate->Routine

Caption: Workflow for analytical method selection and implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. For this compound, a polar analyte, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by the mobile phase, with detection achieved by a UV detector at a wavelength where the analyte exhibits strong absorbance.

Detailed Experimental Protocol: RP-HPLC

Objective: To quantify this compound in a bulk drug substance.

A. Instrumentation & Materials:

  • HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile (MeCN) and Water.

  • Phosphoric acid or Formic acid (for MS-compatibility).[6]

  • Reference Standard: this compound (purity >99.5%).

B. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of calibration standards ranging from 1.0 to 50.0 µg/mL.

  • Sample Solution (20 µg/mL): Accurately weigh ~20 mg of the sample, transfer to a 100 mL volumetric flask, and dissolve in the diluent. Further dilute 10 mL of this solution to 100 mL with the diluent.

C. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~254 nm or λmax determined by PDA scan

| Run Time | 10 minutes |

D. Data Analysis & Quantification:

  • Inject the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Calculate the concentration of the analyte in the sample solution using the regression equation.

Method Validation Summary (ICH Q2(R2) Framework)

A validated method ensures that the results are reliable and fit for purpose.[7][8] The following parameters must be assessed:

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and free from interference from placebo/impurities.Ensures the signal is only from the analyte.
Linearity (r²) ≥ 0.999Confirms a direct relationship between concentration and response.
Range Typically 80-120% of the test concentration.The concentration interval over which the method is precise and accurate.
Accuracy (% Recovery) 98.0% - 102.0%Closeness of the measured value to the true value.[8]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Measures the method's consistency under various conditions.
LOQ/LOD Signal-to-Noise Ratio: LOQ ≥ 10, LOD ≥ 3Lowest concentration that can be reliably quantified/detected.
Robustness % RSD ≤ 2.0% after small, deliberate changes.Measures the method's resilience to minor variations (e.g., pH, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interference.

This technique is indispensable for quantifying drugs in biological matrices like plasma, urine, or tissue homogenates.[9][10][11]

Detailed Experimental Protocol: Bioanalytical LC-MS/MS

Objective: To quantify this compound in human plasma.

A. Instrumentation & Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • UPLC/HPLC system.

  • C18 UPLC/HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₂, ¹⁵N-labeled) is ideal. If unavailable, a structurally similar analogue can be used.

  • Human plasma (with anticoagulant).

  • Reagents for sample preparation (e.g., acetonitrile, methyl tert-butyl ether (MTBE), formic acid).

B. Sample Preparation (Protein Precipitation - a common starting point): The goal of sample preparation is to remove proteins and other interferences that can suppress the MS signal or damage the system.[12][13][14]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of cold Acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[12]

G cluster_0 Sample Preparation Workflow Plasma 1. Plasma Sample + Internal Standard Precipitate 2. Add Acetonitrile (Protein Precipitation) Plasma->Precipitate Vortex 3. Vortex Precipitate->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Evap 6. Evaporate Supernatant->Evap Recon 7. Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Bioanalytical sample preparation using protein precipitation.

C. LC-MS/MS Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative

| MRM Transitions | To be determined by infusion (e.g., [M+H]⁺ → Product Ion) |

D. Data Analysis & Quantification:

  • Analyze calibration standards prepared in the same biological matrix (matrix-matched standards).

  • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against concentration.

  • Use a weighted (1/x² or 1/x) linear regression to calculate the concentration in unknown samples.

Key Bioanalytical Validation Parameters

In addition to standard validation, bioanalytical methods require assessment of:

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under different conditions (freeze-thaw, short-term, long-term).

UV-Vis Spectrophotometry

Principle of Operation: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The naphthyridine ring system possesses a strong chromophore, making it suitable for UV-Vis analysis.[15]

Applicability: This method is ideal for rapid, non-destructive quantification of this compound in a pure, dissolved state, such as in dissolution testing or for a quick concentration check of a known solution. Its primary limitation is a lack of specificity; any substance that absorbs at the same wavelength will interfere with the measurement.[16]

Abbreviated Protocol
  • Determine λmax: Scan a dilute solution of the compound (e.g., in ethanol or 0.1 M HCl) from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standards in the chosen solvent and measure the absorbance of each at λmax. Plot Absorbance vs. Concentration.

  • Measure Sample: Dissolve the unknown sample in the same solvent, ensure the absorbance falls within the linear range of the calibration curve (dilute if necessary), and measure its absorbance.

  • Calculate Concentration: Determine the concentration from the calibration curve's regression equation.

Summary and Method Selection Guide

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Primary Application Purity, Assay, FormulationsBioanalysis (Plasma, Urine), Trace ImpuritiesQuick check of pure substance
Selectivity HighVery HighLow
Sensitivity (Typical LOQ) ~10-50 ng/mL~10-100 pg/mL~0.5-1 µg/mL
Throughput MediumMedium-High (with automation)Very High
Cost & Complexity ModerateHighLow
Validation Guideline ICH Q2(R2)[1][3]FDA/EMA Bioanalytical Method ValidationUSP <857>

Final Recommendation:

  • For API/drug product release and stability testing , a validated RP-HPLC-UV method is the industry standard.

  • For pharmacokinetic/toxicokinetic studies requiring analysis in biological fluids, a validated LC-MS/MS method is mandatory.

  • For in-process checks or simple solution quantification where the matrix is clean, UV-Vis Spectrophotometry is a fast and efficient option.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • Analytical method validation as per ich and usp. SlideShare. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

  • Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. PubMed. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Center for Biotechnology Information. Available from: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Bioanalytical sample preparation. Biotage. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available from: [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. SciSpace. Available from: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Oxford University Press. Available from: [Link]

  • Analytical Methods. CONICET Digital. Available from: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]

  • A Sensitive LC/MS/MS Method Using Silica Column and Aqueous-Organic Mobile Phase for the Analysis of Loratadine and Descarboethoxy-Loratadine in Human Plasma. PubMed. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available from: [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available from: [Link]

  • Spectrophotometric determination of Drugs & Pharmaceuticals Using Cerium(IV)as oxidant and Amaranth dye as analytical reagent. IOSR Journal of Applied Chemistry. Available from: [Link]

  • UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Ukrainian Biochemical Journal. Available from: [Link]

Sources

Application Notes & Protocols: Developing Cellular Assays for 1,7-Naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Historically, related compounds like nalidixic acid, a 1,8-naphthyridine, established this class as potent antibacterial agents by targeting DNA gyrase.[1] Modern derivatives are being explored for a multitude of therapeutic applications, including as anticancer agents. Their planar structure allows for intercalation with DNA or interaction with ATP-binding pockets of enzymes like kinases, making them promising candidates for targeted therapies.[2]

Developing robust and relevant cellular assays is a critical step in characterizing the mechanism of action (MoA) and determining the therapeutic potential of novel 1,7-naphthyridine-3-carboxylic acid derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical, multi-step assay cascade. The protocols herein are designed to be self-validating systems, moving from broad cytotoxicity assessment to specific target engagement and downstream functional outcomes.

Guiding Principles for Assay Development

Before embarking on specific protocols, it is crucial to establish a strategic approach.[3][4] A successful assay cascade should be:

  • Biologically Relevant: The choice of cell lines, endpoints, and assay conditions should reflect the intended therapeutic context.[4][5]

  • Robust and Reproducible: Assays must yield consistent results with low variability, ensuring that observed effects are due to the compound's activity.[5]

  • High-Throughput Capable: Initial screening assays should be amenable to automation to efficiently test compound libraries.[3]

  • Mechanistically Informative: The suite of assays should collectively provide insights into how the compound works at a cellular level.

This guide will detail a tiered approach, starting with primary screening for general bioactivity and progressing to more complex assays that elucidate a specific MoA. We will focus on two common MoAs for this class of compounds: kinase inhibition and induction of DNA damage .

Part A: Primary Screening - Assessing General Cellular Viability

The initial step for any new compound series is to determine its effect on cell viability. This provides a baseline measure of potency and helps prioritize compounds for further study. A highly effective method for this is the quantification of ATP, as it serves as a direct indicator of metabolically active, viable cells.[6][7]

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This homogeneous "add-mix-measure" assay is ideal for high-throughput screening (HTS) due to its simplicity and robust signal.[6][7] The reagent contains a thermostable luciferase that, in the presence of ATP from lysed cells, produces a stable "glow-type" luminescent signal directly proportional to the number of viable cells.[6][7][8][9][10]

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • White, opaque-walled 96-well or 384-well microplates suitable for luminescence

  • This compound derivatives (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.[11]

    • Seed cells into the wells of a white, opaque-walled microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of each 1,7-naphthyridine derivative in culture medium. A typical starting range is 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the cell plate and add the medium containing the compounds.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Assay Execution:

    • Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Record luminescence using a plate reader.

Data Analysis: The data will be used to generate dose-response curves and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13][14] This is typically done using a non-linear regression model (four-parameter logistic equation).[15][16]

Part B: Elucidating the Mechanism of Action

Based on the primary screening results, potent compounds are selected for further investigation. The following protocols are designed to test two plausible hypotheses for the MoA of this compound derivatives.

Workflow for MoA Determination

The overall workflow is designed to first confirm that the compound engages its intended target within the cell and then to measure the functional consequence of that engagement.

MoA Workflow cluster_0 Hypothesis 1: Kinase Inhibition cluster_1 Hypothesis 2: DNA Damage CETSA Target Engagement: Cellular Thermal Shift Assay (CETSA) Phospho Functional Outcome: Phospho-Substrate Western Blot CETSA->Phospho Confirms target binding gH2AX Target Engagement Proxy: γH2AX Foci Formation Comet Functional Outcome: Comet Assay gH2AX->Comet Confirms DNA strand breaks Start Potent Hit from Viability Screen Start->CETSA Start->gH2AX

Caption: General workflow for MoA elucidation.

Scenario 1: The Compound is a Kinase Inhibitor

Many small molecules exert their effects by inhibiting protein kinases.[2][8] The following assays will determine if the compound binds to a target kinase in the complex cellular environment and subsequently inhibits its signaling pathway.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for confirming direct binding of a compound to its target protein in intact cells.[17][18][19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19]

Materials:

  • Cells expressing the target kinase of interest

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors

  • 1,7-Naphthyridine derivative and a known inhibitor (positive control)

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

Procedure:

  • Treatment: Treat intact cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated, aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Analysis: In the presence of a binding compound, the target protein will be more stable and remain in the soluble fraction at higher temperatures compared to the vehicle control. This results in a rightward shift of the melting curve.[20]

Protocol 3: Western Blot for Downstream Substrate Phosphorylation

If a compound binds and inhibits a kinase, the phosphorylation of its downstream substrates should decrease.[21] This assay measures that functional outcome.

Procedure:

  • Treatment: Seed cells and allow them to attach. Starve cells (if necessary, to reduce basal signaling) and then treat with the 1,7-naphthyridine derivative for an appropriate time. Stimulate the pathway if required (e.g., with a growth factor like EGF for the EGFR pathway).

  • Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.

  • Quantification & Analysis: Determine protein concentration (e.g., BCA assay). Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate.

  • Normalization: Re-probe the same blot with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Interpretation: A potent inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.

Kinase Pathway Compound 1,7-Naphthyridine Derivative Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (pSubstrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Activates Signal

Caption: A generic kinase inhibition pathway.

Scenario 2: The Compound Induces DNA Damage

The planar aromatic structure of naphthyridines suggests they could act as DNA intercalating agents or topoisomerase poisons, leading to DNA strand breaks.

Protocol 4: Immunofluorescence for γH2AX Foci Formation

The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest events in the DNA damage response (DDR).[22][23][24] Visualizing γH2AX foci via immunofluorescence is a highly sensitive and widely accepted method for detecting DNA double-strand breaks (DSBs).[22][23][25][26]

Materials:

  • Cells grown on coverslips or in imaging-compatible microplates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[23]

  • Blocking solution (e.g., 5% BSA or goat serum in PBS)[22][23]

  • Primary antibody: anti-γH2AX

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system[27][28]

Procedure:

  • Cell Culture & Treatment: Seed cells on coverslips. Treat with various concentrations of the 1,7-naphthyridine derivative for a set time (e.g., 2-24 hours). Include a known DNA damaging agent (e.g., etoposide) as a positive control.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[22][23]

    • Wash again with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes to allow antibody access to the nucleus.[23]

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution for 1 hour.[22][23]

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.[22][23]

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[23]

  • Mounting & Imaging:

    • Wash three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.[23]

    • Mount coverslips onto slides with anti-fade mounting medium.

    • Image using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. An increase in foci indicates the induction of DSBs.[22]

Protocol 5: Single-Cell Gel Electrophoresis (Comet Assay)

The Comet Assay directly visualizes DNA strand breaks in individual cells.[29][30] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[29][30] It is particularly useful for detecting single- and double-strand breaks.[29]

Materials:

  • Comet Assay kit (containing lysis solution, agarose, etc.)

  • Treated cell suspension

  • Microscope slides

  • Horizontal electrophoresis tank

  • Alkaline electrophoresis buffer (for detecting single- and double-strand breaks)[29][30]

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate analysis software

Procedure:

  • Cell Preparation: Harvest cells treated with the compound and resuspend at an appropriate concentration in PBS.

  • Embedding: Mix the cell suspension with molten low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline buffer (pH > 13) for ~20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[30]

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye.

  • Visualization & Analysis: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.

DNA_Damage_Response Compound 1,7-Naphthyridine Derivative DNA Nuclear DNA Compound->DNA Induces DSB DNA Double-Strand Break (DSB) DNA->DSB H2AX Histone H2AX DSB->H2AX Triggers phosphorylation of gH2AX γH2AX H2AX->gH2AX Repair Recruitment of DNA Repair Proteins gH2AX->Repair Signals for

Caption: The DNA Damage Response (DDR) pathway.

Part C: Data Presentation and Interpretation

Quantitative data from the dose-response assays should be summarized for clear comparison between different derivatives.

Table 1: Hypothetical Cellular Activity Profile of 1,7-Naphthyridine Derivatives
Compound IDCell Viability IC50 (µM) [HeLa, 72h]Target Kinase IC50 (µM) [CETSA Shift]γH2AX Foci EC50 (µM) [24h]Comet Assay (% Tail DNA at 10 µM)Putative MoA
NCD-0010.50.2> 50< 5%Kinase Inhibitor
NCD-0021.2> 502.545%DNA Damage
NCD-00315.0> 50> 50< 5%Inactive/Other
Etoposide2.0N/A1.560%DNA Damage
Staurosporine0.010.005> 10< 5%Kinase Inhibitor

Interpretation:

  • NCD-001 shows high potency in the viability assay that correlates well with its target engagement in the CETSA assay. It does not induce a DNA damage response, strongly suggesting it acts as a kinase inhibitor.

  • NCD-002 is also potent in the viability assay. It does not engage the target kinase but strongly induces γH2AX foci formation and DNA fragmentation in the Comet assay, pointing to a DNA damage MoA.

  • NCD-003 is largely inactive in all assays at the tested concentrations.

By integrating the results from this assay cascade, researchers can build a comprehensive pharmacological profile for each this compound derivative, confidently identifying its cellular mechanism of action and prioritizing the most promising candidates for further preclinical development.

References
  • Leong, W. F., et al. (2021). Image-Based High Content Screening: Automating the Quantification Process for DNA Damage-Induced Foci. In Methods in Molecular Biology (Vol. 2337). Humana, New York, NY. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2023). Protocol for quantifying γH2AX foci in irradiated cells using immunofluorescence and Fiji software. STAR Protocols. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]

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Application Note: High-Throughput Screening of 1,7-Naphthyridine-3-Carboxylic Acid Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] Many of these effects are mediated through the inhibition of protein kinases, which are critical regulators of cellular processes and highly validated drug targets.[3][4] The efficient identification of novel, potent, and selective kinase inhibitors from large chemical libraries is a cornerstone of modern drug discovery.[5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design, development, and execution of a high-throughput screening (HTS) campaign for a 1,7-Naphthyridine-3-carboxylic acid library against a protein kinase target. We detail an end-to-end workflow, from initial assay development using the highly sensitive AlphaLISA technology to robust data analysis and hit confirmation strategies, ensuring the generation of high-quality, actionable results.

Foundational Principles: Target Selection and Library Preparation

The success of any HTS campaign is predicated on two key elements: a biologically relevant target and a high-quality chemical library. The choice to screen 1,7-naphthyridine derivatives is often driven by their structural resemblance to the ATP-binding pocket of kinases, making them ideal candidates for inhibitor discovery.[3]

The Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that play central roles in signal transduction and are frequently dysregulated in diseases like cancer.[5] Their well-defined ATP-binding site makes them highly "druggable." For the protocols outlined herein, we will use a representative protein tyrosine kinase as our target, though the principles are broadly applicable to other kinase subfamilies.

Compound Library Management

The this compound library should be of the highest quality and diversity. Commercial vendors like ChemDiv, Maybridge, and Enamine offer diverse and kinase-focused libraries.[6][7][8]

Causality in Library Handling: Proper compound management is non-negotiable for data integrity.

  • Storage: Compounds are typically stored at -20°C or -80°C in 100% DMSO.

  • Concentration: A standard stock concentration is 10 mM.[9] This high concentration allows for significant dilution into the final assay, minimizing the DMSO concentration.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low, typically below 1% v/v, as higher concentrations can denature the target enzyme or interfere with the assay signal.[9]

For the primary screen, a single concentration is used. A typical final screening concentration is 10 µM.[10]

Assay Development and Validation: The Blueprint for Success

A robust and reliable assay is the engine of an HTS campaign. The goal is to develop a sensitive, reproducible, and miniaturizable assay that accurately measures the activity of the target kinase.[11]

Selecting the Optimal HTS Assay Technology

Several technologies are available for measuring kinase activity, each with distinct advantages and disadvantages.[5] For this guide, we select the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology due to its exceptional sensitivity, no-wash format, and resistance to interference from colored or fluorescent compounds, making it ideal for HTS.[12][13]

The AlphaLISA kinase assay principle involves a biotinylated substrate peptide and a phospho-specific antibody. Streptavidin-coated Donor beads bind the biotinylated substrate, while Acceptor beads conjugated to an anti-phospho-antibody recognize the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity (~200 nm).[13][14] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[13][15] Inhibitors of the kinase prevent substrate phosphorylation, thus no signal is generated.

Protocol: Assay Miniaturization and Optimization

Objective: To adapt the kinase assay to a 384-well plate format and determine optimal concentrations of kinase, substrate, and ATP. This ensures cost-effectiveness and HTS-readiness.[9][10]

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Kinase Stock: Dilute the target kinase in assay buffer.

    • Substrate/ATP Mix: Prepare a mix of the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) to allow for the detection of both ATP-competitive and non-competitive inhibitors.[16]

    • Stop/Detection Mix: Prepare a mix of AlphaLISA Acceptor beads and EDTA (to stop the kinase reaction) in AlphaLISA buffer.

  • Kinase Titration:

    • Dispense a fixed, excess concentration of the Substrate/ATP mix into the wells of a 384-well plate.

    • Add serial dilutions of the kinase to determine the concentration that yields a robust signal (typically 50-80% of the maximum possible signal) within a linear reaction time (e.g., 60 minutes). This prevents enzyme depletion and ensures the assay measures initial velocity.

  • Substrate and ATP Titration:

    • Using the optimal kinase concentration determined above, perform a matrix titration of varying substrate and ATP concentrations to determine their respective Km values.

    • For the final HTS assay, use an ATP concentration at or near its Km.

Assay Validation: A Self-Validating System

Before initiating the full screen, the assay must be validated to ensure it meets rigorous quality standards.[10] This is typically done by running several plates containing only positive controls (no inhibitor, 100% activity) and negative controls (potent known inhibitor or no enzyme, 0% activity).

Parameter Formula Acceptance Criterion Rationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5 Measures the statistical separation between the positive and negative controls. A value > 0.5 indicates a robust and screenable assay.[10]
Signal-to-Background (S/B) μpos / μneg> 5 Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect inhibition.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the variability of the controls. Low %CV for both positive and negative controls is essential for reproducibility.

μ = mean; σ = standard deviation

The High-Throughput Screening Workflow

The HTS process integrates automated liquid handling, robotics, and sensitive plate readers to screen thousands of compounds efficiently.[4][17]

HTS Workflow Diagram

HTS_Workflow Lib Compound Library (10 mM in DMSO) Plate Acoustic Dispensing (e.g., Echo) Lib->Plate Source Plates AssayReady Assay-Ready Plates (nL volume of compound) Plate->AssayReady Destination Plates ReagentAdd Reagent Addition (Kinase, Substrate/ATP) AssayReady->ReagentAdd Assay Start Incubate Incubation (Room Temp, 60 min) ReagentAdd->Incubate StopDetect Stop & Detection (EDTA, AlphaLISA Beads) Incubate->StopDetect Incubate2 Dark Incubation (Room Temp, 60 min) StopDetect->Incubate2 Read Plate Reading (EnVision Reader, 680/615 nm) Incubate2->Read Data Raw Data Acquisition Read->Data

Caption: Automated HTS workflow for a kinase inhibitor screen.

Protocol: Automated HTS using AlphaLISA

Environment: Automated screening platform with robotic arm, acoustic dispenser, bulk reagent dispensers, and a plate reader compatible with Alpha technology (e.g., PerkinElmer EnVision®).[13]

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 100 nL of each compound from the 10 mM DMSO source plates into the wells of 384-well assay plates.

    • This results in a final compound concentration of 10 µM in a 10 µL final assay volume.

    • Designate specific columns for positive (DMSO only) and negative (a known potent inhibitor) controls.

  • Reagent Addition 1 (Kinase):

    • Using a multi-channel liquid dispenser, add 5 µL of the optimized kinase solution to all wells.

    • Briefly centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all liquid is at the bottom of the wells.

  • Reagent Addition 2 (Initiation):

    • Add 5 µL of the Substrate/ATP mix to all wells to initiate the kinase reaction.

    • Centrifuge the plates again.

  • Kinase Reaction Incubation:

    • Incubate the plates at room temperature for 60 minutes. The robotic arm will manage plate stacking and movement.

  • Reagent Addition 3 (Stop & Detection):

    • Add 10 µL of the Stop/Detection Mix (containing EDTA and AlphaLISA Acceptor beads) to all wells.

    • Note: At this stage, a separate addition of Donor beads is also performed according to the manufacturer's protocol.

  • Signal Development Incubation:

    • Incubate the plates in the dark at room temperature for 60 minutes to allow for bead association and signal development.

  • Data Acquisition:

    • Read the plates on an Alpha-compatible plate reader, with excitation at 680 nm and emission at 615 nm.[13] The raw data (luminescent counts per well) is exported for analysis.

Data Analysis and Hit Confirmation

Raw HTS data is meaningless without rigorous analysis to identify true "hits" and discard false positives.[18] The goal is to generate a high-confidence list of compounds for further study.[19]

Primary Data Analysis and Hit Identification
  • Normalization: Raw data from each well is normalized to the plate-specific controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - [ (Signal_compound - μ_neg) / (μ_pos - μ_neg) ] )

  • Quality Control: Before hit picking, the Z'-factor for each individual plate is calculated. Plates with a Z' < 0.5 are flagged for review or excluded from analysis.

  • Hit Selection: A common and robust method for hit selection is based on the median absolute deviation (MAD) of the sample data.[20]

    • Calculate MAD: MAD = median(|xᵢ - median(x)|)

    • Define Hit Threshold: A compound is considered a primary hit if its % inhibition is greater than a defined threshold, typically the median % inhibition plus 3 times the MAD.[20] This method is less sensitive to extreme outliers than using the mean and standard deviation.

Hit Triage and Confirmation Funnel

Primary hits have a high false-positive rate.[21] A systematic triage process is essential to confirm activity and eliminate artifacts.[18]

Hit_Triage Primary Primary HTS Hits (e.g., 300 compounds) Reorder Re-order Fresh Powder Primary->Reorder Eliminates registration/storage errors Confirm Single-Point Confirmation (Same Assay) Reorder->Confirm DR Dose-Response (IC50) (10-point curve) Confirm->DR Confirmed Actives Orthogonal Orthogonal Assay (e.g., Fluorescence-based) DR->Orthogonal Potent Hits (IC50 < 10 µM) Counterscreen Counter-Screen (Assay Interference) Orthogonal->Counterscreen Confirms on-target activity Validated Validated Hits (e.g., 15 compounds) Counterscreen->Validated Clean Hits for Med Chem

Caption: A typical workflow for hit confirmation and validation.

Protocols for Hit Triage:

  • Fresh Powder Confirmation: Source fresh, dry powder of the primary hits to rule out issues with compound integrity in the original screening plates.[18] Re-test in the primary assay at the same 10 µM concentration.

  • Dose-Response Analysis: For confirmed hits, perform a 10-point, 3-fold serial dilution to determine the half-maximal inhibitory concentration (IC₅₀). This confirms potency and ensures a standard sigmoidal curve shape.

  • Orthogonal Assay: To ensure the observed activity is not an artifact of the AlphaLISA technology, confirm the potent hits in a mechanistically different assay, such as a fluorescence intensity-based assay that measures ADP production.[5]

  • Counter-Screens: Perform screens to identify compounds that interfere with the assay technology itself (e.g., by screening against a biotin-streptavidin AlphaLISA signal in the absence of the kinase).

Hypothetical Case Study: Screening against Kinase X

To illustrate the process, consider a screen of a 10,000-compound this compound library against Kinase X.

Screening Phase Parameter Result
Primary Screen Compounds Screened10,000
Hit ThresholdMedian + 3*MAD
Primary Hit Rate3.0%
Primary Hits 300
Confirmation Hits Confirmed (Fresh Powder)210 (70% confirmation)
Hits with IC₅₀ < 10 µM85
Hits Confirmed in Orthogonal Assay40
Final Validation Hits Passing Counter-Screens35
Validated Hit Rate 0.35%

From an initial 10,000 compounds, this rigorous workflow yields 35 high-confidence, validated hits. These compounds, with confirmed on-target activity and established potency, become the starting point for medicinal chemistry efforts in a hit-to-lead program.[9]

Conclusion

High-throughput screening of focused libraries like those based on the this compound scaffold is a powerful strategy for discovering novel kinase inhibitors. The success of such a campaign relies not on a single step, but on a holistic and rigorously controlled process. By integrating intelligent assay design, robust automation, and a stringent hit validation cascade, researchers can efficiently navigate vast chemical space to identify promising lead compounds for the next generation of targeted therapeutics. This application note provides the strategic framework and detailed protocols necessary to achieve that goal with confidence and scientific integrity.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,7-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Introduction to the Synthetic Challenges

The synthesis of this compound, a key structural motif in medicinal chemistry, often presents several challenges that can impact yield, purity, and scalability. The most common and reliable synthetic route is an adaptation of the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization and subsequent hydrolysis.[1][2] This multi-step process, while effective, has critical points where issues can arise. This guide will address these challenges systematically.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific problems you might encounter during your experiments.

Q1: My initial condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the issue?

A1: An incomplete initial condensation can be a significant bottleneck. Here are the primary factors to investigate:

  • Purity of Starting Materials: Ensure that your 3-aminopyridine is free from significant impurities, especially water, which can interfere with the reaction. Similarly, DEEM should be of high purity.

  • Reaction Temperature: While the condensation can proceed at elevated temperatures, an optimal range is typically between 110-130°C.[3] Insufficient heat may lead to a slow reaction rate.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.

  • Stoichiometry: A slight excess of DEEM (typically 1.1 equivalents) can help drive the reaction to completion.

Q2: The thermal cyclization of the intermediate, ethyl 2-((pyridin-3-ylamino)methylene)malonate, is resulting in a low yield and/or charring. How can I optimize this critical step?

A2: The high-temperature cyclization is often the most challenging step. Low yields and decomposition are common issues.

  • Causality of High Temperature: The cyclization is a 6-electron electrocyclic reaction that requires significant thermal energy to overcome the activation barrier.[1][2]

  • Optimizing the Reaction Medium: The use of a high-boiling, inert solvent is crucial for maintaining a consistent high temperature and preventing localized overheating.

    • Recommended Solvents: Dowtherm A or diphenyl ether are the solvents of choice, with reaction temperatures typically around 250°C.[4]

    • Troubleshooting: If charring occurs, it might be due to hot spots in the heating mantle. Ensure uniform heating and vigorous stirring. A sand bath or a well-controlled heating block can provide more even heat distribution.

  • Rate of Addition: Adding the intermediate slowly to the pre-heated high-boiling solvent can help control the reaction rate and minimize the formation of byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the starting material and product at high temperatures.

Q3: I am observing the formation of an isomeric naphthyridine product. How can I improve the regioselectivity of the cyclization?

A3: The cyclization of the intermediate derived from 3-aminopyridine can potentially occur at either the C-2 or C-4 position of the pyridine ring. Cyclization at C-2 would lead to the 1,5-naphthyridine isomer, while cyclization at C-4 gives the desired 1,7-naphthyridine.

  • Electronic Effects: The regioselectivity of the cyclization is governed by the electronic properties of the pyridine ring. While cyclization to form the 1,5-isomer is often favored with 3-aminopyridines, the reaction conditions can influence the outcome.[5]

  • Steric Hindrance: Substituents on the pyridine ring can sterically hinder cyclization at one position, favoring the other.

  • Solvent and Temperature Effects: The choice of the high-boiling solvent and the precise reaction temperature can sometimes influence the ratio of the isomeric products. Careful optimization of these parameters is recommended.

Q4: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leads to decarboxylation. How can I achieve a clean hydrolysis?

A4: The hydrolysis of the ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate is a critical final step.

  • Incomplete Hydrolysis:

    • Reaction Conditions: Alkaline hydrolysis using an aqueous solution of sodium hydroxide or potassium hydroxide is the standard procedure.[6][7] Ensure a sufficient excess of the base and an adequate reaction time. Heating under reflux is typically required to drive the reaction to completion.[6]

    • Monitoring: Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting ester.

  • Decarboxylation:

    • Causality: Naphthyridine carboxylic acids, especially those with a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form), can be susceptible to decarboxylation at high temperatures, particularly under acidic or strongly basic conditions.[8]

    • Mitigation:

      • Use milder hydrolysis conditions if decarboxylation is observed. This could involve using a lower reaction temperature for a longer duration.

      • Careful pH control during the workup is essential. Acidify the reaction mixture slowly and at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid.[6]

      • Avoid prolonged heating of the isolated carboxylic acid, especially in solution.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended overall workflow for the synthesis of this compound?

A: The most common and effective workflow is a three-step process based on the Gould-Jacobs reaction.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 3-Aminopyridine + DEEM B Ethyl 2-((pyridin-3-ylamino)methylene)malonate A->B Heat (110-130°C) C Ethyl 4-hydroxy-1,7- naphthyridine-3-carboxylate B->C High-boiling solvent (~250°C) D This compound C->D 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Q: What is the mechanism of the Gould-Jacobs reaction in this context?

A: The Gould-Jacobs reaction proceeds through two key mechanistic stages:

  • Condensation: A nucleophilic attack from the amino group of 3-aminopyridine onto the electrophilic carbon of DEEM, followed by the elimination of ethanol.

  • Electrocyclization: A 6-electron electrocyclic reaction of the vinylogous amide intermediate, followed by tautomerization to the aromatic 4-hydroxy-1,7-naphthyridine system.

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Cyclization & Tautomerization Start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate1 Vinylogous Amide Intermediate Start->Intermediate1 Nucleophilic Attack & Ethanol Elimination Intermediate2 Dihydronaphthyridine Intermediate Intermediate1->Intermediate2 6-pi Electrocyclization Product Ethyl 4-hydroxy-1,7- naphthyridine-3-carboxylate Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs reaction for 1,7-naphthyridine synthesis.

Q: What are the best practices for purifying the final this compound product?

A: Aromatic carboxylic acids can often be purified effectively using the following methods:

  • Recrystallization: This is the most common method. Suitable solvents include ethanol, acetic acid, or aqueous mixtures of these.[9]

  • Acid-Base Extraction: For removing neutral or basic impurities, the crude product can be dissolved in an aqueous basic solution (e.g., dilute NaOH), washed with an organic solvent (e.g., diethyl ether), and then re-precipitated by the addition of acid.[9][10]

  • Chromatography: While less common for the final product, column chromatography can be used if recrystallization and extraction are insufficient to remove persistent impurities.[11]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate
  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture with stirring at 120-130 °C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Once the 3-aminopyridine is consumed, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify.

  • Wash the crude intermediate with hexane to remove excess DEEM. The intermediate can be used in the next step without further purification.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, heat diphenyl ether to 250 °C under a nitrogen atmosphere.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Allow the mixture to cool to room temperature. The product will precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate.

Protocol 2: Hydrolysis to this compound
  • In a round-bottom flask, suspend ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3-5 eq).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter if any solid impurities are present.

  • Cool the filtrate in an ice bath and slowly acidify to pH 3-4 with 6N hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

V. Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₉H₆N₂O₂[12]
Molecular Weight174.16 g/mol [12]
AppearanceExpected to be a solidGeneral knowledge
Purity (Typical)>95% (after purification)[9]
Yield (Overall)Variable, typically 40-60%Inferred from related syntheses

VI. References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]

  • Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids. Available from:

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids. Available from:

  • Zgórka, G. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of chromatography. B, Biomedical sciences and applications, 764(1-2), 249–262.

  • Wikipedia. (2023). Gould–Jacobs reaction. Available from: [Link]

  • Wikiwand. Gould–Jacobs reaction. Available from: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available from: [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. Available from: [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.

  • ResearchGate. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Available from: [Link]

  • Szychta, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296.

  • PrepChem. Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Available from: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Available from:

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Advancements in Organic Synthesis: The Role of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid. Available from: [Link]

  • Wikipedia. (2023). Decarboxylation. Available from: [Link]

  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907–13921.

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • ResearchGate. (2013). (PDF) Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. Available from: [Link]

  • ResearchGate. (2018). Intramolecular Cyclization Side Reactions. Available from: [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Available from: [Link]

  • ResearchGate. (2012). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Available from: [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. Available from: [Link]

  • LibreTexts. (2023). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2019). Nonstatistical Dynamics in the Thermal C 2 –C 6 /Diels–Alder Cyclization of Enyne-Allenes: Effect of Topology. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1,7-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,7-naphthyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Overview of Common Synthetic Routes

The synthesis of the 1,7-naphthyridine core is most frequently achieved via variations of classical condensation and cyclization reactions. The Gould-Jacobs reaction is a prominent and versatile method.[1][2] This pathway typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.[3][4] Another key strategy is the Friedländer annulation, which involves the condensation of a 2-amino-pyridinecarboxaldehyde or ketone with a compound containing a reactive α-methylene group.[5][6]

While effective, these methods are sensitive to reaction conditions, and suboptimal parameters can lead to significantly reduced yields and the formation of complex side products. This guide will focus primarily on troubleshooting the Gould-Jacobs pathway, as it is a common starting point for accessing 4-hydroxy-1,7-naphthyridine-3-carboxylic acid esters, the direct precursors to the target acid.

Generalized Gould-Jacobs Workflow

The following diagram outlines the typical sequence for synthesizing the 1,7-naphthyridine core using the Gould-Jacobs reaction, highlighting the critical stages where issues often arise.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 3-Aminopyridine Derivative C Vinylogous Amide Intermediate A->C Nucleophilic Attack & Ethanol Elimination B Diethyl Ethoxymethylenemalonate (DEEM) B->C E Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate C->E 6π-Electrocyclization @ ~250°C D High-Temperature Solvent (e.g., Dowtherm A) D->E G This compound E->G Saponification F Base (e.g., NaOH) F->G

Caption: Generalized workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that address specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Question 1: My initial condensation reaction is sluggish or incomplete, resulting in a low yield of the vinylogous amide intermediate. What can I do?

Answer:

This is a common issue often related to either insufficient reactivity of the aminopyridine or suboptimal reaction conditions.

  • Mechanistic Insight: The first step is a nucleophilic attack of the pyridine's amino group onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.[3] If the aminopyridine is substituted with electron-withdrawing groups, its nucleophilicity is reduced, slowing down the reaction.

  • Troubleshooting Steps:

    • Temperature Control: While this reaction is often run neat (without solvent), gentle heating to 80-100°C can significantly increase the rate without promoting side reactions. Monitor the reaction by TLC or LCMS to track the consumption of the starting materials.

    • Removal of Ethanol: The reaction produces ethanol as a byproduct. According to Le Châtelier's principle, its removal will drive the equilibrium toward the product. If running the reaction under gentle heating, performing it under a slow stream of nitrogen or applying a slight vacuum can help remove the ethanol as it forms.

    • Acid Catalysis (Use with Caution): A catalytic amount of a mild acid like acetic acid can protonate the ethoxy group of DEEM, making it a better leaving group and accelerating the initial attack. However, this can also lead to unwanted side reactions if not carefully controlled. Start with a very small amount (e.g., 0.05 equivalents).

Question 2: The thermal cyclization step results in a very low yield and a lot of black, insoluble tar. What is causing this, and how can I prevent it?

Answer:

This is the most critical and often lowest-yielding step. Tar formation is indicative of thermal decomposition.

  • Mechanistic Insight: The cyclization is a high-temperature intramolecular 6-electron electrocyclization.[3] The required temperature (typically ~250°C in a high-boiling solvent like Dowtherm A or diphenyl ether) is harsh.[7] The starting materials, intermediates, and even the product can degrade under these conditions, leading to polymerization and charring. The key is to find the "sweet spot": the minimum temperature and time required for cyclization.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your heating mantle and thermocouple are accurately calibrated. Pre-heat the Dowtherm A to the target temperature (e.g., 250°C) and add the intermediate dropwise or in small portions as a solution in a minimal amount of a compatible solvent (like diphenyl ether) to maintain a consistent temperature.[8] This prevents localized overheating.

    • Optimize Reaction Time: Do not assume longer is better. Thermal degradation is time-dependent. Run small-scale time-course experiments (e.g., 15 min, 30 min, 60 min) and analyze the yield of the desired product versus impurities to find the optimal reaction time. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[8]

    • Ensure Inert Atmosphere: Oxygen can promote oxidative decomposition at high temperatures. Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon).

    • Alternative Cyclization Conditions: Some literature reports suggest that certain Lewis acids or alternative catalysts can promote cyclization at lower temperatures, though this is highly substrate-dependent.

ParameterStandard ConditionOptimized ApproachRationale
Temperature 250-260 °C245-250 °C (precise control)Minimizes thermal degradation of starting material and product.[8]
Reaction Time 1-2 hours20-45 minutes (monitor by TLC/LCMS)Reduces formation of tar-like decomposition byproducts.
Addition Method Batch addition at startSlow, portion-wise addition of intermediateMaintains stable temperature and minimizes concentration-driven side reactions.
Atmosphere StandardRigorously inert (N₂ or Ar)Prevents high-temperature oxidative decomposition.
Question 3: The final hydrolysis (saponification) step is incomplete, or I have difficulty isolating the final carboxylic acid product. How can I improve this?

Answer:

Incomplete hydrolysis or difficult product isolation are often linked to the poor solubility of the naphthyridine core.

  • Mechanistic Insight: The saponification is a standard base-mediated hydrolysis of the ethyl ester to a carboxylate salt, followed by acidification to yield the carboxylic acid. The challenge lies in the physical properties of the compounds. The ethyl ester intermediate and the final carboxylic acid product are often highly insoluble crystalline solids.[9]

  • Troubleshooting Steps:

    • Improve Solubility for Hydrolysis:

      • Use a co-solvent. Instead of aqueous NaOH alone, use a mixture of ethanol/water or THF/water. This will help dissolve the starting ester and allow the base to access the ester group more effectively.

      • Increase the reaction temperature. Refluxing the mixture will increase both solubility and reaction rate.

    • Optimize Product Isolation:

      • After hydrolysis, the product exists as the sodium salt, which may be more soluble. Filter the hot reaction mixture to remove any unreacted starting material or non-acidic impurities before acidification.

      • Cool the filtrate before acidification. Slowly add acid (e.g., 1M HCl or acetic acid) to the cooled, clear solution of the sodium salt. The carboxylic acid should precipitate out. Adding acid too quickly or while the solution is hot can trap impurities.

      • Control the final pH. Adjust the pH carefully to just below the pKa of the carboxylic acid (typically pH 3-4) to ensure complete protonation and precipitation without dissolving the product in strong acid.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and addressing low yield issues.

start Low Overall Yield q1 Which step has the lowest yield? start->q1 step1 Condensation Step q1->step1 Step 1 step2 Cyclization Step q1->step2 Step 2 step3 Hydrolysis Step q1->step3 Step 3 sol1 Incomplete reaction? - Increase temp (80-100°C) - Remove EtOH byproduct - Consider mild acid catalyst step1->sol1 sol2 Significant tar formation? - Pre-heat solvent & add SM slowly - Optimize time (shorter is often better) - Use microwave synthesis - Ensure inert atmosphere step2->sol2 sol3 Poor solubility? - Use co-solvent (EtOH/H2O) - Filter hot before acidification - Cool before adding acid - Adjust final pH to 3-4 step3->sol3

Caption: Decision tree for troubleshooting low yield in 1,7-naphthyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of? A1: Besides thermal decomposition, common side reactions include N-oxidation of the naphthyridine ring, especially during subsequent electrophilic reactions, and dehalogenation if you are working with halogenated precursors in the presence of a catalyst. Poor regioselectivity can also be an issue if the aminopyridine precursor is asymmetrically substituted.

Q2: Can I use microwave irradiation for the cyclization step? A2: Yes, absolutely. Microwave-assisted synthesis is highly recommended for the thermal cyclization step.[8] It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. This minimizes the window for thermal degradation and often leads to cleaner reactions and higher yields.[10]

Q3: My final product is colored. How can I purify it? A3: The insolubility of this compound makes traditional column chromatography challenging.[9] The best methods for purification are:

  • Recrystallization: Finding a suitable solvent is key. Try high-boiling polar aprotic solvents like DMF, DMAc, or NMP. You may need to use a solvent/anti-solvent system.

  • Acid/Base Wash: Dissolve the crude product in a dilute base (like aqueous NaHCO₃ or NaOH) to form the soluble salt. Filter off any insoluble non-acidic impurities. Then, re-precipitate the pure product by adding acid. This is a very effective technique for removing neutral or basic impurities.

  • Trituration: Suspend the crude solid in a solvent where the product is insoluble but the impurities are soluble (e.g., hot acetonitrile, ethyl acetate, or diethyl ether). Stir or sonicate the suspension, then filter to collect the purified solid.

Q4: Are there alternative synthetic routes that avoid the high-temperature cyclization? A4: Yes, modern synthetic methods are continually being developed. Multicomponent reactions (MCRs) offer a powerful way to construct the naphthyridine scaffold in a single pot under milder conditions, improving atom economy and efficiency.[11][12] Additionally, metal-catalyzed cross-coupling reactions followed by intramolecular cyclization can provide alternative pathways, though these often require more steps for precursor synthesis.[4]

References

  • BenchChem. (2025).
  • National Institutes of Health (NIH). (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][13]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization.

  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • Royal Society of Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
  • ResearchGate. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][14]naphthyridine-3-carboxylic Acid Benzylamide.

  • Biotage. (n.d.).
  • TSI Journals. (2009). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.
  • Chemical Review and Letters. (n.d.).

Sources

Technical Support Center: Purification of Insoluble 1,7-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,7-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the purification of this and structurally similar insoluble heterocyclic carboxylic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

I. Understanding the Challenge: The Nature of this compound

This compound is a nitrogen-containing heterocyclic compound.[1][2][3] Its planar structure and the presence of both a carboxylic acid and a basic naphthyridine ring system contribute to its poor solubility in many common organic solvents. This inherent insolubility often complicates purification by standard methods like recrystallization.

Key Molecular Features Influencing Solubility:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the naphthyridine ring are hydrogen bond acceptors. This leads to strong intermolecular interactions in the solid state, contributing to high lattice energy and low solubility.

  • Aromatic Stacking: The planar aromatic rings can engage in π-π stacking, further stabilizing the crystal lattice.

  • Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms, making it amphoteric. This property is crucial for purification via acid-base extraction.

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound insoluble in common recrystallization solvents like ethanol, methanol, or acetone?

A1: The poor solubility is due to the strong intermolecular forces in the solid state, including hydrogen bonding and π-π stacking, as described above. Standard organic solvents may not have sufficient solvating power to overcome the high lattice energy of the crystal structure.

Q2: I observe "oiling out" instead of crystallization during my attempts at recrystallization. What is happening?

A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[4] This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated at a temperature above the compound's melting point. For impure samples, this can also be due to the presence of impurities that depress the melting point.

Q3: My purified product appears as a very fine powder, and I suspect it may have trapped impurities. How can I obtain larger crystals?

A3: The formation of very fine crystals, or a precipitate, often results from rapid cooling of a supersaturated solution.[5][6] This rapid precipitation can trap impurities within the crystal lattice. To obtain larger, purer crystals, a slower, more controlled cooling process is necessary.[4][6]

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography is often challenging for highly polar compounds like carboxylic acids due to strong interactions with the silica gel stationary phase, which can lead to significant tailing or streaking.[7][8] If chromatography is necessary, it is often recommended to add a small amount of a volatile acid, like acetic or formic acid, to the mobile phase to suppress the deprotonation of the carboxylic acid and improve the peak shape.[7]

III. Troubleshooting Guides & Detailed Protocols

A. Purification via Acid-Base Extraction

This is often the most effective initial purification step for removing neutral and basic impurities. The principle lies in the differential solubility of the acidic compound versus its salt form.[9][10][11][12] The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, which can be separated from water-insoluble impurities.

Troubleshooting Common Issues:

Problem Potential Cause Solution
Low recovery of the product after acidification. Incomplete extraction into the aqueous basic solution.Use a more concentrated base or perform multiple extractions with fresh base. Ensure thorough mixing of the organic and aqueous layers.
Incomplete precipitation upon acidification.Ensure the pH is sufficiently acidic (pH 1-2) by testing with pH paper. Cool the solution in an ice bath to further decrease the solubility of the carboxylic acid.
The product precipitates as a fine, difficult-to-filter solid. The acid was added too quickly during the re-acidification step.Add the acid dropwise with vigorous stirring to promote the formation of larger particles.
The final product is still impure. The impurities may also be acidic and are co-extracted.Consider using a weaker base, such as sodium bicarbonate, which will selectively deprotonate the more acidic carboxylic acid over less acidic impurities like phenols.[11]

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are soluble. Dichloromethane or ethyl acetate can be good starting points.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete transfer of the carboxylic acid.[7] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with litmus or pH paper). The this compound should precipitate out of the solution.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.[7] Dry the purified solid in a vacuum oven.

Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Separate Layers B->C D Aqueous Layer (Carboxylate Salt) C->D Collect E Organic Layer (Neutral/Basic Impurities) C->E Discard F Acidify with HCl D->F G Precipitate Forms F->G H Filter and Dry G->H I Pure Carboxylic Acid H->I

Caption: Workflow for the purification of this compound via acid-base extraction.

B. Recrystallization from High-Boiling Point Solvents

For compounds that are insoluble in common solvents, high-boiling point polar aprotic solvents may be effective for recrystallization.

Troubleshooting Common Issues:

Problem Potential Cause Solution
The compound does not dissolve even in hot solvent. The chosen solvent is not suitable.Experiment with different high-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Crystals do not form upon cooling. Too much solvent was used, or the solution is supersaturated.[13]Reduce the volume of the solvent by evaporation under reduced pressure. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14][15]
The product "oils out". The cooling rate is too fast, or the solvent is not ideal.Allow the solution to cool very slowly. Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a good, hot solvent and then slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]

Detailed Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the acid-base extracted product in various high-boiling point solvents (e.g., DMF, DMSO). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][16]

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum to remove all traces of the high-boiling point solvent.

Recrystallization Troubleshooting Flowchart

Start Start Recrystallization Dissolved Does the solid dissolve in hot solvent? Start->Dissolved Crystals Do crystals form upon cooling? Dissolved->Crystals Yes Action1 Try a different solvent (e.g., DMF, DMSO) Dissolved->Action1 No OilingOut Does the product 'oil out'? Crystals->OilingOut No Success Successful Recrystallization Crystals->Success Yes OilingOut->Success No Action3 - Use more solvent - Cool slower - Use mixed solvents OilingOut->Action3 Yes Failure Consider Alternative Purification Action1->Failure Action2 Induce crystallization: - Add seed crystal - Scratch flask Action2->Crystals Action3->Crystals

Caption: A troubleshooting flowchart for the recrystallization of this compound.

IV. Alternative and Advanced Purification Techniques

If the above methods fail to yield a product of the desired purity, the following techniques can be considered:

  • Sublimation: For compounds that can transition directly from a solid to a gaseous state without passing through a liquid phase, sublimation can be a highly effective purification method for separating them from non-volatile impurities.[17][18]

  • Co-crystallization: This technique involves crystallizing the target molecule with a second "co-former" molecule. This can alter the crystal packing and solubility properties, potentially enabling purification where single-component crystallization fails.

  • Supercritical Fluid Chromatography (SFC): This is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19] It can be a powerful tool for purifying compounds that are difficult to handle by conventional liquid chromatography. In some cases, derivatization to a more soluble ester may be necessary before SFC.[19]

V. References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

  • ResearchGate. (2023, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids. Retrieved from

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). A stable N-containing heterocyclic carboxylic acid ligand Co-MOF for photoelectric performance and anionic dyes adsorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]

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overcoming side reactions in 1,7-naphthyridine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of 1,7-naphthyridine ring formation. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and provide actionable, evidence-based solutions to streamline your synthetic efforts and minimize unwanted side reactions.

Introduction: The Challenge of the 1,7-Naphthyridine Core

The 1,7-naphthyridine skeleton is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity. However, its synthesis is often plagued by challenges related to regioselectivity, harsh reaction conditions, and the formation of persistent impurities. The electron-deficient nature of the pyridine rings and the specific nitrogen arrangement create a unique electronic landscape that can lead to a variety of side reactions. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.

Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses specific, frequently encountered problems during 1,7-naphthyridine synthesis, particularly in common methods like the Friedländer annulation and its variations.

Issue 1: Formation of Isomeric Naphthyridines (e.g., 1,5- or 1,8-Naphthyridines)

Question: My reaction is producing a mixture of naphthyridine isomers, leading to difficult purification. How can I improve the regioselectivity for the 1,7-isomer?

Answer: The formation of undesired isomers is a classic problem rooted in the reaction mechanism, especially when using precursors that offer multiple sites for cyclization. The root cause often lies in the relative reactivity of different carbonyl or amino groups in your starting materials.

Probable Causes & Mechanistic Insight:

  • Ambiguous Cyclization Pathways: In reactions like the Friedländer synthesis, which involves the condensation of an aminopyridine with a 1,3-dicarbonyl compound, the initial condensation can occur at different positions if the aminopyridine has multiple reactive sites or if the dicarbonyl compound is unsymmetrical.

  • Thermodynamic vs. Kinetic Control: Under certain conditions, a kinetically favored but thermodynamically less stable isomer might form first, which can then equilibrate to a more stable isomer if the reaction conditions allow for reversibility. High temperatures often favor the thermodynamic product.

Solutions & Protocols:

  • Strategic Choice of Precursors: The most effective strategy is to design your starting materials to favor the desired cyclization pathway. For instance, using 2-amino-3-acylpyridines is a common and effective route to 1,7-naphthyridines because the relative positioning of the amino and acyl groups directs the annulation to form the desired six-membered ring.

  • Catalyst and Solvent Optimization:

    • Acid Catalysis: For acid-catalyzed condensations, the strength and type of acid can influence the reaction pathway. Weaker acids like acetic acid may provide better selectivity compared to strong mineral acids (e.g., H₂SO₄), which can sometimes promote side reactions or decomposition.

    • Base Catalysis: In base-catalyzed versions of the Friedländer synthesis, the choice of base is critical. A bulky base might sterically hinder reaction at an undesired site. Common conditions involve using potassium hydroxide (KOH) in ethanol.

Recommended Protocol: Regioselective Friedländer Annulation

  • Reactants: 2-Amino-3-benzoylpyridine (1 eq) and Acetophenone (1.2 eq).

  • Catalyst: Potassium hydroxide (KOH, 2.0 eq).

  • Solvent: Ethanol (EtOH).

  • Procedure:

    • Dissolve 2-amino-3-benzoylpyridine and acetophenone in absolute ethanol in a round-bottom flask.

    • Add powdered KOH to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • The resulting precipitate can be filtered, washed with water, and recrystallized from ethanol to yield the target 2,4-diphenyl-1,7-naphthyridine.

Troubleshooting Workflow for Isomer Formation

G start Isomeric Impurities Detected check_precursors Are precursors pre-functionalized to direct regiochemistry? (e.g., 2-amino-3-acylpyridine) start->check_precursors redesign Redesign starting material to block alternative cyclization sites. check_precursors->redesign No optimize Systematically vary reaction conditions. check_precursors->optimize Yes redesign->optimize temp Lower temperature to favor kinetic product. optimize->temp catalyst Screen alternative catalysts (e.g., milder acids, different bases). optimize->catalyst solvent Test solvents with different polarities. optimize->solvent end Achieved Regioselectivity temp->end catalyst->end solvent->end

Caption: Workflow for troubleshooting isomeric impurities.

Issue 2: Low Yields Due to N-Oxide Formation or Ring Opening

Question: My reaction yields are consistently low, and I suspect N-oxidation of the pyridine ring or hydrolytic ring opening. How can I prevent this?

Answer: Both N-oxidation and ring-opening are common side reactions, particularly when using strong oxidizing agents or harsh acidic/basic conditions. The nitrogen atoms in the 1,7-naphthyridine core are susceptible to oxidation, and the lactam-like structures that can form are prone to hydrolysis.

Probable Causes & Mechanistic Insight:

  • N-Oxidation: If your reaction involves oxidizing agents (even atmospheric oxygen at high temperatures) or certain metal catalysts, the lone pair of electrons on the nitrogen atoms can be oxidized to form N-oxides. This deactivates the ring and can halt the desired reaction.

  • Ring Opening: In the presence of strong aqueous acids or bases, particularly at elevated temperatures, the amide-like bonds within certain 1,7-naphthyridine derivatives (like naphthyridinones) can be hydrolyzed, leading to ring-opened products and a significant drop in yield.

Solutions & Protocols:

  • Inert Atmosphere: To prevent oxidation, always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for high-temperature reactions or those using catalysts sensitive to air.

  • Control of pH and Water Content:

    • Avoid using strong aqueous acids or bases if possible. If they are necessary, use the minimum required concentration and temperature.

    • Use anhydrous solvents to minimize the risk of hydrolysis. Solvents should be properly dried before use.

  • Use of Milder Reagents: Modern synthetic methods often employ milder conditions that avoid these pitfalls. For example, palladium-catalyzed cross-coupling reactions for building the naphthyridine core can often be performed under neutral or mildly basic conditions, reducing the risk of these side reactions.

Data Summary: Effect of Reaction Conditions on Yield

ConditionProbable Side ReactionRecommended ActionExpected Outcome
High Temp (>150°C) in AirN-OxidationRun under N₂ or Ar atmosphereMinimized N-oxide formation
Strong Aqueous Acid (e.g., 6M HCl)Hydrolytic Ring OpeningUse non-aqueous acid (e.g., PPA) or milder conditionsPreservation of the ring structure
Strong Aqueous Base (e.g., 40% NaOH)Hydrolytic Ring OpeningUse non-aqueous base (e.g., NaH) or carbonate basesPreservation of the ring structure

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best modern alternatives to the classical Friedländer synthesis for constructing the 1,7-naphthyridine ring?

A1: While the Friedländer synthesis is a workhorse, modern palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader substrate scope. For example, a Suzuki or Sonogashira coupling can be used to build a key C-C bond, followed by an intramolecular cyclization. These methods often provide higher yields and better functional group tolerance.

Q2: My 1,7-naphthyridine product is difficult to purify via column chromatography due to its high polarity. What are some alternative purification strategies?

A2: The polar nature of many naphthyridines, owing to the two nitrogen atoms, can indeed make them streak on silica gel. Consider these alternatives:

  • Acid-Base Extraction: If your product has a basic character, you can perform an acid-base workup. Dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate or re-extract your purified product.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with a range of solvents, from polar (ethanol, methanol) to non-polar (hexanes, toluene), and solvent mixtures.

  • Reverse-Phase Chromatography: If standard silica gel fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) is often very effective for polar, basic compounds.

Q3: How can I functionalize the 1,7-naphthyridine core after it has been formed?

A3: Post-synthesis functionalization is a key strategy for creating analogues. The reactivity of the positions on the ring is dictated by the nitrogen atoms.

  • Electrophilic Aromatic Substitution (SEAr): This is generally difficult due to the electron-deficient nature of the rings. If forced, substitution typically occurs on the carbocyclic-like portion of the molecule (positions 5 and 6).

  • Nucleophilic Aromatic Substitution (SNAr): This is a much more common and effective strategy. Positions activated by the nitrogen atoms (e.g., positions 2, 4, and 8) are susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present.

  • Metal-Catalyzed Cross-Coupling: If you have a halogenated 1,7-naphthyridine (e.g., a chloro- or bromo-derivative), it can be readily functionalized using a wide array of cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) to install new carbon-carbon or carbon-heteroatom bonds.

Reaction Pathway Diagram

G cluster_0 Precursor-Based Synthesis cluster_1 Post-Synthesis Functionalization Friedlander Friedländer Annulation Core 1,7-Naphthyridine Core Friedlander->Core Coupling Pd-Catalyzed Cross-Coupling + Cyclization Coupling->Core SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., at C2, C4, C8) Analogs Diverse Analogs SNAr->Analogs CrossCoupling Metal-Catalyzed Cross-Coupling (from Halo-Naphthyridines) CrossCoupling->Analogs DirectCH Direct C-H Activation (Advanced Method) DirectCH->Analogs Core->SNAr Core->CrossCoupling Core->DirectCH

Caption: Synthetic strategies for 1,7-naphthyridine derivatives.

References

  • D. B. England, G. T. Crisp, J. V. Johnson. "A mild, palladium-catalysed, intramolecular cyclisation approach to the synthesis of 1,7-naphthyridines." Tetrahedron Letters, vol. 50, no. 26, 2009, pp. 3370-3373. [Link]

  • M. A. P. Martins, P. S. S. Pinto, H. G. Bonacorso, N. Zanatta. "The Chemistry of Halogenated 1,7-Naphthyridines." Chemical Reviews, vol. 116, no. 19, 2016, pp. 11846-11885. [Link]

Technical Support Center: Optimizing Reaction Conditions for 1,7-Naphthyridine-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1,7-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the synthesis of 1,7-naphthyridine derivatives.

The 1,7-naphthyridine core is a valuable scaffold in medicinal chemistry. Its derivatization allows for the exploration of chemical space to develop novel therapeutic agents.[1] This guide will focus on two primary types of derivatization: modifications of the carboxylic acid group and functionalization of the naphthyridine core through cross-coupling reactions.

I. Troubleshooting Guide: Amide Coupling & Esterification Reactions

The derivatization of the 3-carboxylic acid group, most commonly via amide bond formation, is a fundamental step in modifying this scaffold. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is paramount.

Question: My amide coupling reaction is showing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yield in an amide coupling reaction is a common issue that can often be resolved by systematically evaluating the components of the reaction.

1. Inadequate Carboxylic Acid Activation:

  • Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. For an amine to attack the carbonyl carbon, the carbonyl must be made more electrophilic by converting the hydroxyl into a good leaving group.[3]

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are effective.[4] For more challenging or sterically hindered substrates, consider more potent activating agents like HATU or HBTU .[5] These uronium-based reagents form highly reactive activated esters.[6]

    • Use of Additives: The inclusion of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial, especially when using carbodiimides.[4] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to side reactions and racemization.[4]

    • Alternative Activation: For robust substrates, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a highly effective, albeit more aggressive, strategy. This method requires a subsequent step to introduce the amine.

2. Sub-optimal Reaction Conditions:

  • Causality: Temperature, solvent, and stoichiometry play critical roles in the reaction kinetics and stability of intermediates.

  • Troubleshooting Steps:

    • Solvent Choice: Aprotic polar solvents like DMF, DCM, or THF are generally preferred.[4] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[7]

    • Temperature Control: The activation step is often performed at 0 °C to control the reactivity of the coupling agent and minimize side reactions. The reaction with the amine can then be allowed to warm to room temperature.

    • Stoichiometry: While a 1:1 ratio of the acid and amine is theoretical, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion. The coupling agent and any additives are typically used in slight excess (1.1-1.3 equivalents) relative to the carboxylic acid.

3. Issues with Starting Materials:

  • Causality: The purity of reactants and the nature of the amine can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Amine Nucleophilicity: Electron-poor anilines or highly hindered secondary amines are less nucleophilic and will react more slowly. For these substrates, a more powerful coupling reagent (e.g., HATU) and potentially elevated temperatures may be necessary.

    • Purity: Ensure both the this compound and the amine are pure and dry. Impurities can interfere with the catalyst or activated intermediates.

Workflow for Troubleshooting Amide Coupling

G start Low Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions check_activation->check_conditions Yes reagent Switch to Stronger Coupling Agent (e.g., HATU) check_activation->reagent No check_sm Assess Starting Materials check_conditions->check_sm Yes solvent Use Anhydrous Aprotic Solvent (DMF, DCM) check_conditions->solvent No amine_type Consider Amine Reactivity check_sm->amine_type No success Improved Yield check_sm->success Yes reagent->success additive Ensure Additive (HOBt/HOAt) is Used additive->success acyl_chloride Consider Acyl Chloride Route acyl_chloride->success solvent->success temp Optimize Temperature (0°C to RT) temp->success stoich Adjust Stoichiometry (Slight Excess of Amine) stoich->success amine_type->success purity Check Purity of Reactants purity->success

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Frequently Asked Questions (FAQs): Carboxylic Acid Derivatization

Q1: Can I perform a direct esterification of this compound? A1: Direct acid-catalyzed esterification (e.g., Fischer esterification) with an alcohol can be challenging due to the potential for protonation of the nitrogen atoms in the naphthyridine ring, which deactivates the system. A more reliable method is to use the same activation strategies as for amide coupling, followed by the addition of the desired alcohol. Alternatively, converting the carboxylic acid to its acyl chloride and then reacting with the alcohol in the presence of a non-nucleophilic base is a robust method.

Q2: My reaction with DCC is producing a white precipitate that is difficult to filter. What is it and how can I manage it? A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[6] It is notoriously insoluble in many common organic solvents. To manage this, you can either filter the reaction mixture (if the product is soluble) or, after removing the reaction solvent, add a solvent in which your product is soluble but DCU is not (like diethyl ether) to triturate and then filter. Using a water-soluble carbodiimide like EDC avoids this issue, as its urea byproduct is water-soluble and easily removed during an aqueous workup.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Functionalizing the naphthyridine core often involves creating new carbon-carbon or carbon-nitrogen bonds using palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[8][9] These reactions typically require a halogenated naphthyridine precursor.

Question: My Suzuki-Miyaura coupling reaction on a bromo-1,7-naphthyridine substrate is failing or giving low yields. What should I investigate?

Answer: The success of a Suzuki-Miyaura reaction hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10][11] A failure at any of these stages will lead to poor results.

1. Inactive Catalyst System:

  • Causality: The active Pd(0) species must be generated and maintained throughout the reaction.[12] The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic steps.

  • Troubleshooting Steps:

    • Palladium Precursor: Ensure the Pd source is of good quality. Pd(PPh₃)₄ can be used directly, while precursors like Pd(OAc)₂ or Pd₂(dba)₃ require a phosphine ligand to generate the active Pd(0) species in situ.

    • Ligand Selection: The electronics and sterics of the ligand are crucial. For heteroaromatic systems, electron-rich, bulky phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands often give superior results compared to simpler ligands like PPh₃.[13] These ligands promote oxidative addition and reductive elimination.

    • Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, increasing the catalyst and ligand loading might be necessary. However, excessively high concentrations can lead to side reactions.

2. Inefficient Transmetalation:

  • Causality: The transfer of the organic group from the boron reagent to the palladium center is a key step and is highly dependent on the base and solvent.[14]

  • Troubleshooting Steps:

    • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species.[15] Common choices include Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base matter. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ might be required.

    • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate. Ensure proper mixing of the biphasic system.

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. This can be addressed by using a slight excess of the boronic acid (1.2-1.5 equivalents).

3. Competing Side Reactions:

  • Causality: Several side reactions can compete with the desired coupling, consuming starting material or catalyst.

  • Troubleshooting Steps:

    • Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be minimized by ensuring the reaction is thoroughly deoxygenated, as oxidative degradation of phosphine ligands can generate species that promote this pathway.

    • Homocoupling (Glaser-type): The boronic acid can couple with itself. This is often favored at higher temperatures or if the reductive elimination step is slow. Running the reaction at the lowest effective temperature can mitigate this.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Aryl Halide Bromo- or Iodo-1,7-naphthyridineC-Br and C-I bonds are more reactive in oxidative addition than C-Cl.
Boronic Acid 1.2 - 1.5 equivalentsTo compensate for potential degradation (e.g., boroxine formation).
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)Common, air-stable Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos (4-10 mol%)Bulky, electron-rich ligands that promote efficient catalysis.[13]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Strong bases effective at promoting transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient to drive the reaction without excessive decomposition.
Question: I am attempting a Buchwald-Hartwig amination on a chloro-1,7-naphthyridine, but the reaction is very slow and incomplete. How can I improve it?

Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its efficiency is highly dependent on the catalyst system and reaction conditions, especially with less reactive aryl chlorides.[16]

1. Catalyst System for Aryl Chlorides:

  • Causality: The oxidative addition of an aryl chloride to Pd(0) is significantly more difficult than for bromides or iodides.[9] This requires a highly active catalyst.

  • Troubleshooting Steps:

    • Ligand is Key: Standard ligands are often ineffective. Use specialized, highly electron-rich and bulky phosphine ligands designed for aryl chlorides, such as BrettPhos, RuPhos, or cataCXium A. These ligands facilitate the challenging oxidative addition step.

    • Palladium Precursor: Use a precursor that readily forms the active catalyst. Pre-formed catalysts, where the ligand is already coordinated to the palladium, can sometimes offer better performance and reproducibility.

2. Base Selection:

  • Causality: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H adduct on the palladium center) without competing in side reactions.[16]

  • Troubleshooting Steps:

    • Strong Bases Needed: Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these couplings. Carbonate bases are typically not strong enough for aryl chloride aminations.

    • Base Solubility: Ensure the base has some solubility in the reaction solvent. LHMDS often has better solubility in ethereal solvents than NaOtBu.

3. Solvent and Temperature:

  • Causality: The reaction requires non-protic solvents and often elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Solvent: High-boiling point ethereal solvents like dioxane or toluene are commonly used. Anhydrous conditions are essential.

    • Temperature: Reactions with aryl chlorides typically require heating, often in the range of 100-120 °C.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n PdII_ArX L_n(Ar)Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L_n(Ar)Pd(II)-NHR_2]^+X^- PdII_ArX->PdII_Amine Amine Coordination (HNR_2) PdII_Amido L_n(Ar)Pd(II)-NR_2 PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR_2)

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

III. Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF (or DCM) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15-20 minutes at 0 °C.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a flask, combine the bromo-1,7-naphthyridine derivative (1.0 eq), the arylboronic acid (1.3 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.03 eq) and the phosphine ligand (e.g., SPhos, 0.06 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of toluene:water).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

IV. Product Characterization

Accurate characterization of the synthesized derivatives is crucial. A combination of spectroscopic methods should be employed to confirm the structure and purity of the final compounds.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure and connectivity of the molecule.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[18]

  • FTIR Spectroscopy: Useful for identifying key functional groups, such as the appearance of an amide C=O stretch (approx. 1650 cm⁻¹) after a successful coupling reaction.[19]

  • UV-Vis Spectroscopy: Can be used to study the electronic properties of the conjugated naphthyridine system.[17]

References
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. DOI:10.1039/D4QO02335H.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube.
  • Benchchem. (2025). Application Note and Protocol: Suzuki Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine. Benchchem.
  • Benchchem. (2025). Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine. Benchchem.
  • (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.
  • (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS.
  • (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. PubMed.
  • (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
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  • Benchchem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
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  • (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate.
  • (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry.
  • (n.d.). Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof. Google Patents.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.
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  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Biosynth. (n.d.). This compound. Biosynth.
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  • (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. DOI:10.1039/D4RA04262J.
  • (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
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  • (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). The Suzuki Reaction. Chem 115 Myers.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube.
  • (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH.
  • (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
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  • (n.d.). Guide to Derivatization Reagents for GC. Bulletin 909A.
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Sources

troubleshooting low cell permeability of 1,7-naphthyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,7-Naphthyridine Compound Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability with 1,7-naphthyridine compounds. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section is designed for researchers actively encountering issues in their experiments. The question-and-answer format addresses specific problems with diagnostic workflows and actionable solutions.

Q1: My 1,7-naphthyridine compound is highly potent in biochemical/enzymatic assays but shows significantly lower activity in cell-based assays. How do I confirm if low permeability is the culprit?

This is a classic and frequent challenge in drug discovery, often pointing to a disconnect between target engagement and the ability of a compound to reach its intracellular target. The discrepancy suggests that the compound may not be efficiently crossing the cell membrane.

Causality: A cell-based assay requires a compound to overcome multiple barriers that are absent in a purified enzymatic assay. These include crossing the lipid bilayer of the cell membrane, avoiding efflux by transporter proteins, and remaining soluble in the aqueous cytoplasm. Therefore, poor performance in cellular assays despite high target affinity is a strong indicator of poor absorption, distribution, metabolism, and excretion (ADME) properties, with cell permeability being a primary suspect.[1][]

Diagnostic Workflow:

A systematic approach is crucial to pinpoint the problem. We recommend a tiered experimental workflow to diagnose the issue efficiently.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: Diagnosis cluster_3 Phase 4: Root Cause A High Potency in Biochemical Assay (e.g., IC50 < 100 nM) B Low Potency in Cell-Based Assay (e.g., EC50 > 10 µM) C Perform PAMPA Assay (Assesses Passive Diffusion) B->C First, test passive permeability E PAMPA Result? C->E D Perform Caco-2 Assay (Assesses Passive & Active Transport) F Caco-2 Efflux Ratio (B-A / A-B) > 2? D->F E->D High G Root Cause: Low Passive Permeability E->G Low H Root Cause: Active Efflux F->H Yes I Root Cause: Poor Solubility F->I No (Consider solubility as a factor)

Caption: Diagnostic workflow for poor cell-based activity.

Step-by-Step Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method to specifically measure passive diffusion.[3] It uses a synthetic membrane coated with lipids to model the cell's lipid bilayer.

  • Preparation of Reagents:

    • Donor Solution: Prepare your 1,7-naphthyridine compound in a buffer at the desired pH (e.g., pH 7.4 for physiological relevance). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.

    • Acceptor Solution: Prepare a buffer solution, which may contain a "sink" agent like bovine serum albumin (BSA) to prevent the compound from precipitating after crossing the membrane.[4]

    • Lipid Mixture: Use a commercially available lipid mixture (e.g., lecithin in dodecane).

  • Assay Plate Setup:

    • Use a 96-well filter plate (donor plate) with a PVDF membrane.

    • Carefully apply a small volume (e.g., 5 µL) of the lipid mixture to each well of the filter plate, ensuring the entire membrane surface is coated.

    • Place the filter plate on top of a 96-well acceptor plate, pre-filled with the acceptor solution.

    • Add the donor solution containing your test compound to the wells of the filter plate. Include high and low permeability control compounds (e.g., propranolol and atenolol).

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Q2: My compound has confirmed low passive permeability from a PAMPA assay. What are the most common structural modification strategies to improve it?

Low passive permeability is often tied to a compound's physicochemical properties. Strategic chemical modifications can address these liabilities without sacrificing target affinity. This process is known as developing a structure-property relationship (SPR).

Causality: The ability of a molecule to passively diffuse across a lipid membrane is governed by a balance between its ability to leave the aqueous phase (hydrophobicity) and its interactions with the polar head groups and nonpolar lipid tails of the membrane.[5] Key properties to consider are lipophilicity, polar surface area (PSA), molecular weight, and the number of hydrogen bond donors/acceptors.[6][7]

Primary Modification Strategies:

StrategyRationaleExample Modification for 1,7-NaphthyridinePotential Pitfall
Increase Lipophilicity (LogP/LogD) Enhances partitioning into the lipid membrane. A LogD in the 1-3 range is often optimal.[]Add small, non-polar groups like methyl or ethyl; replace a polar group with a halogen.Too high lipophilicity (>5) can lead to poor aqueous solubility, increased metabolic liability, and non-specific toxicity ("greasy" compounds).[5]
Reduce Polar Surface Area (PSA) A lower PSA (< 140 Ų) is generally associated with better permeability.[6]Replace an exposed polar group (e.g., -OH, -NH2) with a less polar bioisostere (e.g., -OCH3, -N(CH3)2).May remove a key interaction with the target protein, reducing potency.
Mask Hydrogen Bond Donors Unshielded hydrogen bond donors must be desolvated to enter the membrane, which is energetically costly.Convert a primary amine (-NH2) to a secondary or tertiary amine; methylate a hydroxyl group (-OH) to an ether (-OCH3).Can alter the compound's pKa or remove a crucial hydrogen bond for target binding.
Reduce Rotatable Bonds Increased molecular flexibility can be entropically unfavorable for membrane crossing.Introduce ring systems or rigid linkers to constrain conformation.Can introduce strain or prevent the molecule from adopting the required conformation for binding to its target.

Visualizing the Impact of Modifications:

G cluster_0 Initial Compound cluster_1 Modification Strategies cluster_2 Desired Outcome Start Low Permeability Compound - High PSA - High H-Bond Donors - Low LogP Mod1 Reduce PSA (e.g., -OH -> -OCH3) Start->Mod1 Mod2 Mask H-Bonds (e.g., -NH2 -> -N(CH3)2) Start->Mod2 Mod3 Increase LogP (e.g., add -CH3, -Cl) Start->Mod3 End Improved Permeability - Lower PSA - Fewer H-Bond Donors - Optimal LogP (1-3) Mod1->End Mod2->End Mod3->End

Caption: Common strategies for improving permeability.

Frequently Asked Questions (FAQs)

This section provides answers to common foundational questions regarding cell permeability in the context of 1,7-naphthyridine drug discovery.

Q1: What are the key physicochemical properties that influence the cell permeability of 1,7-naphthyridine compounds?

The permeability of any small molecule, including those with a 1,7-naphthyridine scaffold, is largely dictated by a set of interrelated physicochemical properties. While every compound series is unique, general guidelines can help predict and optimize permeability.

  • Lipophilicity (LogP/LogD): This measures how well a compound partitions between an oily (octanol) and an aqueous phase. It is a critical determinant of membrane permeability.[8] For most orally absorbed drugs, a LogP or LogD (at pH 7.4) in the range of 1-3 strikes a good balance between membrane partitioning and aqueous solubility.[]

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of all polar atoms (mainly oxygen and nitrogen) in a molecule. It correlates with the energy required to desolvate a molecule to enter the lipid membrane. A lower PSA is generally better for passive diffusion.

  • Molecular Weight (MW): Smaller molecules tend to diffuse more rapidly across membranes.[9]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., N, O) is a key component of PSA. Molecules with many hydrogen bond donors are particularly penalized as they must shed their water shell to enter the membrane.

  • Aqueous Solubility: A compound must first be dissolved in the aqueous environment near the cell surface before it can partition into the membrane.[10] Poor solubility can be a significant barrier to permeability, even if other properties are optimal.[11]

A widely referenced guideline for these properties is Lipinski's Rule of 5 , which states that poor absorption or permeation is more likely when a compound violates more than one of these rules:[6]

ParameterGuideline (Rule of 5)
Molecular Weight (MW) ≤ 500 Da
Lipophilicity (LogP) ≤ 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10

It is important to note that these are guidelines, not strict laws. Many effective drugs, particularly those for complex targets, exist outside these parameters. However, they provide an excellent starting point for compound design and optimization.

Q2: What is the difference between the PAMPA and Caco-2 permeability assays, and how do I choose which one to use?

Both PAMPA and Caco-2 assays are workhorses for in vitro permeability screening, but they model different aspects of intestinal absorption and provide complementary information.

Comparison of PAMPA and Caco-2 Assays:

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model System Artificial lipid-coated membrane.[12]Monolayer of differentiated human colon adenocarcinoma cells.[13][14]
Transport Measured Passive Diffusion Only. [3]Passive Diffusion, Active Uptake, and Active Efflux.[15]
Complexity Low; non-cell based.High; requires 21-day cell culture to form a tight monolayer.[13]
Throughput High (96- or 384-well format).Low to Medium.
Cost Low.High.
Primary Use Early-stage screening for passive permeability; rank-ordering compounds.Mechanistic studies; identifying substrates for efflux transporters (e.g., P-gp); providing a closer prediction of in vivo human absorption.[14][16]

Decision-Making Guide:

Your choice of assay depends on the stage of your project and the specific question you are asking.

G Start What is my research question? Q1 Is my compound a substrate for active efflux transporters (e.g., P-gp)? Start->Q1 Mechanistic Insight Q2 Do I need to screen a large number of compounds for basic passive permeability? Start->Q2 Screening Q1->Q2 No Use_Caco2 Use Caco-2 Assay (Measures efflux ratio B-A/A-B) Q1->Use_Caco2 Yes Use_PAMPA Use PAMPA Assay (High-throughput, measures passive flux) Q2->Use_PAMPA Yes Use_Both Use Both Assays (PAMPA first, then Caco-2 on hits) Q2->Use_Both No, I have a few key compounds

Sources

Technical Support Center: Stability of 1,7-Naphthyridine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,7-Naphthyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

Introduction to this compound

This compound is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of derivatives with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the factors that can affect its stability and provide practical solutions to mitigate these issues.

Core Stability Considerations

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in strongly acidic or basic conditions.[4]

  • Light: Exposure to UV or visible light can lead to photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Oxidation: The nitrogen atoms in the naphthyridine rings can be prone to oxidation.[4]

  • Solvent: The choice of solvent can significantly impact solubility and stability.

Troubleshooting Guide: Question & Answer Format

This section addresses specific stability issues you may encounter during your experiments.

Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over time. What is causing this?

A1: A color change in your solution is often an indicator of degradation. The most likely culprits are oxidation or photodegradation. The nitrogen-containing heterocyclic ring system can be susceptible to oxidation, while the aromatic nature of the compound makes it prone to degradation upon exposure to light.[4]

Troubleshooting Steps:

  • Protect from Light: Immediately protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[5] Conduct experiments under subdued lighting conditions whenever possible.

  • De-gas Solvents: If you suspect oxidation, de-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.

  • Use Fresh Solutions: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.

  • Storage Conditions: Store stock solutions at recommended temperatures, typically 2-8 °C, and protected from light.[5][6]

Q2: I'm observing a decrease in the concentration of my this compound standard over a short period. What could be the reason?

A2: A rapid decrease in concentration suggests a significant stability issue, likely hydrolysis or rapid degradation under your specific experimental conditions.

Troubleshooting Steps:

  • pH Assessment: Check the pH of your solution. Naphthyridine scaffolds can be susceptible to degradation under strongly acidic or basic conditions.[4] If your experimental buffer is at a pH extreme, consider if the compound is stable under those conditions. A forced degradation study can help determine the pH stability profile.

  • Solvent Compatibility: Ensure the solvent you are using is compatible with this compound. While DMSO is a common choice for stock solutions, ensure it is of high purity and anhydrous to prevent degradation.[7] For aqueous buffers, be mindful of potential hydrolysis.

  • Temperature Control: Avoid exposing the solution to high temperatures, even for short periods, as this can accelerate degradation.

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

A3: Yes, the appearance of new peaks is a strong indication of degradation. Identifying these degradation products can provide valuable insight into the degradation pathway.

Troubleshooting Workflow:

G start Unexpected peaks observed in HPLC/LC-MS stress_testing Perform forced degradation studies (acid, base, peroxide, heat, light) start->stress_testing analyze Analyze stressed samples by LC-MS to identify degradation products stress_testing->analyze characterize Characterize major degradants using MS/MS and NMR analyze->characterize pathway Elucidate potential degradation pathways characterize->pathway mitigate Modify experimental conditions to avoid degradation (e.g., adjust pH, protect from light) pathway->mitigate reanalyze Re-analyze samples under optimized conditions mitigate->reanalyze end Confirm stability and proceed with experiment reanalyze->end

Caption: Workflow for investigating unexpected peaks in analysis.

Experimental Protocol: Forced Degradation Study

A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation pathways.[4]

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acidic hydrolysis)

  • 0.1 M NaOH (for basic hydrolysis)

  • 3% H₂O₂ (for oxidative degradation)

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat (e.g., at 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat an aliquot of the stock solution (in a suitable solvent) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][8]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic/Basic Hydrolysis Hydrolysis of the carboxylic acid or other susceptible functional groups.Modified naphthyridine core.
Oxidative Degradation Oxidation of the nitrogen atoms in the naphthyridine ring.N-oxides, ring-opened products.
Photodegradation Photochemical reactions such as decarboxylation or ring cleavage.Decarboxylated naphthyridine, various photoproducts.[9]
Thermal Degradation Thermally induced decomposition.Varies depending on structure.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic compounds for in vitro studies.[7] However, always use high-purity, anhydrous DMSO to prevent degradation. For in vivo studies, alternative formulations may be necessary due to potential DMSO toxicity.

Q: How should I store solutions of this compound?

A: For short-term storage, keep solutions at 2-8 °C and protected from light.[5][6] For long-term storage, it is advisable to store aliquots of the stock solution at -20 °C or -80 °C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q: My compound is precipitating out of my aqueous buffer. What can I do?

A: Precipitation is a common issue for compounds with low aqueous solubility. Here are some strategies to address this:

  • Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or ethanol into your buffer (e.g., 0.5-1% v/v).[7] Ensure the co-solvent does not interfere with your assay.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility.[7]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can help maintain the compound in solution.[7]

Q: Are there any known incompatible materials I should avoid?

A: Avoid strong oxidizing agents, as they can promote the degradation of the naphthyridine ring.[10] Also, be cautious with strong acids and bases, as they can cause hydrolysis.

Conclusion

Ensuring the stability of this compound in solution is critical for the success of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies and best practices outlined in this guide, you can maintain the integrity of your compound and generate reliable experimental data. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold - Benchchem. (URL: )
  • SAFETY D
  • SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (URL: )
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines - International Journal of Chemical and Physical Sciences. (URL: )
  • 1,7-Naphthyridine-5-carboxylic acid - AK Scientific, Inc. (URL: )
  • Microbiological Metabolism of Naphthyridines - PMC - NIH. (URL: [Link])

  • SAFETY D
  • Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Deriv
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  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols - Benchchem. (URL: )
  • ANALYTICAL METHODS. (URL: [Link])

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])

  • Microbiological metabolism of naphthyridines - PubMed. (URL: [Link])

  • ANALYTICAL METHODS. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (URL: [Link])

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: [Link])

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (URL: [Link])

  • Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds - PMC - NIH. (URL: [Link])

  • Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11 - ResearchGate. (URL: [Link])

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (URL: [Link])

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago - RSC Publishing. (URL: [Link])

  • Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. (URL: [Link])

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1) - ResearchGate. (URL: [Link])

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (URL: [Link])

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

  • Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed. (URL: [Link])

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (URL: [Link])

  • 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo. (URL: [Link])

  • Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands | Journal of the American Chemical Society. (URL: [Link])

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Navigating the Labyrinth of 1,7-Naphthyridine Synthesis: A Technical Support Guide to Functional Group Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

The synthesis of 1,7-naphthyridines, a core scaffold in numerous pharmacologically active compounds, presents a significant challenge in modern medicinal chemistry. The intricate interplay of functional groups during the construction of this bicyclic heteroaromatic system often leads to unexpected side reactions, low yields, and purification difficulties. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of functional group compatibility in key synthetic routes to 1,7-naphthyridines, offering troubleshooting strategies and in-depth experimental insights to navigate these complex reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Skraup-type synthesis of a 1,7-naphthyridine from a substituted 3-aminopyridine, but the reaction is failing. What is the most likely cause?

A1: The electronic nature of the substituents on the 3-aminopyridine ring is a critical determinant in the success of a Skraup reaction for 1,7-naphthyridine synthesis. The cyclization must occur at the C-4 position of the pyridine ring. For this to happen, the C-4 position needs to be sufficiently nucleophilic. Therefore, only 3-aminopyridines bearing strongly electron-donating groups (EDGs) at the 2-position have been successfully used to synthesize 1,7-naphthyridines via this method.[1][2] If your 3-aminopyridine substrate lacks a strong EDG at the 2-position, or worse, contains an electron-withdrawing group (EWG), the cyclization will likely fail or proceed in very low yields.

Q2: My Friedländer annulation with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I improve the selectivity for the desired 1,7-naphthyridine?

A2: Poor regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones.[3] The formation of two possible enolates leads to a mixture of products. To favor the formation of a specific regioisomer, consider the following strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, can promote the formation of the kinetic enamine, leading to a higher selectivity for the less substituted product.[3]

  • Reaction Conditions: Temperature and the rate of addition of the ketone can be crucial. Higher temperatures may favor the thermodynamic product, while a slow addition of the unsymmetrical ketone can maintain its low concentration, favoring the kinetic enamine and improving regioselectivity.[3]

  • Ionic Liquids: The use of ionic liquids as both the solvent and promoter can lead to high regioselectivity, sometimes eliminating the need for an additional catalyst.[3]

Q3: Are there modern synthetic methods for 1,7-naphthyridines that offer better functional group tolerance than classical methods?

A3: Yes, several modern synthetic strategies have been developed to overcome the limitations of classical methods like the Skraup and Friedländer reactions. Transition-metal catalyzed reactions, for instance, often proceed under milder conditions and exhibit broader functional group compatibility. A notable example is a silver-catalyzed, one-pot, diastereoselective synthesis of fused polycyclic 1,7-naphthyridine derivatives that tolerates a wide array of functional groups.[4][5] These newer methods provide a more versatile toolbox for the synthesis of complex and highly functionalized 1,7-naphthyridine derivatives.

Troubleshooting Guides

Guide 1: Overcoming Challenges in the Skraup Synthesis of 1,7-Naphthyridines

The Skraup synthesis, while a classic method, is notorious for its harsh and often violent reaction conditions. When applied to 1,7-naphthyridine synthesis, the primary challenge is directing the cyclization to the C-4 position of the 3-aminopyridine ring.

Issue 1: Low to No Yield of the Desired 1,7-Naphthyridine

  • Root Cause: As highlighted in the FAQs, the electronic properties of the starting 3-aminopyridine are paramount. The Skraup reaction is an electrophilic aromatic substitution, and for cyclization to occur at C-4, this position must be sufficiently activated.

  • Troubleshooting Workflow:

    G Start Low/No Yield in Skraup Synthesis CheckSubstituent Analyze substituent on 3-aminopyridine at C-2 Start->CheckSubstituent EDG Strong Electron-Donating Group (e.g., -NH2, -OH) at C-2? CheckSubstituent->EDG Proceed Reaction may proceed. Optimize conditions. EDG->Proceed Yes NoEDG No strong EDG or presence of EWG at C-2 EDG->NoEDG No ProtectingGroup If EDG is present but reactive, consider protecting group strategy Proceed->ProtectingGroup ConsiderAlternative Consider alternative synthetic route (e.g., Friedländer, modern catalytic methods) NoEDG->ConsiderAlternative

  • Corrective Actions:

    • Substituent Analysis: Confirm the presence of a strong electron-donating group at the 2-position of your 3-aminopyridine. If absent, the Skraup reaction is unlikely to be a viable route.

    • Alternative Syntheses: Explore alternative synthetic strategies such as the Friedländer annulation or modern transition-metal-catalyzed methods that may be more tolerant of your substrate's electronic properties. [4][6] 3. Protecting Groups: If a reactive electron-donating group (e.g., a primary amine or hydroxyl group) is present, consider using a suitable protecting group to prevent unwanted side reactions under the harsh acidic conditions of the Skraup synthesis.

Issue 2: Vigorous and Uncontrolled Reaction

  • Root Cause: The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions can be difficult to control.

  • Corrective Actions:

    • Moderators: The addition of a moderator such as ferrous sulfate can help to control the reaction's vigor.

    • Slow Addition: A slow and controlled addition of sulfuric acid to the reaction mixture is crucial.

    • Efficient Cooling: Ensure that the reaction vessel is equipped with an efficient cooling system to dissipate the heat generated.

Guide 2: Navigating Functional Group Compatibility in the Friedländer Annulation

The Friedländer annulation is a more versatile method for 1,7-naphthyridine synthesis than the Skraup reaction, but it is not without its own set of challenges related to functional group compatibility and regioselectivity.

Issue 1: Incompatibility of Functional Groups on Starting Materials

  • Root Cause: The basic or acidic conditions typically employed in the Friedländer synthesis can be incompatible with sensitive functional groups on either the aminopyridine-4-carbaldehyde/ketone or the active methylene compound.

  • Troubleshooting Table: Functional Group Compatibility in Friedländer Synthesis

Functional GroupCompatibilityNotes and Recommendations
Electron-Donating Groups (e.g., -OMe, -NMe2) Generally CompatibleCan enhance the nucleophilicity of the amino group, potentially increasing the reaction rate.
Electron-Withdrawing Groups (e.g., -NO2, -CN) Potentially IncompatibleCan decrease the nucleophilicity of the amino group, slowing down or inhibiting the initial condensation step. Milder reaction conditions or more reactive methylene compounds may be required.
Halogens (e.g., -Cl, -Br) Generally CompatibleHalogenated 1,7-naphthyridines can be synthesized and used for further functionalization via cross-coupling reactions. [7]
Aldehydes/Ketones Potentially IncompatibleCan undergo self-condensation or other side reactions. Protection of the additional carbonyl group may be necessary.
Esters/Amides Generally CompatibleThese functional groups are typically stable under Friedländer conditions.
Hydroxyl/Amino Groups Potentially IncompatibleCan react with the carbonyl components or be sensitive to the reaction conditions. Protection is often required.
  • Protecting Group Strategies: For sensitive functional groups like hydroxyl and amino groups, the use of protecting groups is often essential.

    • Hydroxyl Groups: Can be protected as ethers (e.g., benzyl, silyl ethers) or esters.

    • Amino Groups: Can be protected as carbamates (e.g., Boc, Cbz) or amides.

    The choice of protecting group should be guided by its stability to the Friedländer reaction conditions and the ease of its removal post-synthesis.

Issue 2: Formation of Side Products

  • Root Cause: Besides regioselectivity issues, the Friedländer reaction can be plagued by the formation of various side products, especially under harsh conditions.

  • Common Side Products and Mitigation Strategies:

    • Self-condensation of the active methylene compound: This can be minimized by the slow addition of the methylene compound to the reaction mixture.

    • Cannizzaro-type reactions of the aldehyde: This is more prevalent under strongly basic conditions. Using milder bases or alternative catalytic systems can help to avoid this.

    • Formation of Knoevenagel condensation products: This can sometimes be a competing pathway. Optimization of the reaction conditions (temperature, catalyst) can favor the desired cyclization.

Experimental Protocols

Protocol 1: General Procedure for Amine-Catalyzed Regioselective Friedländer Synthesis of a 2-Substituted 1,7-Naphthyridine

This protocol is adapted from methodologies aimed at controlling regioselectivity in Friedländer-type reactions. [3]

  • Reaction Setup: To a solution of the 3-aminopyridine-4-carbaldehyde (1.0 equiv) in a suitable solvent (e.g., DMSO, toluene) in a round-bottom flask equipped with a condenser and a dropping funnel, add the amine catalyst (e.g., pyrrolidine, 0.2 equiv).

  • Reactant Addition: Heat the mixture to the desired temperature (e.g., 80-120 °C). Add the unsymmetrical ketone (1.1 equiv) dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted 1,7-naphthyridine.

Protocol 2: Silver-Catalyzed Synthesis of a Functionalized 1,7-Naphthyridine Derivative

This protocol is based on a modern, mild, and functional group tolerant method. [4][5]

  • Reactant Preparation: In a reaction vial, dissolve the 2-aminobenzamide derivative (1.0 equiv) and the ortho-alkynylquinoline carbaldehyde (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add the silver catalyst (e.g., AgOTf, 10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired functionalized 1,7-naphthyridine derivative.

Conclusion

The synthesis of 1,7-naphthyridines remains a challenging yet rewarding endeavor for medicinal chemists. A thorough understanding of the intricacies of functional group compatibility within each synthetic route is paramount for success. This technical support guide provides a framework for troubleshooting common issues and offers practical strategies for navigating the complexities of 1,7-naphthyridine synthesis. By carefully considering the electronic and steric effects of substituents, employing appropriate protecting group strategies, and exploring modern, milder synthetic methodologies, researchers can unlock the full potential of this valuable heterocyclic scaffold in the pursuit of novel therapeutics.

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avoiding impurities in the scale-up of 1,7-Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 1,7-Naphthyridine-3-carboxylic Acid

Introduction: this compound is a key heterocyclic scaffold found in numerous pharmacologically active compounds, including potent antibacterial and anticancer agents.[1][2][3] The synthesis, particularly during the transition from bench-scale to pilot or manufacturing scale, presents significant challenges. Controlling impurity profiles is paramount to ensure the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of scaling up this synthesis, ensuring a robust and reproducible process.

Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound, focusing on the widely adopted Gould-Jacobs reaction pathway.

Q1: My final product is contaminated with a significant amount of the uncyclized intermediate (diethyl 2-((pyridin-2-ylamino)methylene)malonate). How can I drive the cyclization to completion?

Root Cause Analysis: This is a common issue stemming from insufficient thermal energy or inefficient heat transfer during the high-temperature cyclization step. On a small scale, a flask can be heated evenly, but in a large reactor, temperature gradients can create "cold spots" where the reaction does not proceed to completion. The cyclization step, typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A, requires temperatures of 240-250°C to overcome the activation energy for the 6π-electrocyclization.[6][7]

Recommended Solutions:

  • Optimize Thermal Conditions:

    • Temperature & Time: Ensure the bulk internal temperature of the reactor reaches and maintains the target of 240-250°C. Consider extending the reaction time and monitor progress via in-process controls (IPCs) like HPLC.[6][8]

    • Heat Transfer: In large reactors, efficient agitation is critical. Increase the stirring speed to improve heat distribution and minimize temperature gradients. For very large scales, consider a reactor with better surface-area-to-volume ratio or one designed for high-temperature applications.

  • Solvent Considerations:

    • While diphenyl ether is standard, ensure it has not degraded. The use of a slight excess of the high-boiling solvent can sometimes improve heat transfer.

Verification Protocol: In-Process HPLC Monitoring

  • Method: Use a reverse-phase HPLC method to monitor the disappearance of the intermediate.

  • Sample Prep: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Acceptance Criteria: The reaction is considered complete when the area percent of the intermediate is below a predetermined threshold (e.g., <0.5%).

Q2: I am observing a dark, tarry byproduct that complicates isolation and purification. What is causing this and how can it be prevented?

Root Cause Analysis: The formation of polymeric or tarry materials is often a result of uncontrolled exotherms or localized overheating, especially during the initial condensation or the high-temperature cyclization.[8][9] These harsh conditions can lead to the degradation of starting materials, intermediates, or the final product. Oxidative side reactions from exposure to air at high temperatures can also contribute to the formation of colored impurities.[8]

Recommended Solutions:

  • Controlled Reagent Addition: During the initial condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate, control the addition rate to manage any exotherm.

  • Inert Atmosphere: Maintain a nitrogen or argon atmosphere throughout the high-temperature cyclization step to prevent oxidative degradation.[8]

  • Temperature Control: Use a well-calibrated temperature probe and a reliable heating/cooling system for the reactor. Avoid "hot spots" by ensuring vigorous stirring.

  • Purification Strategy: If tar formation is unavoidable, consider a workup procedure that helps remove them before final product isolation. This could involve a filtration step through a pad of Celite after dissolving the crude product in a suitable solvent, or a liquid-liquid extraction to partition the desired product away from insoluble tars.

Visual Workflow: Troubleshooting Impurity Formation

This decision tree provides a logical pathway for identifying and resolving common issues during scale-up.

G start Problem Observed (e.g., Low Purity, Poor Yield) hplc_check Analyze Crude Product by HPLC/LC-MS start->hplc_check unreacted_sm High Levels of Starting Material? hplc_check->unreacted_sm intermediate High Levels of Uncyclized Intermediate? unreacted_sm->intermediate No sol_sm Solution: - Check stoichiometry - Increase reaction time - Verify raw material quality unreacted_sm->sol_sm Yes unknown_peak Significant Unknown Impurity? intermediate->unknown_peak No sol_intermediate Solution: - Increase cyclization temp/time - Improve reactor agitation - Ensure inert atmosphere intermediate->sol_intermediate Yes characterize_impurity Characterize Impurity (LC-MS, NMR) unknown_peak->characterize_impurity Yes dimer Impurity is Dimer or Polymer? characterize_impurity->dimer isomer Impurity is a Regioisomer? dimer->isomer No sol_dimer Solution: - Use more dilute conditions - Control reagent addition rate - Improve heat management dimer->sol_dimer Yes sol_isomer Solution: - Re-evaluate starting materials - Modify reaction conditions to favor desired isomer isomer->sol_isomer Yes

Caption: Troubleshooting workflow for impurity analysis.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of the Gould-Jacobs synthesis for this compound?

A: The three most critical parameters are:

  • Temperature of Cyclization: As discussed, this is the primary driver for the final ring-closing step. Insufficient temperature leads to incomplete conversion.

  • Agitation/Mixing: Crucial for maintaining homogenous temperature and concentration throughout the reactor, preventing side reactions and ensuring consistent reaction rates.[8]

  • Inert Atmosphere: Essential during the high-temperature step to prevent the formation of oxidative impurities, which are often highly colored and difficult to remove.[8]

Q: Which analytical techniques are indispensable for impurity profiling of this compound?

A: A combination of techniques is necessary for comprehensive impurity profiling:

  • HPLC/UPLC: This is the workhorse for both quantitative analysis (purity, assay) and impurity detection. A well-developed gradient method can separate the API from starting materials, intermediates, and byproducts.[4][10]

  • LC-MS: Indispensable for the identification of unknown impurities. It provides the molecular weight of an impurity, which is the first step in deducing its structure.[4][11]

  • NMR Spectroscopy: Used for the definitive structural elucidation of isolated impurities and for confirming the structure of the final API.[10][11]

  • Gas Chromatography (GC): Primarily used for quantifying residual solvents in the final API.[4]

Q: How should I approach the purification of the final product at a multi-kilogram scale?

A: Flash column chromatography, common in the lab, is often not economically viable at a large scale. Recrystallization is the preferred method for purifying crystalline solids like this compound.[8][9]

Protocol: Scalable Recrystallization

  • Solvent Selection: The ideal solvent (or solvent system) should fully dissolve the product at an elevated temperature but have very low solubility for the product at room temperature or below. It should also leave impurities either fully dissolved or completely insoluble at all temperatures. Common solvents for this class of compounds include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetic acid, often with an anti-solvent like water or isopropanol.

  • Dissolution: In a clean, appropriately sized reactor, charge the crude product and the primary solvent. Heat the mixture with agitation until all the solid dissolves.

  • Decolorization (Optional): If colored impurities are present, you can add activated carbon to the hot solution, stir for a short period (e.g., 30 minutes), and then perform a hot filtration to remove the carbon.

  • Crystallization: Cool the solution slowly and in a controlled manner. Slow cooling promotes the formation of larger, purer crystals. Once the target temperature is reached, an anti-solvent can be slowly added if required to maximize the yield.

  • Isolation & Drying: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining mother liquor. Dry the product under vacuum at an appropriate temperature until residual solvents are within specification.

Data Summary: Common Impurities and Control Strategies

Impurity TypePotential SourceRecommended Analytical MethodControl Strategy
Unreacted Starting Material Incomplete reaction, incorrect stoichiometry.HPLC, LC-MSIncrease reaction time/temperature; ensure accurate charging of reagents.[8]
Uncyclized Intermediate Incomplete cyclization.HPLC, LC-MSIncrease cyclization temperature and/or time; improve heat transfer.[6]
Hydrolyzed Ester Presence of water during final saponification.HPLC, LC-MSEnsure complete hydrolysis; use anhydrous solvents in prior steps.[8]
Oxidative Byproducts Exposure to air at high temperatures.HPLC, LC-MS/MSMaintain a strict inert (N₂ or Ar) atmosphere during cyclization.[8]
Polymeric/Tarry Materials Uncontrolled exotherm, high concentration.Visual, HPLC (indirectly)Improve heat transfer, control reagent addition, consider more dilute conditions.[9]

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the Gould-Jacobs pathway for synthesizing the core naphthyridine ring, highlighting where key impurities can arise.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification SM1 2-Aminopyridine Intermediate Uncyclized Intermediate (Diethyl Ester) SM1->Intermediate Impurity1 Impurity: Unreacted Starting Materials SM1->Impurity1 SM2 Diethyl Ethoxy- methylenemalonate SM2->Intermediate CyclizedEster Cyclized Product (Ethyl Ester) Intermediate->CyclizedEster High Temp (~250 °C) Inert Atmosphere Impurity2 Impurity: Incomplete Cyclization Intermediate->Impurity2 FinalProduct 1,7-Naphthyridine-3- carboxylic Acid CyclizedEster->FinalProduct Base Hydrolysis (e.g., NaOH) Impurity3 Impurity: Oxidative Byproducts/ Tars CyclizedEster->Impurity3

Caption: Gould-Jacobs reaction pathway and key impurity formation points.

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Technical Support Center: Method Refinement for 1,7-Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,7-Naphthyridine-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the knowledge to achieve consistent and reliable experimental outcomes. The 1,7-naphthyridine core is a valuable scaffold in medicinal chemistry, often utilized in the development of novel therapeutics, including anti-infective and anti-inflammatory agents.[1]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.

Synthesis & Reaction Monitoring
Issue: Low or No Yield of the Desired 1,7-Naphthyridine Product

Possible Cause 1: Ineffective Ring Closure

The synthesis of the naphthyridine ring system, often achieved through reactions like the Doebner-von Miller or Skraup reactions, is sensitive to reaction conditions.[2][3] Inadequate temperature, incorrect acid catalyst concentration, or the presence of deactivating substituents on the pyridine ring can hinder the crucial cyclization step.

Solution:

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point for cyclization without promoting side reactions.

  • Catalyst Screening: If using a Lewis or Brønsted acid catalyst, screen different catalysts (e.g., SnCl₄, p-toluenesulfonic acid) and vary their concentrations.[2]

  • Starting Material Reactivity: For Doebner-von Miller type reactions starting from an aminopyridine, ensure the amino group is sufficiently nucleophilic. Electron-withdrawing groups on the pyridine ring may necessitate harsher reaction conditions or a different synthetic route.[4]

Possible Cause 2: Side Reactions and Byproduct Formation

The intermediates in naphthyridine synthesis can be prone to polymerization or alternative cyclization pathways, especially under harsh acidic or thermal conditions.

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

  • Controlled Addition of Reagents: Add reagents, particularly strong acids or oxidizing agents, slowly and at a controlled temperature to minimize localized high concentrations that can lead to side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of major byproducts and optimize the reaction time to maximize the yield of the desired product.

Purification Challenges
Issue: Difficulty in Separating the Product from Starting Materials or Byproducts

Possible Cause 1: Similar Polarity

The polarity of this compound can be very similar to that of unreacted starting materials or certain byproducts, making chromatographic separation challenging.

Solution:

  • Acid-Base Extraction: Leverage the carboxylic acid functionality for purification. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with 1M HCl) to precipitate the purified product.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. Experiment with different solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Possible Cause 2: Poor Solubility

This compound and its derivatives can exhibit poor solubility in common organic solvents, complicating both purification and subsequent reactions.

Solution:

  • Solvent Screening: Test a wide range of solvents, including polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), for both purification and reaction steps.

  • pH Adjustment: The solubility of the carboxylic acid is highly pH-dependent. For aqueous-based purifications or reactions, adjusting the pH can significantly improve solubility.

  • Esterification: If the carboxylic acid functionality is not required for the immediate next step, consider converting it to a more soluble ester derivative (e.g., methyl or ethyl ester) for easier purification. The ester can be hydrolyzed back to the carboxylic acid later in the synthetic sequence.

Characterization and Analysis
Issue: Ambiguous or Inconsistent Spectroscopic Data (NMR, IR, MS)

Possible Cause 1: Presence of Tautomers

Naphthyridine derivatives, particularly those with hydroxyl or amino substituents, can exist as a mixture of tautomers, leading to complex and sometimes confusing NMR spectra.

Solution:

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve tautomeric equilibria. At higher temperatures, the rate of interconversion may increase, leading to averaged and simpler spectra.

  • Solvent Effects: The choice of NMR solvent can influence the predominant tautomeric form. Acquiring spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) can provide valuable structural information.

  • 2D NMR Techniques: Utilize 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and definitively assign protons and carbons, which can help in elucidating the structure despite the presence of tautomers.

Possible Cause 2: Impurities Affecting Spectral Purity

Trace impurities, including residual solvents or byproducts, can interfere with spectroscopic analysis.

Solution:

  • Thorough Drying: Ensure the sample is thoroughly dried under high vacuum to remove any residual solvents, which can be identified in ¹H NMR spectra.

  • Re-purification: If unexpected peaks are observed that cannot be attributed to the product or known impurities, an additional purification step (e.g., preparative HPLC or another recrystallization) may be necessary.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass of the molecular ion, which can confirm the elemental composition and rule out the presence of impurities with different molecular formulas.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry, and dark place. The compound should be kept in a tightly sealed container to protect it from moisture and air, which can potentially lead to degradation over time. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: I am having trouble with the solubility of my this compound derivative for biological assays. What can I do?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are a few strategies:

  • Formulate as a Salt: Convert the carboxylic acid to a more soluble salt, such as a sodium or potassium salt, by treating it with a stoichiometric amount of the corresponding hydroxide.

  • Use Co-solvents: For in vitro assays, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol to aid in dissolution. However, it is crucial to run appropriate vehicle controls to ensure the solvent does not interfere with the assay.

  • pH Adjustment: As the compound has a carboxylic acid group, its solubility in aqueous buffers will increase at higher pH values (typically pH > 7). Ensure the pH of your assay buffer is compatible with the desired solubility.[6]

Q3: How can I activate the carboxylic acid group for amide coupling reactions?

A3: The carboxylic acid can be activated for amide bond formation using standard coupling reagents. Common and effective methods include:

  • Carbodiimide Reagents: Use of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[7]

  • Boron-based Reagents: Tris(2,2,2-trifluoroethyl) borate has been shown to be an effective reagent for the direct amidation of carboxylic acids with a range of amines.[8]

  • Conversion to Acid Chloride: A more reactive intermediate can be formed by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a robust method but requires careful handling due to the reactivity of the acid chloride.

Q4: Are there any known safety concerns when working with naphthyridine derivatives?

A4: As with any chemical, appropriate safety precautions should be taken. While specific toxicity data for this compound may be limited, it is prudent to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some nitrogen-containing heterocyclic compounds can have biological activity and should be treated as potentially hazardous.

III. Protocols & Data

Standard Protocol for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M sodium hydroxide (NaOH) solution and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer (which now contains the deprotonated sodium salt of your product).

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), at which point the purified product should precipitate out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Solubility Data
SolventSolubility of this compound
WaterSparingly soluble (solubility increases with pH)
MethanolSlightly soluble
EthanolSlightly soluble
DichloromethaneSparingly soluble
Ethyl AcetateSparingly soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Note: This is generalized data. The solubility of specific derivatives may vary.

IV. Visualized Workflows

Troubleshooting Low Synthesis Yield

G start Low or No Product Yield check_sm Verify Starting Material Purity and Integrity start->check_sm monitor_rxn Monitor Reaction by TLC/LC-MS check_sm->monitor_rxn no_product No Product Formation Observed monitor_rxn->no_product If... byproducts Significant Byproduct Formation monitor_rxn->byproducts If... optimize_temp Optimize Reaction Temperature no_product->optimize_temp optimize_cat Screen Catalysts and Concentrations no_product->optimize_cat inert_atm Ensure Inert Atmosphere byproducts->inert_atm slow_add Slow Addition of Reagents byproducts->slow_add end_good Improved Yield optimize_temp->end_good optimize_cat->end_good inert_atm->end_good slow_add->end_good

Caption: Decision tree for troubleshooting low synthesis yield.

Purification Strategy

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid solubility_check Check Solubility in Common Solvents is_solid->solubility_check No / Recrystallization Fails recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction solubility_check->acid_base Soluble in Organic Solvent chromatography Column Chromatography solubility_check->chromatography Poor Organic Solubility pure_product Pure Product acid_base->pure_product recrystallize->pure_product prep_hplc Preparative HPLC chromatography->prep_hplc If co-eluting impurities chromatography->pure_product prep_hplc->pure_product

Caption: Workflow for selecting a purification strategy.

V. References

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof. Retrieved from

  • ACS Publications. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Naphthyridines. Retrieved from [Link]

  • MDPI. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2015). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • PMC. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2017). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof. Retrieved from

  • PMC. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 1,7-Naphthyridine-3-carboxylic acid and 1,8-Naphthyridine-3-carboxylic acid: Structure, Synthesis, and Biological Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, naphthyridine scaffolds are of paramount importance, serving as the core of numerous biologically active compounds. The positional isomerism of the nitrogen atoms within the bicyclic structure gives rise to distinct chemical environments and, consequently, divergent biological activities. This guide provides an in-depth technical comparison of two significant isomers: 1,7-Naphthyridine-3-carboxylic acid and 1,8-Naphthyridine-3-carboxylic acid. We will explore their structural nuances, synthetic accessibility, physicochemical properties, and delve into their established and emerging roles in therapeutic research, supported by experimental data and detailed protocols.

At a Glance: Structural and Physicochemical Comparison

The seemingly subtle shift of a single nitrogen atom from position 7 to 8 in the naphthyridine core imparts significant changes in the molecule's electronic distribution and steric profile. This, in turn, influences key physicochemical properties that are critical for drug development, such as solubility, lipophilicity, and crystal packing.

PropertyThis compound1,8-Naphthyridine-3-carboxylic acid
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂
Molecular Weight 174.16 g/mol 174.16 g/mol
Predicted XlogP 0.61.0
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Predicted Solubility Lower aqueous solubility is generally expected for the 1,7-isomer's parent scaffold.The parent 1,8-naphthyridine scaffold is noted for its higher melting point, suggesting stronger intermolecular forces. Derivatives have shown variable but often poor aqueous solubility.[1]

Note: Some data, such as XlogP, are predicted values for the parent carboxylic acid structures. Solubility and other experimental values can vary significantly with the introduction of further substituents.

The structural dissimilarity is best visualized by comparing their core chemical structures.

G cluster_0 This compound cluster_1 1,8-Naphthyridine-3-carboxylic acid a a b b

Figure 1: Chemical Structures of the Isomers

Synthesis Strategies: Building the Naphthyridine Core

The synthetic routes to these isomers are distinct, reflecting the different reactivities of the precursor pyridine derivatives.

This compound: The synthesis of the 1,7-naphthyridine scaffold can be approached through various methods, often involving the construction of the second pyridine ring onto a pre-existing one. A common strategy involves the reaction of 3-aminopyridine N-oxide with reagents like diethyl ethoxymethylenemalonate (EMME).[2] More recent advancements include microwave-promoted, environmentally benign methods starting from precursors like 2-cyano-3-pyridylacetonitrile, which offer excellent yields and high purity.[3] Silver-catalyzed cyclization strategies have also been developed for producing functionalized 1,7-naphthyridine derivatives under mild conditions.[4]

1,8-Naphthyridine-3-carboxylic acid: The synthesis of this isomer is well-established, largely due to its prevalence in medicinal chemistry. A classic and widely used method is the Gould-Jacobs reaction. This involves the condensation of an aminopyridine, such as 2-aminopyridine, with diethyl ethoxymethylenemalonate to form an intermediate that is then cyclized at high temperatures.[5] Catalyst-free, three-component domino reactions have also been developed for a more efficient and environmentally friendly synthesis of functionalized 1,8-naphthyridine derivatives.[6]

G cluster_17 Synthesis of 1,7-Naphthyridine Core cluster_18 Synthesis of 1,8-Naphthyridine Core a1 3-Aminopyridine Derivatives a3 1,7-Naphthyridine Scaffold a1->a3 Condensation & Cyclization a2 Cyclization Precursors (e.g., EMME, Acrylate Esters) a2->a3 b1 2-Aminopyridine Derivatives b3 1,8-Naphthyridine Scaffold b1->b3 Condensation & Thermal Cyclization b2 Diethyl Ethoxymethylenemalonate (Gould-Jacobs Reaction) b2->b3

Figure 2: General Synthetic Approaches

Biological Activity: A Tale of Two Isomers

The distinct electronic and steric properties of 1,7- and 1,8-naphthyridine-3-carboxylic acid and their derivatives translate into different biological targets and therapeutic applications.

1,8-Naphthyridine-3-carboxylic acid: A Cornerstone of Antimicrobial Agents

The 1,8-naphthyridine-3-carboxylic acid core is famously the backbone of nalidixic acid, the first quinolone antibiotic.[7][8] This scaffold has been extensively modified to generate a plethora of potent antibacterial agents.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Derivatives of 1,8-naphthyridine-3-carboxylic acid exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds inhibit the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks and ultimately bacterial cell death.[8][9] This mechanism is highly specific to bacterial enzymes, contributing to the selective toxicity of these antibiotics. Numerous derivatives, such as enoxacin and trovafloxacin, have been developed based on this pharmacophore.[7][9]

This compound: Emerging Frontiers in Kinase Inhibition and Beyond

While less explored than its 1,8-isomer, the 1,7-naphthyridine scaffold is gaining recognition for its potential in other therapeutic areas, particularly as kinase inhibitors.

Kinase Inhibitory Activity: Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of several kinases involved in inflammatory and oncogenic signaling pathways. For instance, they have shown promise as selective inhibitors of p38 MAP kinase, a key regulator of inflammatory responses, and PIP4K2A, a lipid kinase implicated in tumor suppression.[5][10] The unique geometry of the 1,7-naphthyridine core allows for specific interactions within the ATP-binding pocket of these enzymes.

Other Reported Activities: Beyond kinase inhibition, various derivatives of the 1,7-naphthyridine scaffold have been reported to possess a range of biological effects, including anticholinergic, cardiotonic, diuretic, and analgesic properties, as indicated in patent literature.[11] Naturally occurring 1,7-naphthyridine alkaloids have also demonstrated anticancer potential by inhibiting the WNT signaling pathway.[12]

G cluster_bio_17 This compound Derivatives cluster_bio_18 1,8-Naphthyridine-3-carboxylic Acid Derivatives c1 Kinase Inhibition (p38 MAP Kinase, PIP4K2A) c2 Anticancer (WNT Pathway Inhibition) c3 Diverse Pharmacological Effects (Anticholinergic, Analgesic) d1 Antimicrobial Activity d2 DNA Gyrase & Topoisomerase IV Inhibition d1->d2 Mechanism

Figure 3: Primary Biological Activities

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

To provide a practical context for the evaluation of these compounds, here is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a 1,8-naphthyridine-3-carboxylic acid derivative against a bacterial strain, a fundamental assay in antimicrobial drug discovery.

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., a derivative of 1,8-Naphthyridine-3-carboxylic acid)

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each test well is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

G a Prepare Compound Stock & Bacterial Inoculum b Serial Dilute Compound in 96-Well Plate a->b c Inoculate Wells with Standardized Bacteria b->c d Incubate Plate (37°C, 16-20h) c->d e Visually or Spectrophotometrically Determine MIC d->e

Figure 4: Broth Microdilution Workflow

Conclusion

While both this compound and 1,8-Naphthyridine-3-carboxylic acid share the same molecular formula, their distinct isomeric structures lead them down different paths in medicinal chemistry. The 1,8-isomer has a rich history and a well-defined role as a scaffold for antibacterial agents that target bacterial topoisomerases. In contrast, the 1,7-isomer represents a more nascent but highly promising area of research, with demonstrated potential in the development of selective kinase inhibitors for inflammatory diseases and cancer. Understanding the unique synthesis, properties, and biological activities of each scaffold is crucial for researchers and drug developers aiming to leverage the full potential of the naphthyridine family of heterocycles. Future comparative studies on a wider range of biological targets will undoubtedly uncover further distinctions and opportunities for these versatile molecules.

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI. [Link]

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  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Dihydro-4-quinolones. Journal of the American Chemical Society, 61(10), 2890–2895.
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its remarkable versatility and ability to interact with a diverse array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives, offering a comparative overview of their performance as kinase inhibitors, anticancer agents, and phosphodiesterase inhibitors. We will delve into the subtle molecular modifications that dictate potency and selectivity, supported by robust experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The 1,7-Naphthyridine Scaffold: A Foundation for Diverse Biological Activity

The 1,7-naphthyridine ring system, composed of two fused pyridine rings, offers a unique electronic and steric landscape for molecular interactions. The strategic placement of nitrogen atoms influences the molecule's hydrogen bonding capacity, polarity, and overall geometry, making it an ideal starting point for the design of targeted therapeutics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

Comparative Analysis of 1,7-Naphthyridine Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,7-naphthyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Kinase Family

Aberrant FGFR signaling is implicated in various cancers. Novel 1,7-naphthyridine derivatives have emerged as potent inhibitors of all FGFR family members (FGFR1, 2, 3, and 4).[6] Optimization of initial hits has led to chemical series with nanomolar affinity for FGFRs and selectivity against other kinases like VEGFR-2.[6]

Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A)

PIP4K2A is a lipid kinase involved in cancer cell signaling. Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of this enzyme.[7][8] SAR studies have underscored the importance of a hydrogen bond between a naphthyridine nitrogen and the kinase hinge region, as well as π-π stacking interactions.[9]

p38 Mitogen-Activated Protein (MAP) Kinase

A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4] These compounds have shown significant in vivo efficacy in reducing the production of the pro-inflammatory cytokine TNFα.[4]

Table 1: Kinase Inhibitory Activity of Representative 1,7-Naphthyridine Derivatives [7]

Compound IDTarget KinaseIC50 (nM)Assay Method
BAY-091PIP4K2A2.9ADP-Glo Assay
BAY-297PIP4K2A1.8ADP-Glo Assay
Compound 26cc-Met8.7Kinase Assay
Naphthyridine 1-oxide derivativep38α MAP Kinase<10Kinase Assay
Naphthyridine derivativeFGFR1<10Enzymatic Assay
Naphthyridine derivativeFGFR2<10Enzymatic Assay
Naphthyridine derivativeFGFR3<10Enzymatic Assay
Naphthyridine derivativeFGFR4<10Enzymatic Assay

Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of 1,7-naphthyridine derivatives extends beyond kinase inhibition, with compounds demonstrating cytotoxicity through various mechanisms.

Topoisomerase II Inhibition

Some naphthyridine derivatives act as topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[3][10] For instance, vosaroxin, a naphthyridine derivative, has been investigated in clinical trials for its potent anticancer activity attributed to topoisomerase II inhibition.[3] A series of 1,3-diphenylbenzo[f][4][7]naphthyridines have also shown significant cytotoxic activities against several human cancer cell lines, with some exhibiting more potent topoisomerase IIα inhibition than the reference drug etoposide.[10]

Wnt Signaling Pathway Inhibition

The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1][4]

Table 2: Cytotoxic Activity of 1,7-Naphthyridine Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 16HeLa (Cervical Cancer)0.7Not specified[3]
Compound 16HL-60 (Leukemia)0.1Not specified[3]
Compound 16PC-3 (Prostate Cancer)5.1Not specified[2][3]
Bisleuconothine AColon Cancer Cell LinesPotentWnt Signaling Inhibition[1][4]
Compound 4lVariousSignificantTopoisomerase IIα Inhibition[10]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of a series of naphthyridine derivatives revealed that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for their cytotoxic effects against HeLa, HL-60, and PC-3 cancer cell lines.[2]

1,7-Naphthyridine Derivatives as Phosphodiesterase (PDE) Inhibitors

Novel 1,7-naphthyridine derivatives have been designed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5).[11] These compounds demonstrated more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil, indicating their potential for treating erectile dysfunction.[11]

Experimental Protocols

General Synthesis of 1,7-Naphthyridine Derivatives

A common synthetic route involves the reaction of 2-chloro-3-aminopyridine as a starting material, followed by protection of the amino group, a hydroformylation reaction, and a subsequent cyclization reaction with an acrylate compound.[12] Another approach involves the Suzuki-Miyaura coupling reaction to introduce various substituents onto the naphthyridine core.[7][8]

General Suzuki Coupling Protocol: [7]

  • Dissolve the 1,7-naphthyridine core (1 equivalent), a suitable boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents) in a degassed mixture of toluene and aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (100-110 °C) for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_synthesis Synthetic Workflow Start 1,7-Naphthyridine Core Reaction Suzuki Coupling Start->Reaction Reagents Boronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted 1,7-Naphthyridine Purification->Product

Caption: Generalized synthetic workflow for 1,7-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[7]
  • Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.

  • In a 384-well plate, add the target kinase, the test compound at various concentrations, and the appropriate substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes and measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Kinase Inhibition Assay Workflow Step1 Prepare Reaction Components Step2 Incubate Kinase, Compound & Substrate Step1->Step2 Step3 Initiate with ATP Step2->Step3 Step4 Stop Reaction & Deplete ATP Step3->Step4 Step5 Generate Luminescence Step4->Step5 Step6 Measure Signal Step5->Step6 Step7 Calculate IC50 Step6->Step7

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cell Viability Assay (MTT Assay)[4]
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50 values.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective derivatives. Future research should focus on exploring the full potential of this versatile scaffold against a broader range of biological targets, with a continued emphasis on optimizing pharmacokinetic and pharmacodynamic properties to translate promising in vitro activity into in vivo efficacy.

References

  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Applic
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors - PubMed. [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][4][7]naphthyrdines - PubMed. [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed. [Link]

  • Potential Biological Activities of 1,7-Naphthyridine Deriv
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  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents - Taylor & Francis Online. [Link]

  • The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Deriv
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  • SAR analysis of naphthyridine derivatives. (A) R 1 = (3R) - ResearchGate. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][7][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives | Scilit. [Link]

  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Cancer Research - AACR Journals. [Link]

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A Comparative Guide for Researchers: Antibacterial Potential of 1,7-Naphthyridine-3-carboxylic Acid vs. Quinoline-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel and modified antibacterial scaffolds is a cornerstone of drug discovery. Among the most successful classes of synthetic antibiotics are the quinolones, which have been pivotal in treating a wide array of bacterial infections. The foundational structure for these drugs is the quinoline ring system. A key strategy in medicinal chemistry to enhance efficacy or alter properties is bioisosteric replacement. This guide provides an in-depth comparison of the traditional quinoline-3-carboxylic acid core with its aza-bioisostere, 1,7-naphthyridine-3-carboxylic acid , focusing on their application in antibacterial research.

This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison grounded in experimental data to inform the strategic design of next-generation antibacterial agents.

The Core Scaffolds: A Subtle Yet Significant Structural Divergence

At the heart of this comparison are two bicyclic heteroaromatic systems. The quinoline-3-carboxylic acid scaffold is the established core of many fluoroquinolone antibiotics. The this compound scaffold represents a strategic modification, where a carbon atom at position 7 of the quinoline ring is replaced by a nitrogen atom. This substitution, a form of aza-bioisosterism, can significantly alter the molecule's physicochemical properties, including electron distribution, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Scaffold_Comparison cluster_quinoline Quinoline-3-carboxylic acid cluster_naphthyridine This compound quinoline naphthyridine Mechanism_of_Action Drug Quinolone or Naphthyridine Antibiotic Complex DNA-Enzyme Complex (Gyrase or Topo IV) Drug->Complex Binds & Stabilizes Replication DNA Replication Fork Complex->Replication Blocks Progression DSB Double-Strand Breaks in DNA Replication->DSB Collision Leads to Death Bacterial Cell Death DSB->Death Induces

Caption: Inhibition of bacterial DNA replication pathway.

Comparative Antibacterial Performance: A Data-Driven Analysis

A direct, simultaneous comparison of unsubstituted this compound and quinoline-3-carboxylic acid is not extensively documented, as antibacterial activity is profoundly dependent on the substituents at key positions (e.g., N-1, C-6, C-7, and C-8). [1]However, by comparing analogous derivatives from the literature, we can discern performance trends. The following table compiles Minimum Inhibitory Concentration (MIC) data for representative derivatives against common pathogens. A lower MIC value indicates higher potency.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Quinolone CiprofloxacinEscherichia coli0.015 - 1[1][2]
Staphylococcus aureus0.12 - 2[1]
Pseudomonas aeruginosa0.25 - 4[1]
Quinolone Nalidixic Acid (1,8-Naphthyridine*)Escherichia coli4 - 16[3]
Staphylococcus aureus>128[3]
Pseudomonas aeruginosa>128[3]
1,8-Naphthyridine EnoxacinEscherichia coli0.1 - 0.4[1]
Staphylococcus aureus0.8 - 3.1[1]
Pseudomonas aeruginosa0.8 - 1.6[1]
1,8-Naphthyridine GemifloxacinStaphylococcus aureus≤0.03 - 0.06[4]
Streptococcus pneumoniae≤0.03[4]

*Note: Nalidixic acid, the progenitor of the quinolones, is technically a 1,8-naphthyridine derivative, highlighting the early importance of this scaffold.

Analysis of Performance:

From the available data, several insights emerge. The first-generation compound, nalidixic acid, shows modest activity primarily against Gram-negative bacteria. [4][3]Subsequent modifications to both quinolone and naphthyridine scaffolds, particularly the addition of a fluorine at C-6 and a piperazine ring (or similar) at C-7, dramatically broadened the spectrum and increased potency. [1] Modern fluoroquinolones like ciprofloxacin demonstrate excellent broad-spectrum activity. Naphthyridine-based drugs like enoxacin and gemifloxacin are also potent broad-spectrum agents. [4][1]Notably, some advanced naphthyridine derivatives, such as gemifloxacin, exhibit enhanced activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. [4]The nitrogen at position 7 in the 1,7-naphthyridine scaffold can act as a hydrogen bond acceptor, potentially offering different interactions with the enzyme-DNA complex compared to the carbon in the quinoline equivalent. This may contribute to variations in activity spectra and potency.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating and comparing novel antibacterial compounds. Below are detailed protocols for determining antibacterial potency and assessing selectivity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is the gold standard for quantifying the in vitro potency of an antimicrobial agent. [5][6][7] Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Test compound stock solution (e.g., in DMSO)

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth, MHB)

  • Bacterial culture of the test strain, grown to mid-log phase

  • 0.5 McFarland turbidity standard

  • Sterile tubes, pipettes, and multichannel pipettor

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [5]2. Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. [8] d. Column 11 serves as the positive control (inoculum, no compound), and column 12 as the negative/sterility control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_final Final Steps A Prepare Bacterial Inoculum (0.5 McFarland) F Add 100µL Inoculum (Cols 1-11) A->F B Prepare 2x Compound Stock D Add 100µL of 2x Compound to Column 1 B->D C Add 100µL Broth to all wells C->D E Perform Serial Dilutions (Col 1 to 10) D->E E->F G Incubate 16-20h at 37°C F->G H Read MIC (Lowest concentration with no growth) G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Mammalian Cell Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether a potent antibacterial compound is also toxic to mammalian cells. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability. [9] Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (CC₅₀).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of the MTT reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [9]5. Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes. [10]6. Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the compound concentration to determine the CC₅₀ value.

Conclusion and Future Outlook

Both the quinoline-3-carboxylic acid and This compound scaffolds are highly validated and versatile cores for the development of potent antibacterial agents. The established quinolone class has a long history of clinical success, but also faces mounting resistance. The 1,7-naphthyridine scaffold, as a bioisosteric alternative, offers a promising avenue for circumventing some resistance mechanisms and potentially improving the therapeutic window. The nitrogen atom at position 7 can alter target affinity, solubility, and metabolic properties, which may lead to derivatives with enhanced activity against resistant Gram-positive pathogens.

For researchers in the field, the choice of scaffold should be guided by the specific therapeutic goal. For broad-spectrum applications, both scaffolds have proven effective. For targeting specific resistant pathogens, particularly Gram-positive cocci, the exploration of novel 1,7-naphthyridine derivatives may be a particularly fruitful strategy. Future research should focus on direct comparative studies of structurally analogous derivatives to more precisely delineate the advantages conferred by the aza-bioisosteric substitution.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Mitsuhashi, S. (1988). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 10(Suppl 1), S27-S31. Retrieved from [Link]

  • Sánchez, M. B., et al. (2010). Nalidixic Acid Disk for Laboratory Detection of Ciprofloxacin Resistance in Neisseria meningitidis. Journal of Clinical Microbiology, 48(1), 313-314. Retrieved from [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved from [Link]

  • Lambert, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

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Validating the 1,7-Naphthyridine-3-Carboxylic Acid Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the identification and validation of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of successful drug discovery. The 1,7-naphthyridine core, a heterocyclic system composed of two fused pyridine rings, has emerged as a structure of significant interest, demonstrating a wide array of biological activities. This guide provides an in-depth, evidence-based validation of the 1,7-naphthyridine-3-carboxylic acid scaffold, comparing its performance with established alternatives and offering detailed experimental protocols for its evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this promising scaffold in their therapeutic programs.

The this compound Scaffold: A Profile

The 1,7-naphthyridine scaffold is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity and interactions with biological macromolecules.[1] This π-deficient nature makes it a compelling starting point for the design of inhibitors that target ATP-binding sites in kinases. The addition of a carboxylic acid moiety at the 3-position provides a crucial handle for both modulating physicochemical properties and establishing key interactions within a target's active site, such as hydrogen bonding.

Derivatives of the 1,7-naphthyridine core have shown considerable promise as inhibitors of a variety of protein and lipid kinases, as well as demonstrating anticancer and anti-inflammatory properties.[2] A particularly noteworthy target is the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha), which has been implicated in tumor suppression.[3][4]

Synthesis of the Core Scaffold

A robust and versatile synthetic route is paramount for the exploration of a new scaffold. The Gould-Jacobs reaction provides a reliable method for the synthesis of the 4-hydroxy-1,7-naphthyridine core, which can then be further functionalized.[5][6][7]

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate

This protocol outlines a general procedure based on the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture to 120-130°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify upon cooling. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether (approximately 10 times the weight of the intermediate).

  • Heat the mixture to 250°C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to below 100°C and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane.

  • Recrystallize the crude product from ethanol to yield pure Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate.

Comparative Scaffolds: The Established Incumbents

To properly validate the this compound scaffold, a comparison with well-established and structurally related heterocyclic systems is essential. For this purpose, we will evaluate it against the quinoline and quinazoline scaffolds, both of which are prevalent in FDA-approved kinase inhibitors.

  • Quinoline Scaffold: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The quinoline core is found in the dual Src/Abl kinase inhibitor Bosutinib , used in the treatment of chronic myeloid leukemia.[8]

  • Quinazoline Scaffold: A bicyclic aromatic system where a benzene ring is fused to a pyrimidine ring. This scaffold is the foundation for several EGFR tyrosine kinase inhibitors, including Gefitinib , used to treat non-small cell lung cancer.[9][10][11][12]

Head-to-Head Comparison: Performance Metrics

The selection of a drug scaffold is a multi-parameter optimization problem. Below, we compare the 1,7-naphthyridine scaffold against its quinoline and quinazoline counterparts across key drug discovery metrics.

Biological Activity
ScaffoldRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference
1,7-Naphthyridine BAY-091PIP4K2A16[13][14]
Quinoline BosutinibSrc1-3[15]
Abl1-3[15]
Cabozantinib Analogc-Met19[16]
Quinazoline GefitinibEGFR~20-80[2][3]
Compound VIIIVEGFR-260
Compound 37eMulti-kinase30-120[17]

Expert Analysis: The 1,7-naphthyridine scaffold, exemplified by BAY-091, demonstrates potent, low nanomolar inhibition of the lipid kinase PIP4K2A.[13][14] The quinoline and quinazoline scaffolds have a proven track record against a multitude of protein kinases, with numerous compounds achieving sub-nanomolar to low nanomolar potency against their respective targets.[15][16][17] This suggests that all three scaffolds are capable of producing highly potent inhibitors, with the ultimate potency being highly dependent on the specific substitutions and the target kinase.

Physicochemical and ADME-Tox Properties

A compound's in vivo performance is critically dependent on its physicochemical properties and its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Property1,7-Naphthyridine DerivativesQuinoline DerivativesQuinazoline Derivatives
Molecular Weight Generally within Lipinski's Rule of Five.Can be tailored to be within Lipinski's Rule of Five.Often compliant with Lipinski's Rule of Five.
logP Can be modulated with substitutions.Generally lipophilic, can be modulated.Lipophilicity can be tuned with substitutions.
Aqueous Solubility Can be a challenge, carboxylic acid improves solubility.Variable, often requires formulation strategies.Can be low, requiring optimization.
Metabolic Stability Can be susceptible to oxidation.Prone to metabolism, particularly on the quinoline ring.Can exhibit metabolic liabilities.
Toxicity Generally well-tolerated in preclinical models.Some derivatives have shown cardiotoxicity (hERG inhibition).Can exhibit off-target toxicities.

Expert Analysis: All three scaffolds present both opportunities and challenges regarding their ADME-Tox profiles. The addition of polar functional groups, such as the carboxylic acid in our scaffold of interest, can improve solubility. However, metabolic stability and potential off-target toxicities, such as hERG inhibition, are critical parameters that must be carefully monitored and optimized for any of these scaffolds during lead optimization.[18][19][20][21][22][23][24]

Experimental Validation Playbook

To rigorously validate a novel series of compounds based on the this compound scaffold, a systematic experimental workflow is essential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Potency (ADP-Glo Kinase Assay) Cell-Based Assay Cellular Potency & Cytotoxicity (MTT Assay) Biochemical Assay->Cell-Based Assay Confirm Potency PK/PD Studies Pharmacokinetics & Pharmacodynamics Cell-Based Assay->PK/PD Studies Lead Candidate Efficacy Studies Tumor Xenograft Model PK/PD Studies->Efficacy Studies Establish Dose Preclinical Development Preclinical Development Efficacy Studies->Preclinical Development Scaffold Selection Scaffold Selection Compound Synthesis Compound Synthesis Scaffold Selection->Compound Synthesis Compound Synthesis->Biochemical Assay

Caption: Experimental workflow for scaffold validation.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC50 value of a test compound against a target kinase, such as PIP4K2A.

Materials:

  • Recombinant human PIP4K2A enzyme

  • PI(5)P lipid substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound serially diluted in DMSO

Procedure:

  • Prepare the kinase reaction mixture by adding the assay buffer, PIP4K2A enzyme, and PI(5)P substrate to the wells of a 384-well plate.

  • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cell-Based Viability Assay (MTT)

This assay determines the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a p53-deficient line for PIP4K2A inhibitors)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[25]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26][27][28]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4: In Vivo Efficacy Study (Tumor Xenograft Model)

This protocol provides a general framework for assessing the anti-tumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Lead compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

Procedure:

  • Implant the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the lead compound (at a predetermined dose and schedule, e.g., daily oral gavage) and the vehicle to the respective groups.

  • Monitor the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Visualizing the Science

A clear understanding of the underlying biology and chemistry is crucial for effective drug design.

G PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP2 PIP2 PIP4K2A->PIP2 Product ATP ATP ATP->PIP4K2A PI3K PI3K PIP2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation 1,7-Naphthyridine\nInhibitor 1,7-Naphthyridine Inhibitor 1,7-Naphthyridine\nInhibitor->PIP4K2A Inhibition

Caption: Simplified PIP4K2A signaling pathway.

G 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation DEEM Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization High Temp. 1,7-Naphthyridine Core 1,7-Naphthyridine Core Cyclization->1,7-Naphthyridine Core

Caption: Synthetic scheme for the 1,7-naphthyridine core.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling and versatile starting point for the development of novel kinase inhibitors. Its demonstrated potency against the challenging lipid kinase target PIP4K2A highlights its potential to address targets that have been difficult to drug with more conventional scaffolds. While the quinoline and quinazoline scaffolds have a longer history and a greater number of approved drugs, the 1,7-naphthyridine core offers a distinct chemical space with the potential for novel intellectual property and improved selectivity profiles.

The successful validation of this scaffold will depend on a rigorous and systematic approach, as outlined in this guide. Careful attention to structure-activity relationships, optimization of ADME-Tox properties, and robust preclinical evaluation will be key to unlocking the full therapeutic potential of this promising molecular framework. As our understanding of kinase biology continues to evolve, so too will the opportunities for innovative scaffolds like this compound to make a meaningful impact on human health.

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A Comparative Analysis of Kinase Selectivity for 1,7-Naphthyridine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comprehensive comparative analysis of the kinase selectivity of prominent 1,7-naphthyridine-based inhibitors, offering researchers and drug development professionals critical insights into their therapeutic potential and off-target profiles. By presenting supporting experimental data and detailed methodologies, we aim to facilitate informed decisions in the selection and development of next-generation kinase inhibitors.

The Critical Role of Kinase Selectivity in Drug Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the paramount importance of thorough selectivity profiling. This guide will delve into the selectivity profiles of 1,7-naphthyridine inhibitors targeting key kinases implicated in disease: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), Casein Kinase 2 (CK2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).

Comparative Selectivity Profiles of 1,7-Naphthyridine Inhibitors

The following sections provide a detailed comparison of the selectivity of notable 1,7-naphthyridine inhibitors against their primary targets and the broader kinome. The data presented is compiled from peer-reviewed studies and highlights the diverse selectivity profiles achievable with this chemical scaffold.

High Selectivity for PIP4K2A: BAY-091 and BAY-297

Recent drug discovery efforts have identified BAY-091 and BAY-297 as potent and highly selective inhibitors of PIP4K2A, a lipid kinase involved in the synthesis of the signaling molecule phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1]. The selectivity of these compounds was extensively profiled against a panel of 373 kinases.

InhibitorPrimary TargetIC50 (nM) vs. Primary TargetKinase Panel SizeKey Off-Targets (% Inhibition @ 1µM)Reference
BAY-091 PIP4K2A1.3 (ADP-Glo, 10 µM ATP)373None >60%[1]
BAY-297 PIP4K2A13 (ADP-Glo, 10 µM ATP)373None >60%[1]

As the data indicates, both BAY-091 and BAY-297 exhibit exceptional selectivity for PIP4K2A, with no significant inhibition of over 370 other kinases at a concentration of 1 µM[1]. This high degree of selectivity makes them valuable tool compounds for elucidating the biological functions of PIP4K2A.

Exquisite Selectivity of SGC-CK2-2 for Casein Kinase 2

SGC-CK2-2 is a 1,7-naphthyridine-based chemical probe for Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a multitude of cellular processes and a target in oncology. Its selectivity has been rigorously characterized, demonstrating a remarkable window over other kinases.

InhibitorPrimary TargetIC50 (nM) vs. Primary TargetKinase Panel SizeKey Off-Targets (IC50, nM)Reference
SGC-CK2-2 CK2α3.0403HIPK2 (600)[2][3][4]

SGC-CK2-2 was profiled against 403 wild-type kinases and showed a selectivity score (S10) of 0.007 at 1 µM, meaning only 3 kinases were inhibited by more than 90%[2][3][4]. The closest off-target, HIPK2, is inhibited with a 200-fold lower potency, highlighting the exquisite selectivity of this compound[2][3].

1,7-Naphthyridine Derivatives Targeting p38 MAPK, FGFR, and EGFR

While highly selective inhibitors like those for PIP4K2A and CK2 are exemplars, the 1,7-naphthyridine scaffold has also yielded potent inhibitors for other important kinase families, albeit with varying degrees of selectivity.

FGFR: Novel 1,6- and 2,6-naphthyridine derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers[7][8]. For instance, compound A34 , a 1,6-naphthyridin-2(1H)-one derivative, showed high selectivity for FGFR4[7][9]. The supplementary information for this study provides detailed KINOMEscan data for compound A34[9].

EGFR: The 1,7-naphthyridine core has also been utilized to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy[10]. Studies have shown that 6-substituted-4-anilino[11][12]naphthyridine-3-carbonitriles can retain high potency against EGFR, while the isomeric 1,8-naphthyridine core is significantly less active[10]. However, detailed public data on the kinome-wide selectivity of these specific 1,7-naphthyridine EGFR inhibitors is limited.

Key Signaling Pathways Targeted by 1,7-Naphthyridine Inhibitors

Understanding the signaling context of the targeted kinase is crucial for interpreting the biological effects of an inhibitor. Below are simplified representations of the signaling pathways for PIP4K2A, p38 MAPK, FGFR, and EGFR, generated using the Graphviz DOT language.

PIP4K2A_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP45P2 PI(4,5)P2 PLC PLC PIP45P2->PLC AKT AKT Signaling PIP45P2->AKT PIP4K2A->PIP45P2 ATP to ADP IP3_DAG IP3 & DAG PLC->IP3_DAG caption PIP4K2A Signaling Pathway

Caption: Simplified PIP4K2A signaling pathway.

p38_MAPK_Pathway cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression caption p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway.

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Cell_Response Cellular Responses (Proliferation, Survival) RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response caption FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Cell_Response Cellular Responses (Proliferation, Survival) RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response caption EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway.

Experimental Protocols for Kinase Selectivity Profiling

The trustworthiness of selectivity data is intrinsically linked to the robustness of the experimental methods employed. Here, we detail the principles and a generalized workflow for three widely used kinase profiling assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This universal assay can be used for virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and, therefore, the kinase activity.

Workflow:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Kinase_Reaction Add_ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate1 3. Incubate Add_ADP_Glo_Reagent->Incubate1 Add_Kinase_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds luciferase/luciferin) Incubate1->Add_Kinase_Detection_Reagent Incubate2 5. Incubate Add_Kinase_Detection_Reagent->Incubate2 Read_Luminescence 6. Read Luminescence Incubate2->Read_Luminescence End End Read_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction: In a multiwell plate, combine the kinase, its substrate, ATP, and the test inhibitor in a suitable reaction buffer. Incubate at the optimal temperature for the kinase.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase, luciferin) for the luminescence reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the ATP and luminescence to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitor's potency.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity. It relies on the proximity of two fluorophores, a donor (Europium cryptate) and an acceptor (e.g., XL665), to generate a FRET signal.

Principle: A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Workflow:

HTRF_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Biotinylated Substrate - ATP - Inhibitor Start->Kinase_Reaction Add_Detection_Reagents 2. Add Detection Reagents: - Eu-Ab (anti-phospho) - SA-Acceptor Kinase_Reaction->Add_Detection_Reagents Incubate 3. Incubate Add_Detection_Reagents->Incubate Read_HTRF_Signal 4. Read HTRF Signal (Emission at two wavelengths) Incubate->Read_HTRF_Signal End End Read_HTRF_Signal->End

Caption: HTRF® Kinase Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction: In a multiwell plate, combine the kinase, a biotinylated substrate, ATP, and the test inhibitor in a suitable reaction buffer. Incubate at the optimal temperature for the kinase.

  • Detection: Add a mixture of the europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor fluorophore to each well. This step also typically contains EDTA to stop the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the kinase activity.

KINOMEscan™ (Competition Binding Assay)

KINOMEscan™ is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Workflow:

KINOMEscan_Workflow Start Start Incubation 1. Incubation: - DNA-tagged Kinase - Immobilized Ligand - Test Compound Start->Incubation Washing 2. Washing Step (Removes unbound components) Incubation->Washing Elution_Quantification 3. Elution & Quantification: - Elute bound kinase - Quantify DNA tag via qPCR Washing->Elution_Quantification Data_Analysis 4. Data Analysis: (% of control) Elution_Quantification->Data_Analysis End End Data_Analysis->End

Caption: KINOMEscan™ Workflow.

Step-by-Step Methodology:

  • Competition Binding: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand in a multiwell plate.

  • Washing: The plate is washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the kinase-DNA conjugate and measuring the amount of DNA using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Conclusion

The 1,7-naphthyridine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by compounds such as BAY-091, BAY-297, and SGC-CK2-2, exquisite selectivity can be achieved, yielding valuable chemical probes for target validation and potential therapeutic leads. For other kinase targets like p38, FGFR, and EGFR, while potent 1,7-naphthyridine-based inhibitors have been identified, a continued focus on comprehensive selectivity profiling is essential to fully understand their therapeutic window and potential off-target liabilities. The application of robust and standardized assay methodologies, as detailed in this guide, is fundamental to generating high-quality, reproducible data that can confidently guide drug discovery programs.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Domínguez, C., Lledó, R., G-Couto, E., Fernández, E., Puig, C., Casals, G., ... & Vidal, B. (2011). 1, 7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of medicinal chemistry, 54(22), 7899-7910. [Link]

  • Cisbio. (n.d.). HTRF® KinEASE™. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan®. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • SGC-Frankfurt. (n.d.). BAY-091: A Chemical Probe for PIP4K2A. [Link]

  • Structural Genomics Consortium. (n.d.). SGC-CK2-2 A chemical probe for CK2/CSNK2. [Link]

  • Wortmann, L., Bräuer, N., Holton, S. J., Irlbacher, H., Weiske, J., Lechner, C., ... & Lemos, C. (2021). Discovery and Characterization of the Potent and Highly Selective 1, 7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]

  • Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1, 6-Naphthyridin-2 (1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[11][12] and[11][13] naphthyridine-3-carbonitriles. Bioorganic & medicinal chemistry letters, 14(6), 1411-1416. [Link]

  • Davis-Gilbert, Z. W., Krämer, A., Dunford, J. E., Howell, S., Senbabaoglu, F., Wells, C. I., ... & Axtman, A. D. (2022). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]

  • Wortmann, L., Bräuer, N., Holton, S. J., Irlbacher, H., Weiske, J., Lechner, C., ... & Lemos, C. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]

  • The Chemical Probes Portal. SGC-CK2-2. [Link]

  • Lee, J. H., & Kim, J. H. (2024). Discovery of 2, 6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Domínguez, C., Lledó, R., G-Couto, E., Fernández, E., Puig, C., Casals, G., ... & Vidal, B. (2011). 1, 7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of medicinal chemistry, 54(22), 7899-7910. [Link]

  • Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1, 6-Naphthyridin-2 (1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • EUbOPEN. SGC-CK2-2: A Chemical Probe for CK2. [Link]

  • Structural Genomics Consortium. SGC-CK2-2 A chemical probe for CK2/CSNK2. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[11][12] and[11][13] naphthyridine-3-carbonitriles. Bioorganic & medicinal chemistry letters, 14(6), 1411-1416. [Link]

  • Lee, J. H., & Kim, J. H. (2024). Discovery of 2, 6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Domínguez, C., Lledó, R., G-Couto, E., Fernández, E., Puig, C., Casals, G., ... & Vidal, B. (2011). 1, 7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of medicinal chemistry, 54(22), 7899-7910. [Link]

  • Structural Genomics Consortium. SGC-CK2-2 A chemical probe for CK2/CSNK2. [Link]

  • Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1, 6-Naphthyridin-2 (1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[11][12] and[11][13] naphthyridine-3-carbonitriles. Bioorganic & medicinal chemistry letters, 14(6), 1411-1416. [Link]

  • Davis-Gilbert, Z. W., Krämer, A., Dunford, J. E., Howell, S., Senbabaoglu, F., Wells, C. I., ... & Axtman, A. D. (2022). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]

  • Wortmann, L., Bräuer, N., Holton, S. J., Irlbacher, H., Weiske, J., Lechner, C., ... & Lemos, C. (2021). Discovery and Characterization of the Potent and Highly Selective 1, 7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]

  • The Chemical Probes Portal. SGC-CK2-2. [Link]

  • Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1, 6-Naphthyridin-2 (1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[11][12] and[11][13] naphthyridine-3-carbonitriles. Bioorganic & medicinal chemistry letters, 14(6), 1411-1416. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[11][12] and[11][13] naphthyridine-3-carbonitriles. Bioorganic & medicinal chemistry letters, 14(6), 1411-1416. [Link]

  • Lee, J. H., & Kim, J. H. (2024). Discovery of 2, 6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Lee, J. H., & Kim, J. H. (2024). Discovery of 2, 6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

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The Art of Selectivity: A Comparative Guide to the Cross-Reactivity of 1,7-Naphthyridine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the 1,7-naphthyridine core scaffold has emerged as a privileged structure. Its rigid, planar nature and hydrogen bonding capabilities make it an attractive starting point for potent enzyme inhibitors. However, as with any therapeutic candidate, particularly those targeting the highly conserved ATP-binding pocket of kinases, understanding the selectivity and cross-reactivity profile is paramount to mitigating off-target toxicities and ensuring clinical success.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of 1,7-naphthyridine-3-carboxylic acid analogs, with a primary focus on a well-characterized series of inhibitors targeting Phosphatidylinositol-5-Phosphate 4-Kinase 2A (PIP4K2A). We will dissect the experimental data that underpins our understanding of their selectivity, detail the methodologies used to generate this data, and provide insights into the structural determinants of their on- and off-target activities.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases that share a structurally related ATP-binding site. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving the desired selectivity for a single kinase target. Unintended inhibition of other kinases, or "off-target" effects, can lead to a range of adverse events in a clinical setting.[1] Conversely, a well-defined polypharmacology, where an inhibitor intentionally engages multiple, disease-relevant targets, can offer enhanced therapeutic efficacy. Therefore, a comprehensive and early assessment of an inhibitor's cross-reactivity is not merely a regulatory hurdle but a critical step in understanding its biological activity and therapeutic potential.[2]

Case Study: The High Selectivity of PIP4K2A Inhibitors BAY-091 and BAY-297

A landmark study in the exploration of the 1,7-naphthyridine scaffold is the development of BAY-091 and BAY-297, potent inhibitors of the lipid kinase PIP4K2A.[3][4] These compounds, derived from a this compound core, serve as an excellent case study in achieving remarkable kinase selectivity through meticulous structure-based design.

To ascertain the kinase selectivity of these analogs, a comprehensive profiling was conducted against a large panel of kinases. This is a standard and essential step in the characterization of any new kinase inhibitor.

Comparative Kinase Inhibition Profile

The selectivity of BAY-091 and BAY-297 was assessed using a commercial panel of 373 kinases at a concentration of 1 µM.[3] The results demonstrated an exceptional selectivity profile for both compounds.

CompoundPrimary TargetPrimary Target IC₅₀ (ADP-Glo, low ATP)Off-Target Inhibition (>60% at 1 µM)
BAY-091 PIP4K2A<13 nMNone
BAY-297 PIP4K2A13 nMNone

Table 1: Kinase Selectivity Profile of 1,7-Naphthyridine Analogs BAY-091 and BAY-297.[3]

The data unequivocally shows that neither BAY-091 nor BAY-297 significantly inhibited any of the other 372 kinases in the panel at a high concentration, underscoring their exquisite selectivity for PIP4K2A.[3] This level of selectivity is a significant achievement and highlights the potential of the 1,7-naphthyridine scaffold to generate highly targeted inhibitors.

The Influence of Isomeric Scaffolds on Selectivity

The arrangement of nitrogen atoms within the naphthyridine core can have a profound impact on the inhibitor's binding mode and, consequently, its selectivity profile. For instance, analogs based on the 1,5-naphthyridine and 1,8-naphthyridine scaffolds have been developed as inhibitors of Casein Kinase 2 (CK2) and have also been profiled for cross-reactivity.[5][6][7]

One such 1,5-naphthyridine-based inhibitor demonstrated potent, low nanomolar inhibition of CK2α but also showed significant activity against other kinases like HIPK2.[5] Similarly, some 1,8-naphthyridine derivatives targeting CK2 have shown off-target effects on other members of the CMGC kinase family, such as DYRK and HIPK kinases.[6][7] In contrast, the 1,7-naphthyridine core of BAY-091 and BAY-297, with its specific hydrogen bond acceptor and donor pattern, appears to be particularly well-suited for selective interaction with the hinge region and other key residues within the ATP-binding pocket of PIP4K2A.[3]

Experimental Methodologies for Assessing Cross-Reactivity

A robust evaluation of inhibitor cross-reactivity relies on a suite of complementary biochemical and cell-based assays. The data presented for the 1,7-naphthyridine analogs was generated using state-of-the-art techniques that are foundational to modern drug discovery.

Biochemical Kinase Profiling

Biochemical assays are the first line of assessment for inhibitor selectivity. They measure the direct interaction of a compound with a purified kinase enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates greater inhibition of the kinase.

  • Kinase Reaction: The kinase, its substrate (in the case of PIP4K2A, the lipid substrate PI5P), and ATP are incubated with the test compound (e.g., BAY-091) in a multi-well plate.[3]

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is then added, which contains the enzyme Ultra-Glo™ Luciferase and its substrate. This enzyme uses the newly formed ADP to produce light.

  • Luminescence Detection: The luminescence signal is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC₅₀ values are determined by fitting the data to a dose-response curve.

Cellular Target Engagement

While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that the inhibitor can bind to its intended target in a complex cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[3][8]

  • Cell Treatment: Intact cells are treated with the test compound (e.g., BAY-091) or a vehicle control.

  • Heating: The treated cells are heated at various temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein (e.g., PIP4K2A) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[3]

The successful application of CETSA was used to confirm that BAY-091 and BAY-297 engage with PIP4K2A within the cell.[3]

Visualizing the Cross-Reactivity Assessment Workflow

The process of evaluating the cross-reactivity of a novel inhibitor follows a logical and stepwise progression, from initial high-throughput screening to in-depth cellular analysis.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation HTS High-Throughput Screen (HTS) (e.g., ADP-Glo) IC50 IC50 Determination on Primary Target HTS->IC50 Hit Confirmation KinomeScan Broad Kinome Panel Screen (e.g., 373 kinases @ 1µM) IC50->KinomeScan Lead Compound Selection CETSA Cellular Target Engagement (CETSA) IC50->CETSA Cellular Validation Selectivity_Score Selectivity Score Calculation KinomeScan->Selectivity_Score Quantitative Data SAR Structure-Activity Relationship (SAR) for Selectivity KinomeScan->SAR Cellular_Assay Cell-Based Functional Assays (e.g., Proliferation) CETSA->Cellular_Assay Selectivity_Score->SAR

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Conclusion and Future Directions

The detailed investigation into this compound analogs like BAY-091 and BAY-297 provides a compelling blueprint for the development of highly selective kinase inhibitors. The key takeaways for researchers in this field are:

  • Scaffold Matters: The 1,7-naphthyridine core appears to be a highly promising scaffold for achieving kinase selectivity, as evidenced by the clean profile of the PIP4K2A inhibitors.

  • Comprehensive Profiling is Non-Negotiable: A broad, multi-kinase panel screen is the gold standard for defining the selectivity of a new inhibitor.

  • Cellular Confirmation is Crucial: Verifying target engagement in a physiological context using techniques like CETSA is essential to bridge the gap between biochemical potency and cellular activity.

As the field of kinase drug discovery continues to evolve, the focus will undoubtedly remain on designing molecules with precisely tailored selectivity profiles. The insights gained from the successful development of these 1,7-naphthyridine analogs will be invaluable in guiding the next generation of targeted therapies, ultimately leading to safer and more effective medicines.

References

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PubMed. [Link]

  • Girmay, A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13, 3144-3161. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]

  • Structural Genomics Consortium. (2021). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1215-1224. [Link]

  • ResearchGate. (2021). Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate. [Link]

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A Technical Guide to Benchmarking Novel 1,7-Naphthyridine Derivatives as p38 MAPK Inhibitors for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new 1,7-naphthyridine derivatives against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator in cancer progression. By providing detailed experimental protocols, comparative data analysis, and a deep dive into the underlying scientific principles, this document serves as a practical resource for the evaluation of this promising class of compounds.

The Scientific Imperative: Targeting p38 MAPK in Oncology with 1,7-Naphthyridine Scaffolds

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Recent research has highlighted its potential in the development of potent and selective kinase inhibitors.[2] One of the most compelling targets in this domain is the p38 MAPK signaling pathway.

The p38 MAPK cascade is a key transducer of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3] This pathway plays a dual role in cancer, capable of both tumor suppression and promotion depending on the cellular context.[4][5] Its involvement in critical processes such as cell proliferation, apoptosis, and invasion makes it a strategic target for therapeutic intervention.[6] Several 1,7-naphthyridine derivatives have been identified as potent inhibitors of key kinases, including p38 MAP kinase, underscoring the therapeutic potential of this chemical class.[1][7]

This guide will delineate a systematic approach to evaluate novel 1,7-naphthyridine compounds, using well-characterized, commercially available p38 MAPK inhibitors as benchmarks. This comparative analysis is crucial for understanding the relative potency and potential advantages of new chemical entities.

Benchmarking Against the Gold Standards: Known p38 MAPK Inhibitors

A critical aspect of preclinical drug discovery is the rigorous comparison of novel compounds against established inhibitors. For the p38 MAPK pathway, several potent and selective inhibitors are commercially available and serve as excellent benchmarks.

InhibitorTarget(s)IC50 (nM)Reference(s)
SB 203580 p38α/SAPK2a, p38β2/SAPK2b50, 500[8][9]
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38, 65, 200, 520[10][11]
TAK-715 p38α, p38β7.1, 200[12]

These inhibitors, with their well-documented potencies, provide a robust baseline for assessing the efficacy of new 1,7-naphthyridine derivatives.

Experimental Validation: A Two-Pronged Approach

To comprehensively evaluate the potential of new 1,7-naphthyridine derivatives, a dual-assay strategy is recommended, assessing both cellular cytotoxicity and direct enzyme inhibition.

Cellular Viability Assessment: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan Crystals incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: A streamlined workflow for determining the cytotoxicity of 1,7-naphthyridine derivatives.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of the new 1,7-naphthyridine derivatives and benchmark inhibitors (SB 203580, BIRB 796, TAK-715) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Direct Enzyme Inhibition: ADP-Glo™ Kinase Assay

To ascertain whether the observed cytotoxicity is a direct result of p38 MAPK inhibition, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Experimental Workflow: ADP-Glo™ p38 Kinase Assay

ADP_Glo_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout & Analysis reagent_prep 1. Prepare Kinase, Substrate, ATP, and Inhibitors add_reagents 2. Add Reagents to 384-well Plate reagent_prep->add_reagents incubate_reaction 3. Incubate at Room Temperature (60 min) add_reagents->incubate_reaction add_adpglo 4. Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo 5. Incubate (40 min) add_adpglo->incubate_adpglo add_kinase_detection 6. Add Kinase Detection Reagent incubate_adpglo->add_kinase_detection incubate_detection 7. Incubate (30 min) add_kinase_detection->incubate_detection measure_luminescence 8. Measure Luminescence incubate_detection->measure_luminescence calculate_ic50 9. Calculate % Inhibition and IC50 measure_luminescence->calculate_ic50

Caption: A step-by-step workflow for the ADP-Glo™ p38 kinase inhibition assay.

Detailed Protocol: ADP-Glo™ p38 Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human p38α kinase in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., ATF2) and ATP in the reaction buffer.

    • Prepare serial dilutions of the new 1,7-naphthyridine derivatives and benchmark inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 5 µL of the p38α kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Molecular Battleground: The p38 MAPK Signaling Pathway

Understanding the context in which these new inhibitors operate is paramount. The p38 MAPK signaling pathway is a complex network of protein interactions that ultimately dictates cellular fate.

p38 MAPK Signaling Pathway in Cancer

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1) map3k MAP3Ks (e.g., ASK1, TAK1) stimuli->map3k activate map2k MAP2Ks (MKK3, MKK6) map3k->map2k phosphorylate p38 p38 MAPK (α, β, γ, δ) map2k->p38 phosphorylate kinases Kinases (e.g., MAPKAPK2/3) p38->kinases phosphorylate transcription_factors Transcription Factors (e.g., ATF2, p53, MEF2C) p38->transcription_factors phosphorylate cellular_responses Cellular Responses: - Apoptosis - Cell Cycle Arrest - Inflammation - Invasion kinases->cellular_responses transcription_factors->cellular_responses

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1,7-Naphthyridine-3-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is understanding the correlation between a drug's performance in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo). This guide provides a detailed examination of the in vitro and in vivo correlation (IVIVC) for derivatives of 1,7-Naphthyridine-3-carboxylic acid, a scaffold of significant interest for its diverse biological activities, including potent antimicrobial and anticancer properties.

The Significance of In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is the cornerstone of efficient drug development. It allows researchers to predict the in vivo efficacy of a compound based on its in vitro characteristics, thereby reducing the reliance on extensive and costly animal testing. For the this compound class of compounds, which often target fundamental cellular processes like DNA replication, establishing a robust IVIVC is paramount for optimizing lead compounds and accelerating their path to clinical trials.

The core principle of IVIVC for these compounds revolves around the relationship between their concentration at the target site and the resulting pharmacological effect. This is influenced by a multitude of factors including absorption, distribution, metabolism, and excretion (ADME) – the very parameters that differentiate a simple lab experiment from the dynamic environment of a living system.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core is a key structural motif found in a variety of biologically active compounds. Its planar, bicyclic nature allows for interactions with biological targets such as DNA gyrase and topoisomerase enzymes, making it a valuable scaffold in the design of anti-infective and anti-cancer agents.[1][2] The therapeutic potential of derivatives is significantly influenced by the substituents at various positions on the naphthyridine ring system.

Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy

The translation of potent in vitro activity to successful in vivo outcomes for this compound derivatives is not always linear. Several factors can lead to discrepancies, highlighting the importance of a multi-faceted evaluation approach.

Antimicrobial Activity: A Case Study in Structure-Activity Relationships

The antimicrobial activity of naphthyridine derivatives, including the 1,7-isomer, is a well-studied area. These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4]

  • In Vitro Metrics: The primary in vitro metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism. For many 1,7-naphthyridine derivatives, MIC values against a range of Gram-positive and Gram-negative bacteria have been determined.[5][6]

  • In Vivo Models: The efficacy of these compounds in vivo is typically assessed in animal models of infection, such as murine systemic or localized infection models. The key endpoint is often the 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from mortality or to achieve a significant reduction in bacterial burden.

Table 1: Illustrative Comparison of In Vitro and In Vivo Antibacterial Activity of Naphthyridine Derivatives

Compound ClassTarget OrganismIn Vitro Activity (MIC)In Vivo Efficacy (Animal Model)Key Observations & Correlation
Fluoro-substituted 1,8-NaphthyridinesStaphylococcus aureusLow µg/mL rangeSignificant protection in murine infection modelsGenerally good correlation, with potency influenced by substitutions at the C-7 position.[7][8]
1,7-Naphthyridine HydrazonesStaphylococcus aureusVariable, some with potent activityNot always directly correlated with MICThe hydrazone linker and terminal aryl substituents significantly impact antibacterial potency.[1]
Nalidixic Acid AnalogsGram-negative bacteriaModerate to high µg/mLEffective in urinary tract infection modelsDemonstrates that even with moderate in vitro potency, favorable pharmacokinetics can lead to in vivo success in specific indications.[3][4][9]

Causality Behind Discrepancies:

  • Pharmacokinetics (PK): A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of infection. For instance, high protein binding can reduce the concentration of free, active drug.[10]

  • Toxicity: A compound may be highly effective against a pathogen but also exhibit toxicity to the host organism at therapeutic concentrations.

  • Metabolic Stability: The parent compound may be rapidly metabolized into inactive forms in the liver or other tissues.[10]

Anticancer Activity: Targeting Cellular Proliferation

Certain this compound derivatives have shown promise as anticancer agents, often by inhibiting topoisomerases or other cellular proliferation pathways.[11][12][13]

  • In Vitro Metrics: The half-maximal inhibitory concentration (IC₅₀) is the standard in vitro measure of a compound's ability to inhibit a specific biological or biochemical function, such as cancer cell growth.

  • In Vivo Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of these compounds. Tumor growth inhibition is the primary endpoint.

Table 2: Illustrative Comparison of In Vitro and In Vivo Anticancer Activity of Naphthyridine Derivatives

Compound ClassCancer Cell LineIn Vitro Activity (IC₅₀)In Vivo Efficacy (Xenograft Model)Key Observations & Correlation
7-substituted 1-(2-thiazolyl)-1,8-naphthyridinesMurine and Human Tumor Cell LinesPotent cytotoxic activityGood antitumor activity in mouse leukemia modelsThe 7-(3-aminopyrrolidinyl) derivatives showed strong correlation between in vitro cytotoxicity and in vivo efficacy.[11][12]
C-3 Modified 1,8-Naphthyridine-3-CarboxamidesVarious Cancer Cell LinesExcellent in vitro cytotoxicityGood in vivo antitumor activity in tumor-bearing miceA logical screening process incorporating PK/PD properties led to the identification of a lead compound with good IVIVC.[10]

The Role of Formulation:

The formulation of a drug can dramatically impact its in vivo performance. For poorly soluble 1,7-naphthyridine derivatives, nanoformulations have been explored to enhance their bioavailability and, consequently, their in vivo efficacy.[14]

Experimental Protocols: A Guide to Establishing IVIVC

To rigorously assess the IVIVC of a novel this compound derivative, a series of well-defined in vitro and in vivo experiments are necessary.

Part 1: In Vitro Characterization

1.1. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of relevant bacterial strains.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: Prepare a series of two-fold dilutions of the 1,7-naphthyridine derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

1.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC₅₀ of a compound against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,7-naphthyridine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[13]

Part 2: In Vivo Evaluation

2.1. Murine Systemic Infection Model (for Antimicrobial Activity)

This model assesses the ability of a compound to protect mice from a lethal bacterial infection.

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.

  • Infection: Infect mice intraperitoneally with a lethal dose of the target bacterium.

  • Compound Administration: Administer the 1,7-naphthyridine derivative at various doses via a relevant route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.

  • Monitoring: Monitor the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

  • ED₅₀ Determination: Calculate the ED₅₀, the dose that protects 50% of the mice from death.

2.2. Xenograft Tumor Model (for Anticancer Activity)

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Treatment: Randomize the mice into treatment and control groups. Administer the 1,7-naphthyridine derivative according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for the treated groups compared to the control group.

Visualizing the Workflow: From Lab Bench to Preclinical Model

The following diagrams illustrate the logical flow of experiments for establishing the IVIVC of this compound derivatives.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_correlation IVIVC Analysis invitro_start Novel 1,7-Naphthyridine Derivative Synthesis mic_assay Antimicrobial Susceptibility (MIC Determination) invitro_start->mic_assay cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) invitro_start->cytotoxicity_assay adme_assays In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) invitro_start->adme_assays invivo_start Promising Candidates from In Vitro Screening mic_assay->invivo_start Potent MIC cytotoxicity_assay->invivo_start Low IC50 adme_assays->invivo_start Favorable Profile pk_studies Pharmacokinetic Studies (Animal Models) invivo_start->pk_studies infection_model Efficacy in Infection Models (ED50 Determination) pk_studies->infection_model xenograft_model Efficacy in Xenograft Models (Tumor Growth Inhibition) pk_studies->xenograft_model correlation_analysis Correlation of In Vitro Data with In Vivo Outcomes infection_model->correlation_analysis xenograft_model->correlation_analysis sar_development Structure-Activity Relationship (SAR) Refinement correlation_analysis->sar_development lead_optimization Lead Compound Optimization sar_development->lead_optimization

Caption: Workflow for establishing IVIVC.

Conclusion: A Pathway to Predictive Drug Development

The successful development of novel therapeutics based on the this compound scaffold hinges on a thorough understanding of their in vitro and in vivo properties. A strong IVIVC is not merely an academic exercise; it is a critical tool that enables researchers to make informed decisions, optimize lead candidates, and ultimately, increase the probability of clinical success. By integrating comprehensive in vitro characterization with well-designed in vivo models, the scientific community can unlock the full therapeutic potential of this versatile chemical class.

References

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  • Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed. (1992). Journal of Medicinal Chemistry, 35(3), 518–525. [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed. (2004). Journal of Medicinal Chemistry, 47(8), 2097–2109. [Link]

  • Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids | CoLab. (n.d.).
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  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). Molecules, 26(11), 3333. [Link]

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  • Quinolone antibiotics - PMC - PubMed Central - NIH. (n.d.). MedChemComm, 8(10), 1668–1678. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). [Link]

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  • Quinolone antibiotic - Wikipedia. (n.d.). [Link]

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  • Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine - PMC - NIH. (2018). Nanoscale Research Letters, 13(1), 310. [Link]

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  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed. (2015). Journal of Medicinal Chemistry, 58(17), 6747–6752. [Link]

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The Naphthyridine Isomers: A Head-to-Head Comparison of 1,7- and 1,5-Naphthyridine Cores for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. Among the privileged heterocyclic structures, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, have garnered significant attention for their versatile biological activities. This guide provides an in-depth, head-to-head comparison of two prominent isomers: 1,7-naphthyridine and 1,5-naphthyridine.

This analysis will delve into their distinct physicochemical properties, reactivity profiles, and demonstrated applications in medicinal chemistry, supported by experimental data. By understanding the nuanced differences between these two cores, researchers can make more informed decisions in the design and synthesis of novel drug candidates.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the position of one nitrogen atom between the 1,7- and 1,5-naphthyridine scaffolds imparts significant differences in their electronic distribution, hydrogen bonding capabilities, and overall molecular geometry. These differences, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

Property1,7-Naphthyridine1,5-NaphthyridineReference(s)
Molecular Formula C₈H₆N₂C₈H₆N₂N/A
Molecular Weight 130.15 g/mol 130.15 g/mol N/A
Melting Point 61-64 °C57-60 °C[1]
logP (Octanol/Water) 1.11.2[1]
Dipole Moment ~2.5 D~1.9 D

The distinct nitrogen arrangement in 1,7-naphthyridine results in a more polarized structure, as reflected in its higher dipole moment. This can influence its solubility and interactions with biological targets. In contrast, the more symmetric 1,5-isomer has a slightly lower dipole moment.

Reactivity and Synthesis: Navigating Chemical Space

The electronic nature of both naphthyridine cores is characterized by π-deficiency due to the presence of the electronegative nitrogen atoms. This renders them generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. However, the specific positions of the nitrogen atoms create distinct reactivity patterns.

1,7-Naphthyridine: The nitrogen atoms at positions 1 and 7 activate the C2, C4, C5, and C8 positions for nucleophilic substitution. This isomer is often synthesized through strategies involving the cyclization of appropriately substituted pyridines.[2][3][4]

1,5-Naphthyridine: The nitrogens at positions 1 and 5 activate the C2, C4, C6, and C8 positions. Classic synthetic routes to the 1,5-naphthyridine core include the Skraup and Friedländer reactions, starting from 3-aminopyridine derivatives.[5][6]

The choice of synthetic strategy is a crucial consideration, with various methods offering different levels of efficiency and substituent tolerance.[2][5]

Applications in Medicinal Chemistry: A Comparative Look at Biological Activity

Both 1,7- and 1,5-naphthyridine cores have served as the foundation for a multitude of biologically active compounds, particularly in the realm of kinase inhibition. However, the distinct spatial arrangement of their nitrogen atoms allows for differential interactions with the ATP-binding pockets of kinases, leading to variations in potency and selectivity.

Kinase Inhibitory Activity

Derivatives of both scaffolds have been successfully developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

1,7-Naphthyridine Derivatives: This scaffold has proven particularly fruitful in the development of inhibitors for p38 MAP kinase and PIP4K2A.[7][8][9][10] For instance, 1,7-naphthyridine 1-oxides have demonstrated high potency and selectivity for p38α MAP kinase.[7][9] Furthermore, compounds like BAY-091 and BAY-297, based on the 1,7-naphthyridine core, are highly selective inhibitors of the lipid kinase PIP4K2A.[8][11][12]

1,5-Naphthyridine Derivatives: The 1,5-naphthyridine core has been extensively utilized in the design of inhibitors for a broad range of kinases, including the fibroblast growth factor receptor (FGFR) family, ALK5, and Casein Kinase 2 (CK2).[13][14] Notably, novel 1,5-naphthyridine-based chemical series have shown nanomolar affinity for FGFR1, 2, 3, and 4.[14]

Table 2: Comparative Kinase Inhibitory Activity

ScaffoldTarget Kinase(s)Example Compound(s)IC₅₀/KᵢReference(s)
1,7-Naphthyridine p38α MAP KinaseNaphthyridine 1-oxide derivative<10 nM[11]
PIP4K2ABAY-0912.9 nM[11][12]
PIP4K2ABAY-2971.8 nM[11]
c-MetCompound 26c8.7 nM[11]
FGFR1, 2, 3, 4Naphthyridine derivative<10 nM[11][14]
1,5-Naphthyridine ALK5Aminothiazole & Pyrazole Derivatives4 - 6 nM[13]
FGFR1, 2, 3, 4Novel Naphthyridine SeriesNanomolar affinity[13][14]
Casein Kinase 2 (CK2)CX-4945 (Silmitasertib)Kᵢ = 0.38 nM[13]
Other Biological Activities

Beyond kinase inhibition, both scaffolds have been explored for a variety of other therapeutic applications.

  • 1,7-Naphthyridine derivatives have shown potential as anticancer and anti-inflammatory agents.[15] For example, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, exhibits antiproliferative activity against colon cancer cells by inhibiting the Wnt signaling pathway.[16]

  • 1,5-Naphthyridine derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[5][17] Naturally occurring 1,5-naphthyridines, such as canthinone-type alkaloids, have shown immunomodulatory and anticancer effects.[16][18]

Experimental Protocols

To provide a practical context for the comparison of these two cores, the following are generalized, step-by-step methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of a 1,7-Naphthyridine Derivative via Microwave-Assisted Cyclization

This protocol describes a general method for the synthesis of a 1,7-naphthyridine derivative from 2-cyano-3-pyridylacetonitrile, adapted from a microwave-promoted, environmentally benign method.[2]

Step 1: Reaction Setup

  • In a microwave-safe vessel, combine 2-cyano-3-pyridylacetonitrile (1 equivalent) and a suitable cyclization partner (e.g., an enaminone or a β-ketoester, 1.1 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine or potassium carbonate) and a high-boiling point solvent (e.g., ethanol or dimethylformamide).

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,7-naphthyridine derivative.

Protocol 2: Synthesis of a 1,5-Naphthyridine Derivative via Skraup Reaction

This protocol outlines a classical Skraup synthesis for the preparation of a 1,5-naphthyridine derivative from a substituted 3-aminopyridine.[5]

Step 1: Reaction Setup

  • To a flask equipped with a reflux condenser and a mechanical stirrer, add the substituted 3-aminopyridine (1 equivalent).

  • Carefully add glycerol (3-4 equivalents) and a dehydrating agent (e.g., concentrated sulfuric acid).

  • Add an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine).

Step 2: Heating and Reaction

  • Heat the reaction mixture cautiously to initiate the exothermic reaction.

  • Once the reaction begins, control the temperature to maintain a steady reflux (typically 130-160 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the 1,5-naphthyridine derivative.

Visualizing the Scaffolds and Synthetic Pathways

To better illustrate the structural differences and synthetic approaches, the following diagrams are provided.

G cluster_17 1,7-Naphthyridine Core cluster_15 1,5-Naphthyridine Core N17 N17 N15 N15

Caption: Chemical structures of 1,7-naphthyridine and 1,5-naphthyridine cores.

G cluster_17 1,7-Naphthyridine Synthesis cluster_15 1,5-Naphthyridine Synthesis A Substituted Pyridine C 1,7-Naphthyridine Derivative A->C Cyclization B Cyclization Precursor B->C D 3-Aminopyridine F 1,5-Naphthyridine Derivative D->F Skraup Reaction E Glycerol E->F

Caption: Generalized synthetic pathways for 1,7- and 1,5-naphthyridine derivatives.

Conclusion: Making the Right Choice for Your Research

Both 1,7- and 1,5-naphthyridine cores offer a wealth of opportunities for the development of novel therapeutics. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic target and desired physicochemical properties.

  • The 1,7-naphthyridine scaffold, with its distinct electronic properties, has shown particular promise in the development of highly selective kinase inhibitors.

  • The 1,5-naphthyridine core, with its well-established synthetic routes and broad range of biological activities, remains a versatile and valuable platform for drug discovery.

By carefully considering the comparative data presented in this guide, researchers can better navigate the chemical space of naphthyridine isomers and accelerate the discovery of new and effective medicines.

References

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available at: [Link]

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  • Alonso, A., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. Available at: [Link]

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A Comparative Analysis of 1,7-Naphthyridine-3-Carboxylic Acid Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a heterocyclic aromatic structure, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its unique electronic properties and rigid, planar geometry allow for diverse substitutions, leading to a wide array of pharmacological activities. While 1,7-Naphthyridine-3-carboxylic acid itself is primarily a foundational building block, its derivatives have shown considerable promise across multiple therapeutic areas, including oncology, inflammatory diseases, and respiratory conditions. This guide provides a comprehensive evaluation of the therapeutic potential of these derivatives, juxtaposed with current standard-of-care treatments, supported by preclinical data and detailed experimental methodologies.

Oncology: Targeting Aberrant Wnt Signaling in Colorectal Cancer

Colorectal cancer (CRC) is a leading cause of cancer-related mortality, with a significant portion of cases driven by mutations in the Wnt signaling pathway.[1] This pathway, crucial for embryonic development and adult tissue homeostasis, becomes hijacked in cancer to promote uncontrolled cell proliferation. Consequently, inhibitors of the Wnt pathway are a highly sought-after class of oncology drugs.

Mechanism of Action: A Novel Wnt Pathway Inhibitor

One of the most promising 1,7-naphthyridine derivatives in oncology is Bisleuconothine A, a naturally occurring alkaloid.[2][3] Its anticancer activity stems from its ability to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancers like colorectal cancer.[4] The diagram below illustrates the canonical Wnt signaling pathway and the proposed point of intervention by Bisleuconothine A.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Bisleuconothine_A Bisleuconothine A Bisleuconothine_A->Destruction_Complex Stabilizes Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Promotes Transcription

Caption: Canonical Wnt Signaling Pathway and the Action of Bisleuconothine A.

Head-to-Head: Bisleuconothine A vs. Standard Chemotherapy

The current standard of care for metastatic colorectal cancer often involves a combination chemotherapy regimen known as FOLFOX (folinic acid, fluorouracil, and oxaliplatin).[5][6][7][8] To objectively compare the preclinical efficacy of Bisleuconothine A with this established treatment, we can examine their respective cytotoxic effects on various colorectal cancer cell lines.

Compound/RegimenHCT116 (IC₅₀, µM)SW480 (IC₅₀, µM)HT29 (IC₅₀, µM)SW620 (IC₅₀, µM)
Bisleuconothine A 2.74 ± 0.22[2]3.18 ± 0.08[2]1.09 ± 0.06[2]3.05 ± 0.17[2]
5-Fluorouracil (5-FU) ~4-10[9][10]--4[9]
Oxaliplatin ~0.3[9]--0.1[9]
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] Lower values indicate higher potency. Data for 5-FU and Oxaliplatin can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h (cell adherence) Start->Incubate1 Treat Add varying concentrations of 1,7-naphthyridine derivative or standard drug Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at ~570 nm with a plate reader Solubilize->Read Analyze Calculate IC₅₀ values Read->Analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivative and the comparator drug (e.g., 5-FU, oxaliplatin). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Inflammatory Diseases: Modulating the Inflammatory Cascade

Chronic inflammatory diseases, such as rheumatoid arthritis, represent a significant healthcare burden. The mainstay of treatment often involves non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5][12][13] Certain 1,7-naphthyridine derivatives have demonstrated anti-inflammatory properties, suggesting a potential alternative therapeutic strategy.

Mechanism of Action: Beyond COX Inhibition

While the precise anti-inflammatory mechanism of many 1,7-naphthyridine derivatives is still under investigation, it is believed to differ from that of traditional NSAIDs. Some evidence points towards the modulation of pro-inflammatory signaling pathways, such as NF-κB. This could offer a different approach to controlling inflammation, potentially with a different side-effect profile compared to COX inhibitors.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_response Inflammatory Response Stimulus Stimulus Receptor Toll-like Receptor Stimulus->Receptor NFkB_Pathway NF-κB Signaling Cascade Receptor->NFkB_Pathway COX2_Pathway Arachidonic Acid Receptor->COX2_Pathway Inflammation Inflammation NFkB_Pathway->Inflammation Pro-inflammatory Cytokine Production COX2 COX-2 COX2_Pathway->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->NFkB_Pathway Inhibits NSAID NSAID (e.g., Celecoxib) NSAID->COX2 Inhibits

Caption: Simplified inflammatory pathways and points of intervention for NSAIDs and 1,7-naphthyridine derivatives.

Head-to-Head: 1,7-Naphthyridine Derivatives vs. NSAIDs

A direct preclinical comparison can be made by evaluating the inhibitory activity of these compounds against key inflammatory targets and their efficacy in animal models of inflammation.

CompoundTargetIC₅₀
Celecoxib COX-240 nM[14]
1,7-Naphthyridine Derivative (Hypothetical) NF-κB PathwayData to be determined

Experimental Protocol: Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to study intestinal inflammation and evaluate the efficacy of anti-inflammatory agents.

  • Induction of Colitis: Administer 2-5% DSS in the drinking water of mice for 5-7 days to induce acute colitis.

  • Treatment: Orally administer the 1,7-naphthyridine derivative or a standard NSAID (e.g., celecoxib) daily, starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons. Measure the colon length (shortening is a sign of inflammation) and collect tissue for histological analysis to assess the degree of inflammation and tissue damage.

Chronic Obstructive Pulmonary Disease (COPD): Targeting Phosphodiesterase 4

COPD is a progressive lung disease characterized by airflow limitation and inflammation. Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a molecule that suppresses inflammatory activity. Therefore, PDE4 inhibitors are an attractive therapeutic target for COPD.

Mechanism of Action: A Novel PDE4 Inhibitor

The 1,7-naphthyridine scaffold has been successfully utilized to develop potent and selective PDE4 inhibitors. One such example is 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid.[15][16] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the release of inflammatory mediators from key inflammatory cells involved in COPD.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammatory_Mediators Release of Inflammatory Mediators PKA->Inflammatory_Mediators Inhibits Naphthyridine_PDE4i 1,7-Naphthyridine PDE4 Inhibitor Naphthyridine_PDE4i->PDE4 Inhibits

Caption: Mechanism of action of 1,7-naphthyridine-based PDE4 inhibitors.

Head-to-Head: 1,7-Naphthyridine PDE4i vs. Roflumilast

Roflumilast is an established oral PDE4 inhibitor approved for the treatment of severe COPD.[17][18][19][20][21] A preclinical comparison of a novel 1,7-naphthyridine-based PDE4 inhibitor with roflumilast would focus on their relative potencies.

CompoundTargetIC₅₀ (nM)
4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid PDE4Data to be determined
Roflumilast PDE4B20.2[17]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice

This model is used to mimic the inflammatory component of COPD and to evaluate the efficacy of anti-inflammatory drugs.

  • Induction of Inflammation: Administer LPS intranasally or intratracheally to mice to induce an influx of inflammatory cells, particularly neutrophils, into the lungs.

  • Treatment: Orally administer the 1,7-naphthyridine PDE4 inhibitor or roflumilast prior to or shortly after LPS challenge.

  • Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours) after LPS administration, perform a BAL to collect fluid from the lungs.

  • Cell Analysis: Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils and other inflammatory cells.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using an enzyme-linked immunosorbent assay (ELISA).

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of therapeutic agents with potential applications in oncology, inflammatory diseases, and respiratory conditions. Preclinical data for select derivatives demonstrate potent and specific activities against key therapeutic targets, in some cases comparable or superior to existing drugs. The diverse biological activities of this scaffold underscore its importance in modern drug discovery. Further optimization of these derivatives to improve their pharmacokinetic and safety profiles will be crucial for their successful translation into clinical practice. The experimental frameworks provided in this guide offer a robust starting point for the continued evaluation and development of this exciting class of compounds.

References

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  • Wang, L., et al. (2016). Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling. Oncotarget, 7(12), 14837–14848. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,7-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. 1,7-Naphthyridine-3-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the backbone of various therapeutic agents.[1][2][3][4] Their nitrogen-containing heterocyclic structure, while valuable, necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[5][6][7]

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory operations.

Hazard Profile and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the compound's inherent risks. This compound is classified with specific hazards that dictate its handling and disposal pathway.[8][9] The causality is clear: failure to acknowledge these hazards can lead to acute health effects and improper waste segregation, resulting in regulatory non-compliance and potential environmental harm.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07P264, P270, P301+P310, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationGHS07P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationGHS07P261, P271, P304+P340, P403+P233, P405

Source: Synthesized from multiple Safety Data Sheets.[8][9]

Pre-Disposal Safety Measures: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, equipping personnel with the correct PPE is non-negotiable. This is a primary control measure to prevent exposure via inhalation, ingestion, or dermal contact.[10][11]

  • Eye and Face Protection : Use chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[10][11][12]

  • Hand Protection : Wear appropriate, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[8][13] Use proper glove removal technique to avoid skin contact.[8]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, an impervious apron or suit should be considered.[10]

  • Respiratory Protection : All handling of this compound waste, especially in its solid, powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust.[8][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][13][14] This practice is a direct violation of environmental regulations and can compromise the integrity of your institution's wastewater system.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step for a compliant and safe waste stream.

  • Solid Waste :

    • Carefully sweep up any solid this compound, avoiding the creation of dust.[8][11]

    • Place the solid material into a designated, sealable, and chemically compatible hazardous waste container (e.g., a wide-mouth polyethylene jar).

    • This includes grossly contaminated items like weigh boats, paper towels from minor spills, and contaminated gloves.

  • Liquid Waste (Solutions) :

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene or glass bottle with a screw cap).[12]

    • Ensure the container is compatible with the solvent used in the solution.

    • Do not mix this waste stream with other incompatible chemical wastes. Always maintain separate containers for acids, bases, flammables, and oxidizers.[15]

Step 2: Container Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[14]

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.

  • List all constituents of the container, including solvents, and their approximate percentages.

  • Mark the appropriate hazard characteristics on the label (e.g., "Toxic," "Irritant").

  • Include the name of the principal investigator and the laboratory location.

Step 3: Waste Storage (Satellite Accumulation)

Designate a specific location within the laboratory as a Satellite Accumulation Area (SAA).[15] This area must be at or near the point of waste generation.

  • Store the sealed and labeled waste container in your designated SAA.[12]

  • Ensure the container is kept closed at all times, except when adding waste.

  • The SAA must be inspected weekly for any signs of leaks or degradation.[15]

  • Per EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or the container is full, it must be removed within three days.[14]

Step 4: Arranging for Final Disposal

The final disposal must be handled by certified professionals.

  • Once your waste container is full, contact your institution's EHS department to schedule a pickup.[12]

  • Provide them with all necessary information about the waste stream as detailed on your label.

  • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[13][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Pickup cluster_2 Phase 3: Final Disposition gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe decision Solid or Liquid Waste? ppe->decision solid Collect in Labeled Solid Waste Container decision->solid Solid liquid Collect in Labeled Liquid Waste Container decision->liquid Liquid seal Securely Seal Container Ensure Label is Complete solid->seal liquid->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store inspect Conduct Weekly Inspections (Check for Leaks/Degradation) store->inspect pickup Container Full: Contact EHS for Pickup inspect->pickup transport EHS Transports to Central Accumulation Area pickup->transport disposal Shipment to Licensed Treatment, Storage, and Disposal Facility (TSDF) transport->disposal

Caption: Waste Disposal Workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact EHS.

  • Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[12]

  • Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[8][11]

    • For contained liquid spills, collect the absorbent material and place it in the solid hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to these detailed procedures, you contribute to a robust safety culture, ensuring that the valuable scientific work conducted in your laboratory does not come at the cost of personal or environmental well-being.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 1,7-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds like 1,7-Naphthyridine-3-carboxylic acid are of significant interest due to their potential as scaffolds in drug discovery. Ensuring the safety of laboratory personnel is paramount during the handling of such compounds. This guide provides a detailed, step-by-step protocol for the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for this compound. The recommendations herein are grounded in established safety principles for handling analogous chemical structures, providing a robust framework for risk mitigation.

Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The anticipated hazards, based on analogous compounds, are summarized in the table below.

Potential Hazard Description Primary Route of Exposure Recommended PPE
Acute Oral Toxicity Harmful if swallowed.[2][3][4][5]IngestionLab coat, gloves
Skin Irritation May cause skin irritation upon contact.[2][4][6]DermalLab coat, chemical-resistant gloves
Serious Eye Irritation May cause serious and potentially damaging eye irritation.[2][4][6]OcularSafety goggles or face shield
Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract.[2][4]InhalationFume hood, respirator (if needed)

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following sections detail the minimum required PPE and circumstances that may necessitate enhanced protection.

Primary Engineering Control: The Fume Hood

All handling of this compound in its solid, powdered form or in volatile solutions should be conducted within a certified chemical fume hood. This primary engineering control is the most effective way to minimize inhalation exposure to airborne particulates and vapors.

Essential Personal Protective Equipment

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory to protect against splashes and airborne particles.[7][8] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[2][7][9]

  • Hand Protection : Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[9] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination occurs.[10] For prolonged handling or when working with solutions, consulting a glove manufacturer's chemical resistance guide is recommended.

  • Body Protection : A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[7][9]

  • Footwear : Closed-toe and closed-heel shoes must be worn in the laboratory at all times to protect against spills.[7][9]

Respiratory Protection

In most scenarios, working within a fume hood will provide adequate respiratory protection. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be necessary.[9] A NIOSH-approved air-purifying respirator with a particulate filter would be appropriate for dusts.[11] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[9]

Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing start Start: Receive Chemical assess Conduct Risk Assessment start->assess 1. Verify Integrity don_ppe Don PPE: - Lab Coat - Goggles - Gloves assess->don_ppe 2. Identify Hazards fume_hood Work in Fume Hood don_ppe->fume_hood 3. Enter Lab weigh Weigh Solid Compound fume_hood->weigh 4. Prepare Workspace dissolve Prepare Solution weigh->dissolve 5. Handle with Care decontaminate Decontaminate Work Area dissolve->decontaminate 6. Complete Task dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 7. Clean Equipment doff_ppe Doff PPE: 1. Gloves 2. Goggles 3. Lab Coat dispose_waste->doff_ppe 8. Follow Protocols wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9. Exit Lab end_op End of Operation wash_hands->end_op 10. Final Step Waste_Disposal_Plan cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Waste Generated is_solid Is the waste solid or contaminated disposable? start->is_solid solid_container Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Liquid Hazardous Waste Container is_solid->liquid_container No (Liquid) label_solid Label Container solid_container->label_solid storage Store in Satellite Accumulation Area label_solid->storage label_liquid Label Container liquid_container->label_liquid label_liquid->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup end_disposal Disposal Complete ehs_pickup->end_disposal

Caption: Decision tree for the disposal of this compound waste.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while minimizing personal risk and ensuring environmental responsibility. This commitment to safety is the bedrock of innovative and successful scientific discovery.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

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  • University of Colorado Boulder. Chemical Safety PPE | Environmental Health & Safety. [Link]

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  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Scribd. Aromatic Carboxylic Acid Preparation and Reaction | PDF | Ester. [Link]

  • Chemguide. making carboxylic acids. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.